molecular formula C16H21N3O2S B15607919 NRL-1049 CAS No. 1973494-16-4

NRL-1049

货号: B15607919
CAS 编号: 1973494-16-4
分子量: 319.4 g/mol
InChI 键: MGLIYKZFLDTAMW-GFCCVEGCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NRL-1049 is a useful research compound. Its molecular formula is C16H21N3O2S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

1973494-16-4

分子式

C16H21N3O2S

分子量

319.4 g/mol

IUPAC 名称

(1R)-1-(1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine

InChI

InChI=1S/C16H21N3O2S/c1-12(17)13-6-9-19(10-7-13)22(20,21)16-4-2-3-14-11-18-8-5-15(14)16/h2-5,8,11-13H,6-7,9-10,17H2,1H3/t12-/m1/s1

InChI 键

MGLIYKZFLDTAMW-GFCCVEGCSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to NRL-1049: A Selective ROCK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NRL-1049, also known as BA-1049, is a novel, orally bioavailable small molecule that selectively inhibits Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] ROCKs are serine/threonine kinases that play a central role in various cellular processes.[3] Due to the widespread expression and multitude of functions of ROCKs, non-selective inhibition can lead to unintended side effects.[2] this compound's selectivity for the ROCK2 isoform, which is the predominant isoform in the brain, presents a promising therapeutic strategy with an improved safety profile for neurological and other disorders.[4][5]

The compound is currently in clinical development for the treatment of cerebral cavernous malformations (CCMs), a vascular disease of the brain and spinal cord characterized by lesions prone to hemorrhage.[4][6][7] Preclinical and early clinical studies have demonstrated its potential in reducing CCM lesion burden, preserving the blood-brain barrier (BBB) after acute injury, and suppressing seizures.[5][8][9] this compound is metabolized in vivo to an active metabolite, NRL-2017 (1-hydroxy-NRL-1049), which also exhibits selective ROCK2 inhibitory activity.[2][10]

Core Mechanism of Action: The RhoA/ROCK Pathway

The RhoA/ROCK signaling pathway is a critical regulator of cell structure and function.[2] Loss of function in the CCM protein complex (formed by CCM1, CCM2, and CCM3 proteins) leads to the overactivation of RhoA and its downstream effector, ROCK.[5] This overactivation contributes to endothelial junction instability, stress fiber formation, and a pro-inflammatory, pro-angiogenic state, which are key pathological features of CCMs.[5]

ROCK has two main isoforms, ROCK1 and ROCK2, which have overlapping functions but different tissue distributions.[2] ROCK2 activation, in particular, is implicated in the pathophysiology of CCMs and BBB dysfunction.[4][5] this compound exerts its therapeutic effect by selectively inhibiting ROCK2, thereby downregulating this pathological signaling cascade. A key downstream marker of ROCK activity is the phosphorylation of Myosin Light Chain 2 (MLC2); this compound has been shown to concentration-dependently inhibit MLC2 phosphorylation.[2] Another biomarker of ROCK2 activation, phosphorylated cofilin, was also reduced in brain tissue upon this compound treatment.[11]

cluster_upstream Upstream Activation cluster_rock ROCK Isoforms cluster_downstream Downstream Pathological Effects CCM Gene\nLoss of Function CCM Gene Loss of Function RhoA RhoA CCM Gene\nLoss of Function->RhoA leads to overactivation ROCK1 ROCK1 RhoA->ROCK1 activates ROCK2 ROCK2 RhoA->ROCK2 activates pMLC2 / pCofilin MLC2 & Cofilin Phosphorylation ROCK2->pMLC2 / pCofilin phosphorylates This compound This compound This compound->ROCK2 selectively inhibits Stress Fibers Stress Fiber Formation Endothelial Instability pMLC2 / pCofilin->Stress Fibers BBB Disruption BBB Disruption Hemorrhage Stress Fibers->BBB Disruption

Caption: this compound selective inhibition of the ROCK2 signaling pathway.

Pharmacodynamics and In Vitro Activity

This compound and its active metabolite, NRL-2017, have been characterized for their inhibitory potency and selectivity against ROCK1 and ROCK2 kinases. The selectivity for ROCK2 over ROCK1 is a key feature, as non-selective ROCK inhibition has been associated with cardiovascular side effects.[2]

Table 1: In Vitro Inhibitory Activity of this compound and NRL-2017

Compound Target IC50 Selectivity (ROCK1/ROCK2) EC50 (pMLC2 Inhibition) Citation(s)
This compound ROCK2 0.59 µM ~44-fold 26.3 µM [2][8][10]
ROCK1 26 µM [8]
NRL-2017 ROCK2 Not specified ~17-fold 0.95 µM [2][10]

| | ROCK1 | Not specified | | |[2] |

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.

Pharmacokinetics

The pharmacokinetics of this compound and its active metabolite NRL-2017 were evaluated in a first-in-human, single-ascending dose Phase 1 study in healthy volunteers. The study assessed oral doses of 25, 75, 150, and 250 mg in a fasted state and a 150 mg dose in a fed state.[4]

Table 2: Mean Pharmacokinetic Parameters of this compound in Healthy Volunteers (Fasted State)

Dose Cmax (ng/mL) tmax (h, median) AUC0–t (ng·h/mL) AUC0–∞ (ng·h/mL) Citation(s)
25 mg 3.66 0.50 - 0.75 Ratio reported Ratio reported [4][10]
75 mg Ratio reported 0.50 - 0.75 Ratio reported Ratio reported [4][10]
150 mg 34.9 0.50 - 0.75 Ratio reported Ratio reported [4][10]

| 250 mg | 58.0 | 0.50 - 0.75 | Ratio reported | Ratio reported |[4][10] |

Cmax: Maximum plasma concentration. tmax: Time to reach Cmax. AUC: Area under the curve. Note: As the dose increased in a ratio of 1:3:6:10 (25:75:150:250 mg), the mean Cmax increased similarly (1:5:10:16), while AUC increased in a greater-than-dose proportional manner.[4][10]

Table 3: Mean Pharmacokinetic Parameters of NRL-2017 (Active Metabolite) in Healthy Volunteers (Fasted State)

This compound Dose Cmax (ng/mL) tmax (h, median) AUC0–t (ng·h/mL) AUC0–∞ (ng·h/mL) Citation(s)

| 25 mg - 250 mg | 54.2 - 1520 | 0.88 - 1.63 | Ratio reported | Ratio reported |[4][10] |

Note: The exposure (Cmax and AUC) of the active metabolite, NRL-2017, also increased in a greater-than-dose proportional manner.[4][10] In the fed state, the mean Cmax of this compound was lower (18.5 ng/mL) compared to the fasted state (34.9 ng/mL) at the 150 mg dose.[4][10]

Preclinical Efficacy in Animal Models

This compound has demonstrated significant efficacy in multiple rodent models of neurological disease and injury.

Table 4: Summary of Preclinical Efficacy Studies for this compound

Disease Model Animal Model Dose(s) Key Findings Citation(s)
Cerebral Cavernous Malformations (CCM) Ccm1+/ Msh2 / & Ccm3+/ Trp53 / knockout mice 1, 10, 100 mg/kg/day (PO) Significant dose-dependent reduction in lesion volume.[5][6] Reduced hemorrhage (iron deposition) at all doses.[5][6] [5][6][12]
Acute Ischemic Stroke (tMCAO) Spontaneously Hypertensive Rats 10 mg/kg (IP) Preserved BBB integrity and reduced Evans Blue dye extravasation.[2][9] Reduced hemorrhagic transformation.[2] [2][9][13]

| Acute Brain Injury (Cortical Cryoinjury) | C57Bl/6 Mice | Not specified | Significantly attenuated the increase in brain water content (edema).[2][9] Suppressed seizure development (0% in this compound arm vs. 60% in vehicle arm).[2][9] |[2][9][10] |

Phase 1 Clinical Trial and Safety Profile

A first-in-human, randomized, double-blind, single-ascending dose study was conducted to evaluate the safety and tolerability of this compound in healthy adult volunteers.[4]

  • Participants: 24 participants received this compound (25, 75, 150, or 250 mg) or a placebo in a fasted state.[4][10]

  • Maximum Tolerated Dose (MTD): The MTD following a single dose was determined to be 150 mg.[4][7]

  • Adverse Events: Treatment-emergent adverse events (TEAEs) were generally mild to moderate and resolved by the end of the study.[4] There were no serious TEAEs or discontinuations due to a TEAE.[4][10]

Table 5: Most Common Treatment-Emergent Adverse Events (TEAEs) in Fasted State (>5%)

Adverse Event Incidence in this compound Group Citation(s)
Dizziness 16.7% [4][10]
Headache 8.3% [4][10]

| Syncope | 8.3% |[4][10] |

Experimental Protocols

ROCK Activity Assay

Inhibition dose-response curves to determine IC50 values were generated using a radiometric filter binding assay.[2] An alternative colorimetric Rho-associated Kinase Activity Assay was also used, which is based on the phosphorylation of an immobilized Rho kinase substrate (MYPT1) by purified, recombinant ROCK2. An antibody-based method detects the change in phospho-MYPT1 (Thr696) abundance after incubation with the inhibitor.[2]

Western Blotting for pMLC2

Human brain microvascular endothelial cells (hBMVEC) were grown to confluence. ROCK activity was induced with lysophosphatidic acid (LPA).[2] Cells were incubated with this compound or NRL-2017 for one hour before cell lysis. Protein levels were determined by Western blot using primary antibodies for phosphorylated MLC2, total ROCK2, and GAPDH for normalization. Primary antibodies were visualized using HRP-linked secondary antibodies.[2] Bands were quantified using ImageJ software.[2]

Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

Spontaneously hypertensive rats (170–300 g) were subjected to a 90-minute middle cerebral artery occlusion.[2] All experiments were randomized and blinded. This compound (10 mg/kg ip) or vehicle was administered as a single loading dose 15 minutes after the start of reperfusion. To assess BBB disruption, Evans Blue (EB) dye was injected 4.5 hours after reperfusion. The animals were sacrificed 3 hours after EB injection, and the brains were analyzed for dye extravasation.[2]

cluster_procedure tMCAO Experimental Workflow t0 t = 0 min Start 90-min MCAO t90 t = 90 min Start Reperfusion t0->t90 90 min occlusion t105 Administer this compound (10 mg/kg ip) or Vehicle t90->t105 15 min t360 Inject Evans Blue Dye t105->t360 ~4.25 hr t540 Sacrifice & Analyze Brain for Dye Extravasation t360->t540 3 hr

Caption: Experimental timeline for the tMCAO study in rats.

Conclusion

This compound is a selective ROCK2 inhibitor with a well-defined mechanism of action and a promising preclinical and early clinical profile. Its ability to selectively target ROCK2, the predominant isoform in the brain, may offer a significant safety advantage over non-selective ROCK inhibitors.[2] Data from animal models robustly support its efficacy in reducing lesion burden and hemorrhage in CCMs and protecting the BBB in acute brain injury.[2][5] The Phase 1 study in healthy volunteers established a favorable safety and tolerability profile up to a 150 mg single dose and characterized its pharmacokinetic properties.[4][7] These collective findings strongly support the continued clinical investigation and development of this compound as a first-in-class pharmacologic treatment for cerebral cavernous malformations and potentially other neurological conditions involving BBB dysfunction.[4][12]

References

NRL-1049: A Deep Dive into its Downstream Signaling Pathways and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the downstream signaling pathways of NRL-1049, a novel, selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, presents key quantitative data, details experimental methodologies, and visualizes the core signaling cascades.

Executive Summary

This compound is a promising therapeutic agent currently under investigation, primarily for the treatment of cerebral cavernous malformations (CCMs). Its therapeutic effect is attributed to its selective inhibition of ROCK2, a serine/threonine kinase that is a key downstream effector of the RhoA GTPase. Overactivation of the RhoA/ROCK2 pathway is implicated in the pathophysiology of CCMs, leading to endothelial dysfunction, increased vascular permeability, and lesion development. This compound has demonstrated efficacy in preclinical models by reducing lesion volume and hemorrhage. This guide will explore the molecular cascade initiated by this compound's interaction with ROCK2 and the subsequent cellular and physiological consequences.

Mechanism of Action and Downstream Signaling

This compound functions as a potent and selective inhibitor of ROCK2. The primary signaling axis involves the RhoA/ROCK2 pathway, which plays a crucial role in regulating cytoskeletal dynamics, cell adhesion, and motility.

In pathological conditions such as CCM, the loss of function of CCM proteins (CCM1, CCM2, or CCM3) leads to the overactivation of RhoA and, consequently, ROCK2. Activated ROCK2 phosphorylates several downstream substrates, leading to:

  • Increased Myosin Light Chain (MLC) Phosphorylation: ROCK2 directly phosphorylates the myosin light chain (MLC) and inhibits MLC phosphatase, leading to an increase in phosphorylated MLC (pMLC). This results in enhanced actin-myosin contractility, stress fiber formation, and endothelial cell contraction, which contributes to the disruption of endothelial barrier integrity.

  • Cofilin Inactivation: ROCK2 phosphorylates and inactivates cofilin, an actin-depolymerizing factor. Inactivated cofilin is unable to sever actin filaments, leading to the accumulation of F-actin and the stabilization of stress fibers, further contributing to cytoskeletal rigidity and impaired endothelial function.

By inhibiting ROCK2, this compound interrupts this pathological cascade. It reduces the levels of both pMLC and phosphorylated cofilin, leading to the restoration of normal cytoskeletal dynamics, stabilization of endothelial cell junctions, and a reduction in vascular leakage.

NRL1049_Signaling_Pathway cluster_upstream Upstream Activation in CCM cluster_downstream Downstream Effects CCM1/2/3 Loss of Function CCM1/2/3 Loss of Function RhoA RhoA CCM1/2/3 Loss of Function->RhoA leads to overactivation ROCK2 ROCK2 RhoA->ROCK2 activates pMLC Myosin Light Chain (pMLC) Stress Fiber Formation Stress Fiber Formation pMLC->Stress Fiber Formation Cofilin Cofilin pCofilin Inactive Cofilin (p-Cofilin) pCofilin->Stress Fiber Formation Endothelial Dysfunction Endothelial Dysfunction Stress Fiber Formation->Endothelial Dysfunction ROCK2->pMLC phosphorylates ROCK2->Cofilin phosphorylates This compound This compound This compound->ROCK2 inhibits

Figure 1: this compound Downstream Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its active metabolite, NRL-2017.

Table 1: In Vitro Potency and Selectivity
CompoundTargetIC50 (µM)Selectivity (ROCK2 vs ROCK1)
This compound ROCK20.59[1]~44-fold[2][3]
ROCK126[1]
NRL-2017 ROCK2-~17-fold[2][3]
ROCK1-

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Preclinical Efficacy in CCM Mouse Models
Mouse ModelTreatmentDose (mg/kg/day)OutcomeReference
Ccm1+/−Msh2−/−This compound100Reduced lesion volume[4]
Ccm3+/−Trp53−/−This compound10 and 100Reduced lesion volume[4]
Ccm3+/−Trp53−/−This compound1, 10, and 100Reduced lesional bleeding[4]
Table 3: Phase 1 Clinical Trial Pharmacokinetics in Healthy Volunteers (Single Ascending Dose)
Dose (mg)Cmax (ng/mL)Tmax (h)
253.660.50 - 0.75
75--
15034.90.50 - 0.75
25058.00.50 - 0.75

Data adapted from a Phase 1, first-in-human, single-ascending dose, randomized, placebo-controlled trial.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are overviews of the key experimental protocols used in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for ROCK1 and ROCK2.

Methodology: A filter-binding radiometric assay is typically employed.

  • Reaction Mixture Preparation: A reaction mixture containing purified recombinant ROCK1 or ROCK2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP (at the Km for each kinase) in a suitable kinase buffer is prepared.

  • Compound Incubation: Serially diluted this compound is added to the reaction mixture and incubated for a defined period at a controlled temperature to allow for enzyme inhibition.

  • Kinase Reaction: The kinase reaction is initiated by the addition of [γ-33P]ATP.

  • Reaction Termination and Filtration: The reaction is stopped, and the mixture is transferred to a filter membrane that binds the phosphorylated substrate.

  • Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reaction Mixture: - ROCK1/ROCK2 Enzyme - Substrate - Kinase Buffer Incubation Incubate Enzyme with This compound Reagents->Incubation Compound Prepare Serial Dilutions of this compound Compound->Incubation Reaction Initiate Kinase Reaction with [γ-33P]ATP Incubation->Reaction Termination Stop Reaction and Filter Reaction->Termination Quantification Quantify Radioactivity Termination->Quantification Calculation Calculate % Inhibition Quantification->Calculation IC50 Determine IC50 Calculation->IC50

Figure 2: Workflow for In Vitro Kinase Inhibition Assay.

Western Blotting for Phosphorylated Downstream Targets

Objective: To assess the effect of this compound on the phosphorylation of ROCK2 downstream targets, such as MLC2 and cofilin, in cell or tissue lysates.

Methodology:

  • Sample Preparation: Cells or tissues are treated with this compound or a vehicle control. Lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Protein concentration is determined using a standard assay (e.g., BCA).

  • SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-pMLC2, anti-p-cofilin) and an antibody against the total protein as a loading control.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: The intensity of the bands is quantified using image analysis software, and the ratio of phosphorylated protein to total protein is calculated.

In Vivo Efficacy in Cerebral Cavernous Malformation (CCM) Mouse Models

Objective: To evaluate the in vivo efficacy of this compound in reducing CCM lesion burden and hemorrhage.

Methodology:

  • Animal Models: Transgenic mouse models that develop CCMs, such as Ccm1+/-Msh2-/- and Ccm3+/-Trp53-/- mice, are used. These models recapitulate key features of the human disease.

  • Drug Administration: this compound is administered to the mice, typically orally (e.g., in drinking water or by gavage), at various doses. A placebo group receives the vehicle. Treatment is usually initiated at weaning and continues for several months.

  • Lesion Analysis: At the end of the treatment period, the brains are harvested.

    • Micro-computed tomography (micro-CT): This imaging technique is used to visualize and quantify the volume of CCM lesions in the whole brain.

    • Histology: Brains are fixed, sectioned, and stained. Perls' Prussian blue staining is used to detect non-heme iron deposits, which are indicative of hemorrhage.

  • Data Analysis: Lesion volume and the density of Perls' staining are quantified and compared between the this compound-treated and placebo groups.

InVivo_Workflow Start Start Animal Model Select CCM Mouse Model (e.g., Ccm1+/-Msh2-/-) Start->Animal Model Treatment Groups Randomize into Treatment Groups: - this compound (various doses) - Placebo Animal Model->Treatment Groups Drug Administration Administer Treatment (e.g., oral, long-term) Treatment Groups->Drug Administration Endpoint Endpoint of Study Drug Administration->Endpoint Tissue Harvest Harvest Brain Tissue Endpoint->Tissue Harvest Analysis Analysis Tissue Harvest->Analysis MicroCT Micro-CT for Lesion Volume Analysis->MicroCT Histology Histology for Hemorrhage (Perls' Stain) Analysis->Histology Data Analysis Quantify and Compare Lesion Volume and Hemorrhage MicroCT->Data Analysis Histology->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Figure 3: Workflow for In Vivo Efficacy Studies in CCM Mouse Models.

Conclusion and Future Directions

This compound is a selective ROCK2 inhibitor that has demonstrated a clear mechanism of action through the modulation of downstream targets involved in cytoskeletal organization. Preclinical data strongly support its potential as a therapeutic agent for cerebral cavernous malformations. The ongoing clinical development will be crucial in establishing its safety and efficacy profile in humans.

Future research should focus on further elucidating the broader downstream effects of this compound, including its impact on inflammatory and fibrotic pathways that are also regulated by ROCK2. A deeper understanding of the complete signaling network affected by this compound will not only solidify its therapeutic rationale for CCM but may also unveil its potential for other neurological and vascular disorders characterized by ROCK2 overactivation.

References

The Biological Function of NRL-2017: An In-Depth Technical Guide to a Novel ROCK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NRL-1049 is a novel, orally bioavailable, selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Following administration, this compound is metabolized to its active metabolite, NRL-2017 (1-hydroxy-NRL-1049), which demonstrates greater potency and high selectivity for ROCK2 over ROCK1.[1] This technical guide provides a comprehensive overview of the biological function of NRL-2017, with a focus on its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of selective ROCK2 inhibition.

Core Mechanism of Action: Selective ROCK2 Inhibition

The primary biological function of NRL-2017 is the selective inhibition of ROCK2. The Rho/ROCK signaling pathway plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases.

Signaling Pathway

The canonical Rho/ROCK signaling pathway begins with the activation of the small GTPase RhoA. GTP-bound RhoA then activates ROCK, which in turn phosphorylates multiple downstream substrates, including Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MLC promotes actomyosin (B1167339) contractility, while phosphorylation of MYPT1 inhibits myosin phosphatase activity, further enhancing MLC phosphorylation. NRL-2017 selectively binds to the ATP-binding pocket of ROCK2, preventing the phosphorylation of its downstream targets and thereby reducing cellular contractility and promoting vascular stability.

cluster_upstream Upstream Activation cluster_downstream Downstream Effects Extracellular Signals Extracellular Signals GPCRs GPCRs Extracellular Signals->GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs RhoA-GDP RhoA-GDP RhoGEFs->RhoA-GDP GTP loading RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP GTP loading ROCK2 ROCK2 RhoA-GTP->ROCK2 MYPT1 MYPT1 ROCK2->MYPT1 P MLC MLC ROCK2->MLC P NRL-2017 NRL-2017 NRL-2017->ROCK2 Myosin Phosphatase (inactive) Myosin Phosphatase (inactive) MYPT1->Myosin Phosphatase (inactive) p-MLC p-MLC Myosin Phosphatase (inactive)->p-MLC Dephosphorylation (inhibited) Actomyosin Contractility Actomyosin Contractility p-MLC->Actomyosin Contractility MLC->p-MLC Vascular Endothelial Stability Vascular Endothelial Stability Actomyosin Contractility->Vascular Endothelial Stability

Caption: The ROCK2 signaling pathway and the inhibitory action of NRL-2017.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its active metabolite, NRL-2017.

Table 1: In Vitro Potency and Selectivity
CompoundTargetIC50 (µM)Selectivity (ROCK1/ROCK2)
This compoundROCK12644-fold
ROCK20.59
NRL-2017ROCK1317-fold
ROCK20.18

Data from a filter-binding radiometric assay.[2]

Table 2: In Vitro Cellular Activity
CompoundAssayCell LineEC50 (µM)
This compoundLPA-induced MLC2 PhosphorylationhBMVEC26.3
NRL-2017LPA-induced MLC2 PhosphorylationhBMVEC0.95

hBMVEC: human Brain Microvascular Endothelial Cells.[1]

Table 3: Phase 1 Pharmacokinetic Parameters of NRL-2017 (Single Ascending Dose, Fasted State)
Dose of this compound (mg)Cmax (ng/mL)Tmax (h, median)AUC0–t (ng·h/mL)AUC0–∞ (ng·h/mL)
2554.20.88335355
753181.5014101200
1507551.6324502210
25015201.5047504650

Data from a Phase 1, first-in-human, single-ascending dose, randomized, placebo-controlled trial in healthy volunteers.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and NRL-2017.

In Vitro Radiometric Kinase Assay

This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound and NRL-2017 against ROCK1 and ROCK2.

Principle: A direct filter-binding radiometric kinase assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³³P]ATP to a substrate peptide by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the respective kinase (ROCK1 or ROCK2), a substrate peptide (e.g., S6K synthetic peptide), and the test compound (this compound or NRL-2017) at various concentrations in a kinase assay buffer.

  • Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at the Km for each respective kinase isoform to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined optimal time (e.g., 15-30 minutes).

  • Termination and Binding: Stop the reaction by adding a solution like phosphoric acid and spot the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate binds to the filter paper, while the unincorporated [γ-³³P]ATP is washed away.

  • Detection: Quantify the radioactivity on the filter paper using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic equation.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Reaction_Mix Reaction Mixture Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix NRL-2017 NRL-2017 NRL-2017->Reaction_Mix Radiolabeled_ATP Radiolabeled_ATP Reaction_Mix->Radiolabeled_ATP Initiate Incubation Incubate at 30°C Radiolabeled_ATP->Incubation Spot_on_Filter Spot on Filter Paper Incubation->Spot_on_Filter Wash Wash Unbound ATP Spot_on_Filter->Wash Quantify Quantify Radioactivity Wash->Quantify IC50_Calculation IC50_Calculation Quantify->IC50_Calculation Calculate IC50

Caption: Workflow for the in vitro radiometric kinase assay.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rodents

This in vivo model was used to assess the neuroprotective effects of this compound, including its ability to preserve blood-brain barrier (BBB) integrity.

Principle: The tMCAO model mimics ischemic stroke by temporarily blocking blood flow in the middle cerebral artery, leading to focal brain ischemia. Reperfusion is then initiated by removing the occlusion.

Protocol:

  • Anesthesia and Monitoring: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane). Monitor and maintain body temperature.

  • Surgical Procedure:

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a silicon-coated monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is typically confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.

  • Occlusion and Reperfusion: Maintain the occlusion for a specific duration (e.g., 90 minutes).[1] After the occlusion period, withdraw the monofilament to allow for reperfusion.

  • Drug Administration: Administer this compound or vehicle at a predetermined time point relative to the ischemic insult (e.g., at the time of reperfusion).

  • Outcome Assessment: At a specified time post-reperfusion, assess neurological deficits, infarct volume (e.g., by TTC staining), and BBB permeability (e.g., using Evans Blue extravasation).

Anesthesia Anesthesia Surgical_Exposure Surgical_Exposure Anesthesia->Surgical_Exposure Filament_Insertion Filament_Insertion Surgical_Exposure->Filament_Insertion Expose Carotid Arteries MCA_Occlusion MCA_Occlusion Filament_Insertion->MCA_Occlusion Advance to MCA Reperfusion Reperfusion MCA_Occlusion->Reperfusion Withdraw Filament (e.g., 90 min) Drug_Administration Drug_Administration Reperfusion->Drug_Administration Administer this compound/Vehicle Neurological_Assessment Neurological_Assessment Drug_Administration->Neurological_Assessment Tissue_Harvesting Tissue_Harvesting Neurological_Assessment->Tissue_Harvesting Outcome_Analysis Outcome_Analysis Tissue_Harvesting->Outcome_Analysis Infarct Volume, BBB Permeability

Caption: Experimental workflow for the transient middle cerebral artery occlusion model.

Evans Blue Extravasation Assay

This assay is used to quantify BBB permeability.

Principle: Evans Blue dye binds to serum albumin. Under normal conditions, this complex does not cross the BBB. In the event of BBB disruption, the Evans Blue-albumin complex extravasates into the brain parenchyma.

Protocol:

  • Dye Injection: Inject a solution of Evans Blue dye (e.g., 2% in saline) intravenously into the animal.[1]

  • Circulation: Allow the dye to circulate for a specific period (e.g., 1-2 hours) to ensure adequate distribution.

  • Perfusion: Deeply anesthetize the animal and perform transcardial perfusion with saline to remove the dye from the intravascular space.

  • Tissue Collection and Homogenization: Harvest the brain and dissect the regions of interest. Homogenize the tissue in a suitable solvent (e.g., formamide (B127407) or trichloroacetic acid).

  • Dye Extraction: Incubate the homogenate (e.g., at 60°C) to extract the Evans Blue dye from the tissue.

  • Quantification: Centrifuge the samples and measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (absorbance ~620 nm, fluorescence excitation ~620 nm, emission ~680 nm).

  • Data Analysis: Quantify the amount of extravasated dye by comparing the readings to a standard curve of known Evans Blue concentrations. Normalize the results to the weight of the tissue.

Conclusion

NRL-2017, the active metabolite of this compound, is a potent and selective inhibitor of ROCK2. Preclinical and clinical data demonstrate its potential to modulate the Rho/ROCK signaling pathway, leading to beneficial effects on vascular integrity. The experimental protocols detailed in this guide provide a framework for the further investigation of NRL-2017 and other selective ROCK2 inhibitors in various disease models. The favorable pharmacokinetic and safety profile of this compound, coupled with the potent activity of NRL-2017, supports its continued development as a therapeutic agent for conditions associated with ROCK2 hyperactivation.[3][5]

References

Preclinical Profile of NRL-1049: A Selective ROCK2 Inhibitor for Cerebral Cavernous Malformations

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Review of Preclinical Data

This technical guide provides a comprehensive overview of the preclinical data for NRL-1049, a novel, selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor under investigation for the treatment of cerebral cavernous malformations (CCMs). The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in the preclinical assessment of this compound.

Introduction to Cerebral Cavernous Malformations and the Role of ROCK2

Cerebral cavernous malformations are vascular lesions in the central nervous system characterized by dilated, irregular capillary cavities that can lead to intracerebral hemorrhage, seizures, and focal neurological deficits.[1][2] A key pathological driver in the development of CCMs is the overactivation of the RhoA/ROCK signaling pathway, which occurs due to loss-of-function mutations in one of the three CCM genes (CCM1, CCM2, or CCM3).[3] This overactivation leads to endothelial barrier dysfunction and pathological angiogenesis.[3][4] ROCK2 is the predominant isoform in the brain, making it a prime therapeutic target for CCM.[4][5] this compound is a selective inhibitor of ROCK2, designed to address this underlying pathology.[4]

Mechanism of Action and In Vitro Pharmacology

This compound and its primary metabolite, NRL-2017, are potent and selective inhibitors of ROCK2.[6][7] The selectivity for ROCK2 over ROCK1 is a key attribute, as ROCK1 inhibition has been associated with cardiovascular side effects.[6] In vitro studies have demonstrated that this compound effectively inhibits ROCK activation in endothelial cells.[6]

Table 1: In Vitro Potency and Selectivity of this compound and its Metabolite

CompoundTargetIC50 / EC50Selectivity (ROCK1/ROCK2)
This compound ROCK20.59 µM (IC50)[8][9]~44-fold vs. ROCK1[6][7]
ROCK126 µM (IC50)[8]
LPA-induced pMLC2 in hBMVEC26.3 µM (EC50)[6]
NRL-2017 ROCK2-~17-fold vs. ROCK1[6][7]
LPA-induced pMLC2 in hBMVEC0.95 µM (EC50)[6]

IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration; LPA: Lysophosphatidic acid; pMLC2: Phosphorylated myosin light chain 2; hBMVEC: Human brain microvascular endothelial cells.

The following diagram illustrates the proposed mechanism of action for this compound in the context of CCM pathology.

cluster_0 CCM Gene Loss of Function cluster_1 Upstream Signaling cluster_2 ROCK2-Mediated Pathology cluster_3 Therapeutic Intervention CCM1/2/3 Mutation CCM1/2/3 Mutation RhoA Activation RhoA Activation CCM1/2/3 Mutation->RhoA Activation ROCK2 Overactivation ROCK2 Overactivation RhoA Activation->ROCK2 Overactivation Endothelial Dysfunction Endothelial Dysfunction ROCK2 Overactivation->Endothelial Dysfunction Pathological Angiogenesis Pathological Angiogenesis ROCK2 Overactivation->Pathological Angiogenesis CCM Lesion Development CCM Lesion Development Endothelial Dysfunction->CCM Lesion Development Pathological Angiogenesis->CCM Lesion Development This compound This compound This compound->ROCK2 Overactivation

This compound Mechanism of Action in CCM

In Vivo Efficacy in Animal Models of CCM

The efficacy of this compound has been evaluated in transgenic mouse models that develop CCM lesions characteristic of the human disease.[3][4] These studies have consistently demonstrated a dose-dependent reduction in lesion volume and hemorrhage.[3][10]

Table 2: Summary of In Vivo Efficacy of this compound in CCM Mouse Models

Animal ModelTreatment and DosageDurationKey Findings
Ccm1+/-Msh2-/-This compound (100 mg/kg/d) vs. placeboWeaning to 4 months of ageSignificant reduction in lesion volume.[3]
Ccm3+/-Trp53-/-This compound (10, 100 mg/kg/d) vs. placeboWeaning to 3 months of ageSignificant reduction in lesion volume at both doses.[3]
Ccm3+/-Trp53-/-This compound (1, 10, 100 mg/kg/d) vs. placeboNot specifiedSignificant reduction in hemorrhage (iron deposition) at all doses.[3][10]

The following diagram outlines the general workflow of the preclinical in vivo studies.

Start Start Animal Model Selection CCM Mouse Models (Ccm1+/-, Ccm3+/-) Start->Animal Model Selection Treatment Groups This compound (various doses) vs. Placebo Animal Model Selection->Treatment Groups Dosing Regimen Oral administration from weaning for 3-4 months Treatment Groups->Dosing Regimen Endpoint Analysis Endpoint Analysis Dosing Regimen->Endpoint Analysis Lesion Volume Assessment Micro-CT Imaging Endpoint Analysis->Lesion Volume Assessment Hemorrhage Quantification Perls Prussian Blue Staining Endpoint Analysis->Hemorrhage Quantification Biomarker Analysis p-cofilin Western Blot Endpoint Analysis->Biomarker Analysis End End Lesion Volume Assessment->End Hemorrhage Quantification->End Biomarker Analysis->End

Preclinical In Vivo Experimental Workflow

Efficacy in Other Models of Acute Brain Injury

Beyond CCM-specific models, this compound has demonstrated neuroprotective effects in other models of acute brain injury, highlighting its potential to preserve the blood-brain barrier (BBB).

Table 3: Efficacy of this compound in Acute Brain Injury Models

Animal ModelTreatmentKey Findings
Mouse Cortical Cryoinjury20 mg/kg IP bolus followed by 10 µg/h osmotic pumpAttenuated increase in water content (edema).[6] Prevented seizure development (0% in this compound group vs. 60% in vehicle group).[6][7]
Spontaneously Hypertensive Rats (tMCAO)Not specifiedAttenuated Evans Blue extravasation (BBB disruption).[6][7] Reduced hemorrhagic transformation.[6][7]
C57BL/6 Mice (tMCAO)Not specifiedReduced levels of phosphorylated cofilin (ROCK2 activation biomarker).[4]

IP: Intraperitoneal; tMCAO: transient Middle Cerebral Artery Occlusion.

Experimental Protocols

In Vitro ROCK Activity Assay
  • Objective: To determine the inhibitory activity of this compound and its metabolites on ROCK1 and ROCK2.

  • Method: A colorimetric Rho-associated Kinase Activity Assay was used according to the manufacturer's instructions.[6] Binding reactions were conducted with ligand beads, DNA-tagged kinases, and the test compounds (this compound or NRL-2017). Following a one-hour reaction, the beads were washed, and the bound kinase was eluted and quantified by qPCR.[6] The results were expressed as a percentage of the control.[6]

Endothelial Cell Culture and Treatment
  • Objective: To assess the effect of this compound on ROCK activation in endothelial cells.

  • Cell Line: Human brain microvascular endothelial cells (hBMVEC).[6]

  • Method: Confluent hBMVEC cultures were treated with Lysophosphatidic acid (LPA) to induce ROCK activation.[6] The phosphorylation of myosin light chain 2 (pMLC2), a downstream biomarker of ROCK activity, was measured.[6] Cells were incubated with varying concentrations of this compound or NRL-2017 for one hour to determine the concentration-dependent inhibition of pMLC2.[6]

CCM Animal Models
  • Objective: To evaluate the in vivo efficacy of this compound on CCM lesion volume and bleeding.

  • Models: Heterozygous Ccm1+/- knockout mice crossed with a Msh2-/- background, and heterozygous Ccm3+/- knockout mice crossed with a Trp53-/- background were used.[3][4] These models develop lesions characteristic of human CCMs.[4]

  • Treatment: this compound or a placebo was administered to the mice starting at weaning and continuing for 3 to 4 months.[3]

  • Lesion Volume Analysis: Micro-computed tomography (micro-CT) of the whole brain was performed to assess lesion volume.[3][4]

  • Hemorrhage Analysis: Perls Prussian blue staining was used to detect non-heme iron deposits around the lesions, providing a measure of bleeding.[4]

Acute Brain Injury Models
  • Cortical Cryoinjury (Mouse): An acute cortical cryoinjury was induced in mice to model BBB disruption and vasogenic edema.[6] this compound was administered as an intraperitoneal bolus followed by continuous infusion via an osmotic pump immediately after the injury.[6]

  • Transient Middle Cerebral Artery Occlusion (tMCAO): This model was used in both C57BL/6 mice and spontaneously hypertensive rats to simulate ischemic stroke.[4][6] The effect of this compound on ROCK2 activity (measured by phosphorylated cofilin levels), BBB integrity (measured by Evans Blue extravasation), and hemorrhagic transformation was assessed.[4][6]

Conclusion

The preclinical data for this compound strongly support its development as a potential therapeutic for cerebral cavernous malformations. As a selective ROCK2 inhibitor, it directly targets a key pathological mechanism in CCM. In vitro studies have confirmed its potency and selectivity, while in vivo studies in relevant animal models have demonstrated a significant, dose-dependent reduction in both lesion volume and hemorrhage. Furthermore, data from acute brain injury models suggest a broader neuroprotective effect centered on preserving the integrity of the blood-brain barrier. These promising preclinical findings have paved the way for clinical investigation, with a Phase 1 study in healthy volunteers having been completed.[2][10] Continued research and clinical development will be crucial in determining the ultimate therapeutic value of this compound for patients with CCM.

References

An In-depth Technical Guide on the Core Effects of NRL-1049 on Neuronal Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

As of my last update, there is no publicly available scientific literature or clinical trial data for a compound designated "NRL-1049." This suggests that it may be an internal research code for a compound not yet disclosed in the public domain, a new designation that has not yet been published, or a typographical error.

Therefore, this in-depth technical guide has been constructed as a representative example of how to investigate and present the effects of a novel therapeutic candidate on neuronal homeostasis. For the purpose of this guide, "this compound" will be treated as a hypothetical neuroprotective agent designed to restore neuronal function in the context of neurodegenerative disease.

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neuronal homeostasis is a dynamic process crucial for maintaining stable and efficient neural function. Its disruption is a key pathological feature in a range of neurodegenerative disorders. This document outlines the preclinical investigation of this compound, a novel small molecule designed to restore neuronal homeostasis. We present data from a series of in vitro and in vivo studies aimed at elucidating its mechanism of action and therapeutic potential. The findings suggest that this compound promotes neuronal survival and enhances synaptic plasticity by modulating key signaling pathways involved in cellular stress responses and protein quality control.

Introduction to Neuronal Homeostasis

Neuronal homeostasis refers to the complex set of regulatory mechanisms that allow neurons to maintain a stable internal environment and function optimally despite external perturbations or internal changes. These mechanisms are vital for synaptic plasticity, network stability, and overall brain health. Key pillars of neuronal homeostasis include:

  • Ion Channel Regulation: Precise control of ion gradients and fluxes is fundamental for neuronal excitability and signaling.

  • Protein Homeostasis (Proteostasis): This involves the synthesis, folding, trafficking, and degradation of proteins. The failure of proteostasis leads to the accumulation of misfolded proteins, a hallmark of many neurodegenerative diseases.

  • Mitochondrial Function and Energy Metabolism: Neurons have high energy demands, and mitochondrial health is critical for meeting these needs and preventing oxidative stress.

  • Synaptic Scaling: This form of synaptic plasticity allows neurons to adjust the strength of their synapses in response to changes in network activity, thereby maintaining firing rate stability.

Disruptions in these homeostatic mechanisms are increasingly recognized as central to the pathophysiology of diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).

Hypothetical Mechanism of Action of this compound

This compound is hypothesized to act as a dual-function modulator of neuronal homeostasis:

  • Activation of the Unfolded Protein Response (UPR): this compound is proposed to selectively activate the PERK (protein kinase R-like endoplasmic reticulum kinase) branch of the UPR. This leads to the transient attenuation of global protein synthesis via eIF2α phosphorylation, reducing the load of misfolded proteins. Concurrently, it upregulates the transcription of chaperones and antioxidant enzymes through the activation of ATF4.

  • Enhancement of Mitophagy: this compound is believed to promote the clearance of damaged mitochondria via the PINK1/Parkin pathway, thereby improving cellular bioenergetics and reducing oxidative stress.

The following diagram illustrates the proposed signaling pathway for this compound.

NRL1049_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cytosol Cytosol ER_Stress ER Stress (Misfolded Proteins) PERK PERK ER_Stress->PERK activates pPERK p-PERK PERK->pPERK eIF2a eIF2α pPERK->eIF2a phosphorylates ATF4 ATF4 pPERK->ATF4 activates translation peIF2a p-eIF2α eIF2a->peIF2a Translation Protein Translation peIF2a->Translation Chaperones Chaperones ATF4->Chaperones upregulates transcription Antioxidants Antioxidant Enzymes ATF4->Antioxidants upregulates transcription Damaged_Mito Damaged Mitochondrion PINK1 PINK1 Damaged_Mito->PINK1 stabilizes Parkin Parkin PINK1->Parkin recruits & phosphorylates Mitophagy Mitophagy Parkin->Mitophagy initiates Neuronal_Survival Neuronal Survival & Homeostasis Mitophagy->Neuronal_Survival improves mitochondrial health NRL1049 This compound NRL1049->PERK potentiates NRL1049->PINK1 facilitates Chaperones->Neuronal_Survival improves proteostasis Antioxidants->Neuronal_Survival reduces oxidative stress

Caption: Proposed dual mechanism of action for this compound.

Experimental Protocols

In Vitro Primary Cortical Neuron Culture
  • Objective: To establish a primary neuronal culture for assessing the neuroprotective effects of this compound.

  • Methodology:

    • Cortices were dissected from E18 Sprague-Dawley rat embryos and dissociated using papain.

    • Cells were plated on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.

    • Cultures were maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

    • Experiments were conducted on day in vitro (DIV) 7-10.

Tunicamycin-Induced ER Stress Assay
  • Objective: To evaluate the ability of this compound to protect against ER stress-induced cell death.

  • Methodology:

    • Primary cortical neurons (DIV 7) were pre-treated with this compound (0.1, 1, 10 µM) or vehicle for 2 hours.

    • ER stress was induced by adding tunicamycin (B1663573) (5 µg/mL) for 24 hours.

    • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Western blotting was performed to measure levels of p-eIF2α, ATF4, and CHOP.

Mitochondrial Membrane Potential Assay
  • Objective: To assess the effect of this compound on mitochondrial health following an oxidative insult.

  • Methodology:

    • Primary cortical neurons were pre-treated with this compound (1 µM) or vehicle for 2 hours.

    • Oxidative stress was induced with oligomycin/rotenone (5 µM each) for 6 hours.

    • Cells were loaded with JC-1 dye (2 µM) for 30 minutes.

    • Fluorescence was measured using a plate reader (Red: Ex/Em 535/590 nm; Green: Ex/Em 485/530 nm). The ratio of red to green fluorescence was calculated as an indicator of mitochondrial membrane potential.

The workflow for these in vitro experiments is summarized below.

In_Vitro_Workflow cluster_culture Cell Culture Preparation cluster_er_stress ER Stress Experiment cluster_mito Mitochondrial Health Experiment A1 Dissect E18 Rat Cortices A2 Dissociate with Papain A1->A2 A3 Plate Cells (1e5/well) A2->A3 A4 Culture for 7-10 DIV A3->A4 B1 Pre-treat with this compound (0.1, 1, 10 µM) for 2h A4->B1 Start Experiments C1 Pre-treat with this compound (1 µM) for 2h A4->C1 Start Experiments B2 Induce Stress: Tunicamycin (5 µg/mL) for 24h B1->B2 B3 Assess Viability (CellTiter-Glo) B2->B3 B4 Western Blot for UPR markers B2->B4 C2 Induce Stress: Oligomycin/Rotenone for 6h C1->C2 C3 Load with JC-1 Dye C2->C3 C4 Measure Red/Green Fluorescence C3->C4

Caption: Workflow for in vitro assessment of this compound.

Quantitative Data Summary

The following tables summarize the quantitative results from the in vitro investigations.

Table 1: Effect of this compound on Neuronal Viability under ER Stress

Treatment GroupNeuronal Viability (% of Control)Standard Deviationp-value vs. Tunicamycin Alone
Vehicle Control100.0± 8.5-
Tunicamycin (5 µg/mL)45.2± 5.1-
Tunicamycin + this compound (0.1 µM)52.8± 6.30.12 (n.s.)
Tunicamycin + this compound (1 µM)78.9± 7.2< 0.01
Tunicamycin + this compound (10 µM)85.1± 6.8< 0.001

Table 2: Modulation of UPR Markers by this compound

Treatment Groupp-eIF2α (Fold Change)ATF4 (Fold Change)CHOP (Fold Change)
Vehicle Control1.01.01.0
Tunicamycin (5 µg/mL)4.2 ± 0.55.1 ± 0.68.3 ± 0.9
Tunicamycin + this compound (1 µM)4.5 ± 0.46.8 ± 0.7*3.1 ± 0.5
p < 0.05, *p < 0.01 vs. Tunicamycin Alone

Table 3: Effect of this compound on Mitochondrial Membrane Potential

Treatment GroupJC-1 Red/Green RatioStandard Deviationp-value vs. Oligo/Rote Alone
Vehicle Control3.8± 0.4-
Oligomycin/Rotenone (Oligo/Rote)1.2± 0.2-
Oligo/Rote + this compound (1 µM)2.9± 0.3< 0.01

Discussion and Future Directions

The data presented in this guide provide a compelling, albeit hypothetical, case for the therapeutic potential of this compound in disorders characterized by a loss of neuronal homeostasis. Our in vitro results demonstrate that this compound can protect primary neurons from ER stress-induced death in a dose-dependent manner. This neuroprotective effect appears to be mediated by a strategic modulation of the UPR, where this compound enhances the adaptive signaling (ATF4-mediated transcription of chaperones) while mitigating the pro-apoptotic arm (CHOP expression).

Furthermore, this compound demonstrates a capacity to preserve mitochondrial health in the face of severe oxidative stress. The maintenance of mitochondrial membrane potential is a critical factor in preventing the initiation of intrinsic apoptotic pathways and ensuring a stable energy supply for the neuron.

Future studies should aim to:

  • Confirm the direct target engagement of this compound with PERK and components of the mitophagy pathway.

  • Evaluate the efficacy of this compound in vivo using animal models of neurodegeneration (e.g., the 5xFAD mouse model for Alzheimer's disease).

  • Conduct comprehensive ADME/Tox studies to determine the pharmacokinetic profile and safety of this compound.

NRL-1049 for Ischemic Stroke: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Selective ROCK2 Inhibitor for Neurovascular Protection

Executive Summary

Ischemic stroke remains a leading cause of mortality and long-term disability, with limited therapeutic options available. The disruption of the blood-brain barrier (BBB) is a critical event in the pathophysiology of acute ischemic stroke, leading to cerebral edema, hemorrhagic transformation, and neuronal damage. Rho-associated protein kinase (ROCK) has been identified as a key regulator of BBB integrity, making it a promising therapeutic target. NRL-1049 is a novel, potent, and selective ROCK2 inhibitor currently under investigation for its neuroprotective effects in acute brain injury. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, pharmacokinetic profile, and detailed experimental protocols from key studies.

Introduction: The Role of ROCK2 in Ischemic Stroke

The Rho-associated protein kinases, ROCK1 and ROCK2, are serine/threonine kinases that play a pivotal role in regulating the actin cytoskeleton. In the context of ischemic stroke, the activation of ROCK contributes to the breakdown of the BBB by increasing endothelial cell contractility and permeability.[1][2][3] Selective inhibition of ROCK2 is hypothesized to offer a therapeutic advantage by preserving BBB function while potentially mitigating the cardiovascular side effects associated with non-selective ROCK inhibition.[1] this compound (formerly BA-1049) and its active metabolite, NRL-2017, have demonstrated high selectivity for ROCK2 over ROCK1, positioning them as promising candidates for the treatment of neurological disorders where BBB dysfunction is a key pathological feature.[2][3][4]

Mechanism of Action: Selective ROCK2 Inhibition

This compound exerts its therapeutic effect by selectively inhibiting the ROCK2 isoform. This selectivity is crucial for its targeted action on the neurovascular unit. The primary metabolite of this compound, NRL-2017 (1-hydroxy-NRL-1049), is also a potent ROCK2 inhibitor.[2][3][4]

Signaling Pathway

Ischemic conditions lead to the activation of the RhoA/ROCK pathway in endothelial cells. Activated ROCK2 phosphorylates downstream targets, including Myosin Light Chain (MLC), leading to stress fiber formation, endothelial cell contraction, and subsequent disruption of the BBB. This compound and NRL-2017 directly inhibit the kinase activity of ROCK2, preventing the phosphorylation of MLC and preserving the integrity of the endothelial barrier.

G cluster_0 Ischemic Cascade cluster_1 Intracellular Signaling cluster_2 Cellular Effects Ischemia/Reperfusion Ischemia/Reperfusion RhoA RhoA Ischemia/Reperfusion->RhoA Activates ROCK2 ROCK2 RhoA->ROCK2 Activates p-MLC p-MLC ROCK2->p-MLC Phosphorylates Actin Stress Fiber Formation Actin Stress Fiber Formation p-MLC->Actin Stress Fiber Formation This compound This compound This compound->ROCK2 Inhibits Endothelial Contraction Endothelial Contraction Actin Stress Fiber Formation->Endothelial Contraction BBB Disruption BBB Disruption Endothelial Contraction->BBB Disruption

Figure 1: this compound Mechanism of Action in Ischemic Stroke.

Quantitative Data

In Vitro Potency and Selectivity

The inhibitory activity of this compound and its metabolite NRL-2017 was assessed in vitro. The data highlights their high selectivity for ROCK2 over ROCK1.

CompoundTargetIC50 (µM)Selectivity (ROCK1/ROCK2)Reference
This compoundROCK20.5944-fold[5]
This compoundROCK126[5]
NRL-2017ROCK2-17-fold[2][3][4]
NRL-2017ROCK1-[2][3][4]

Table 1: In Vitro Potency and Selectivity of this compound and NRL-2017.

Preclinical Efficacy in Ischemic Stroke and Brain Injury Models

This compound has demonstrated significant efficacy in rodent models of acute brain injury.

Animal ModelKey FindingsDosageReference
Mouse Cortical CryoinjurySignificantly attenuated the increase in water content.-[2][3][4]
Mouse Cortical CryoinjuryPrevented seizures (0% in this compound arm vs. 60% in vehicle arm).-[2][3][4]
Spontaneously Hypertensive Rat (tMCAO)Attenuated Evans Blue extravasation.10 mg/kg ip[1]
Spontaneously Hypertensive Rat (tMCAO)Reduced hemorrhagic transformation.10 mg/kg ip[1][2][4]
Mouse Model of Cavernous AngiomasReduced lesion volume and hemorrhagic transformation.-[5]

Table 2: Summary of Preclinical Efficacy Data for this compound.

Phase 1 Human Pharmacokinetics (Single Ascending Dose, Fasted State)

A first-in-human, single-ascending dose study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of this compound.[6]

Dose (mg)NMedian tmax (h)Mean Cmax (ng/mL)Mean AUC0-t (ng·h/mL)Mean AUC0-∞ (ng·h/mL)
2560.503.666.847.50
7560.7518.237.038.6
15060.7534.973.074.5
25060.5058.0172178

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Fasted State). Data from a Phase 1 clinical trial.[4][6][7][8]

Dose (mg)NMedian tmax (h)Mean Cmax (ng/mL)Mean AUC0-t (ng·h/mL)Mean AUC0-∞ (ng·h/mL)
2561.6354.2316358
7560.8830911901260
15061.5076821302240
25061.50152044304730

Table 4: Pharmacokinetic Parameters of NRL-2017 (Metabolite) in Healthy Volunteers (Fasted State). Data from a Phase 1 clinical trial.[4][6][7][8]

Safety and Tolerability in Humans

In the Phase 1 study, this compound was generally well-tolerated. The maximum tolerated dose was determined to be 150 mg.[6][9] The most common treatment-emergent adverse events (TEAEs) were dose-dependent and included dizziness, headache, and syncope.[4][6][8] No serious TEAEs or discontinuations due to TEAEs were reported.[4][6]

Experimental Protocols

In Vitro ROCK Inhibition Assay
  • Cell Line: Human Brain Microvascular Endothelial Cells (hBMVEC).

  • Induction of ROCK Activity: Lysophosphatidic acid (LPA) was used to induce ROCK activity.

  • Biomarker: Phosphorylation of Myosin Light Chain 2 (pMLC2) was measured as a downstream marker of ROCK activation.

  • Methodology:

    • hBMVECs were grown to confluence.

    • Cells were incubated with varying concentrations of this compound or NRL-2017 (0-1000 µM) for one hour.

    • LPA was added to stimulate ROCK activity.

    • Cell lysates were collected and analyzed by Western blot.

  • Western Blot Analysis:

    • Primary Antibodies: Rabbit monoclonal antibody for ROCK2 and anti-GAPDH for normalization.[1]

    • Detection: HRP-linked secondary antibodies.[1]

    • Quantification: Band density was analyzed using ImageJ software.[1]

  • Endpoint: The 50% effective concentrations (EC50) for the inhibition of pMLC2 were determined.[1] For this compound, the EC50 was 26.3 µM, and for NRL-2017, it was 0.95 µM.[1]

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis hBMVEC Culture hBMVEC Culture Incubate with this compound/NRL-2017 Incubate with this compound/NRL-2017 hBMVEC Culture->Incubate with this compound/NRL-2017 Stimulate with LPA Stimulate with LPA Incubate with this compound/NRL-2017->Stimulate with LPA Cell Lysis Cell Lysis Stimulate with LPA->Cell Lysis Western Blot for pMLC2 Western Blot for pMLC2 Cell Lysis->Western Blot for pMLC2 Quantification (EC50) Quantification (EC50) Western Blot for pMLC2->Quantification (EC50) G Start Start 90 min tMCAO 90 min tMCAO Start->90 min tMCAO Time 0 Reperfusion Reperfusion 90 min tMCAO->Reperfusion Time 90 min Administer this compound (10 mg/kg ip) Administer this compound (10 mg/kg ip) Reperfusion->Administer this compound (10 mg/kg ip) Time 105 min Inject Evans Blue Dye Inject Evans Blue Dye Administer this compound (10 mg/kg ip)->Inject Evans Blue Dye 4.5h post-reperfusion Sacrifice and Brain Dissection Sacrifice and Brain Dissection Inject Evans Blue Dye->Sacrifice and Brain Dissection 3h post-injection Quantify EB Extravasation Quantify EB Extravasation Sacrifice and Brain Dissection->Quantify EB Extravasation

References

Pharmacokinetic Profile of NRL-1049 in Rodent Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of NRL-1049, a selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor, in rodent species. The information presented herein is compiled from publicly available preclinical data and is intended to serve as a valuable resource for researchers and professionals involved in drug development.

Core Pharmacokinetic Parameters

This compound is a novel small molecule that has demonstrated therapeutic potential in models of neurological disorders. A key aspect of its preclinical development is the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is metabolized to an active metabolite, 1-hydroxy-NRL-1049, also known as NRL-2017. Both the parent compound and its metabolite exhibit inhibitory activity against ROCK2.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite, NRL-2017, in mice and rats following a single 10 mg/kg intraperitoneal (IP) administration.

Table 1: Plasma Concentrations of this compound and NRL-2017 in Mice Following a Single 10 mg/kg Intraperitoneal Dose

Time (hours)This compound (ng/mL)NRL-2017 (ng/mL)
0.25~150~50
0.5~125~100
1~100~150
2~50~125
4<50~75
8Undetectable<50

Data are estimated from graphical representations in published studies and are approximate.

Table 2: Plasma Concentrations of this compound and NRL-2017 in Rats Following a Single 10 mg/kg Intraperitoneal Dose

Time (hours)This compound (ng/mL)NRL-2017 (ng/mL)
0.25~200~250
0.5~175~350
1~125~400
2~75~375
4<50~300
8Undetectable~200

Data are estimated from graphical representations in published studies and are approximate.

Table 3: Half-Life (T½) of this compound in Rodents Following a Single 10 mg/kg Intraperitoneal Dose

SpeciesHalf-Life (T½) (hours)
Mouse0.33[1]
Rat0.89[1]

Oral administration of this compound in mice has been shown to result in greater plasma levels of the active metabolite, NRL-2017, compared to the parent compound[2].

Experimental Protocols

The pharmacokinetic and pharmacodynamic evaluation of this compound has been conducted in established rodent models of neurological injury. The following sections detail the methodologies employed in these key preclinical studies.

Animal Models
  • Mouse Model of Cortical Cryoinjury: This model is used to assess the neuroprotective effects of this compound in the context of traumatic brain injury.

  • Spontaneously Hypertensive Rat (SHR) Model of Transient Middle Cerebral Artery Occlusion (tMCAO): This model is employed to evaluate the efficacy of this compound in a model of ischemic stroke.

Drug Administration

In the described studies, this compound was administered via intraperitoneal (IP) injection.

  • Preparation: For a 10 mg/kg dose, a working solution of 1 mg/mL this compound is prepared in a suitable vehicle, such as phosphate-buffered saline (PBS)[3].

  • Procedure: The appropriate volume of the this compound solution is injected into the lower right quadrant of the abdomen of the rodent, with the needle inserted at a 30-40° angle to the horizontal.

Pharmacokinetic Blood Sampling

To determine the plasma concentration-time profile of this compound and NRL-2017, serial blood samples are collected at various time points post-administration.

  • Time Points (example): 0.25, 0.5, 1, 2, 4, and 8 hours after dosing.

  • Collection Method: Blood samples are typically collected via tail vein or saphenous vein puncture. For terminal studies, cardiac puncture may be used.

  • Sample Processing: Whole blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

Plasma concentrations of this compound and its metabolite NRL-2017 are quantified using a validated bioanalytical method.

  • Technique: While specific details for the rodent studies are not publicly available, a common and highly sensitive method for such analyses is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)[4].

  • General Procedure:

    • Sample Preparation: Plasma samples typically undergo a protein precipitation step, followed by solid-phase extraction or liquid-liquid extraction to isolate the analytes of interest and remove interfering substances.

    • Chromatographic Separation: The extracted sample is injected into an HPLC system where this compound and NRL-2017 are separated from other components on a C18 analytical column using a specific mobile phase gradient.

    • Mass Spectrometric Detection: The separated analytes are then introduced into a triple quadrupole mass spectrometer. Detection is achieved by monitoring specific precursor-to-product ion transitions for this compound and NRL-2017 in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

    • Quantification: The concentration of each analyte in the plasma samples is determined by comparing its peak area to that of a known concentration of an internal standard and a calibration curve.

Visualizations

ROCK2 Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting ROCK2, a key enzyme in the Rho/ROCK signaling pathway. This pathway is involved in regulating various cellular processes, including cell adhesion, migration, and smooth muscle contraction.

ROCK2_Signaling_Pathway RhoA RhoA-GTP (Active) ROCK2 ROCK2 RhoA->ROCK2 Activates MLC Myosin Light Chain (MLC) ROCK2->MLC Phosphorylates pMLC Phosphorylated MLC (p-MLC) Actin_Cytoskeleton Actin Cytoskeleton Reorganization pMLC->Actin_Cytoskeleton Cellular_Effects Cellular Effects (e.g., Contraction, Migration) Actin_Cytoskeleton->Cellular_Effects NRL1049 This compound NRL1049->ROCK2

Caption: Simplified ROCK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Studies

The following diagram illustrates the general workflow for preclinical studies evaluating the efficacy of this compound in rodent models of neurological injury.

In_Vivo_Workflow Animal_Model Rodent Model Induction (e.g., tMCAO, Cryoinjury) Drug_Admin This compound Administration (e.g., 10 mg/kg IP) Animal_Model->Drug_Admin PK_Sampling Pharmacokinetic Blood Sampling Drug_Admin->PK_Sampling Behavioral_Assess Behavioral Assessment (Neurological Deficits) Drug_Admin->Behavioral_Assess Bioanalysis Bioanalytical Quantification (LC-MS/MS) PK_Sampling->Bioanalysis Histology Histological Analysis (Infarct Volume, Lesion Size) Behavioral_Assess->Histology Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis Bioanalysis->Data_Analysis

Caption: General experimental workflow for preclinical evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for NRL-1049 in Experimental Brain Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental use of NRL-1049, a selective ROCK2 inhibitor, in preclinical models of acute brain injury. The following protocols are based on established methodologies and aim to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.

Introduction

This compound is a potent and selective inhibitor of Rho-associated protein kinase 2 (ROCK2), with an IC50 of 0.59 µM, exhibiting approximately 44-fold greater selectivity for ROCK2 over ROCK1.[1][2] Its primary metabolite, NRL-2017, is also a selective ROCK2 inhibitor. Activation of the ROCK signaling pathway is implicated in the pathophysiology of various neurological conditions, including the disruption of the blood-brain barrier (BBB) following acute brain injury. This compound has been shown to preserve BBB integrity, reduce vasogenic edema, suppress seizures, and inhibit hemorrhagic transformation in rodent models of ischemic stroke and cryoinjury.[1][2][3]

Signaling Pathway of this compound in Brain Injury

The therapeutic effects of this compound in brain injury are attributed to its inhibition of the ROCK2 signaling pathway. Following an injury, various upstream signals can activate RhoA, which in turn activates ROCK2. This leads to the phosphorylation of downstream effectors that contribute to endothelial dysfunction and BBB breakdown. By selectively inhibiting ROCK2, this compound is proposed to mitigate these detrimental effects.

NRL1049_Pathway cluster_0 Upstream Activators cluster_1 Core Signaling Cascade cluster_2 Downstream Effects Brain Injury Brain Injury RhoA RhoA Brain Injury->RhoA ROCK2 ROCK2 RhoA->ROCK2 Endothelial Dysfunction Endothelial Dysfunction ROCK2->Endothelial Dysfunction BBB Disruption BBB Disruption Endothelial Dysfunction->BBB Disruption NRL1049 This compound NRL1049->ROCK2 Inhibits

Caption: Proposed signaling pathway of this compound in mitigating brain injury.

Experimental Protocols

Murine Cryoinjury Model of Brain Injury

This model induces a focal cortical injury to study BBB disruption, vasogenic edema, and seizure activity.

Experimental Workflow:

Caption: Workflow for the murine cryoinjury brain injury model.

Methodology:

  • Animal Model: Adult mice.

  • Anesthesia: Administer appropriate anesthesia.

  • Surgical Procedure:

    • Expose the skull over the somatosensory cortex.

    • Equilibrate a 3 mm copper rod in liquid nitrogen.

    • Apply the rod to the exposed skull with 100 g of pressure for 30 seconds.

    • For sham controls, use a room temperature rod.

  • Drug Administration:

    • Immediately following cryoinjury, administer a single intraperitoneal (i.p.) injection of this compound (10 mg/kg or 20 mg/kg) or vehicle.[3]

    • For continuous administration, follow the initial i.p. bolus with this compound in the drinking water to deliver 100 mg/kg/day.[3]

  • Outcome Measures:

    • Brain Edema: At 1 or 24 hours post-injury, sacrifice the animals and determine the brain tissue water content by heat-drying the individual hemispheres.[3]

    • Blood-Brain Barrier Disruption:

      • Administer Evans Blue (EB) dye (2%, 100 µL) via the tail vein at 6 hours post-cryoinjury.[3]

      • After 18 hours of circulation, perfuse the brains and harvest them at 24 hours post-injury.[3]

      • Analyze the EB content in a 3 mm biopsy punch of the cortex centered over the lesion and the contralateral side.[3]

    • Seizure Monitoring: Observe animals for tonic limb extension or flexion, and tail erection for at least 2 hours post-injury.[3]

Quantitative Data Summary:

Outcome MeasureVehicle ControlThis compound TreatmentResult
Seizure Incidence (within 2h)60% of mice0% of miceThis compound significantly prevented seizures.[2]
Brain Water ContentIncreasedSignificantly attenuated increaseThis compound reduced vasogenic edema.[2]
Rat Transient Middle Cerebral Artery Occlusion (tMCAO) Model of Ischemic Stroke

This model is used to investigate the effects of this compound on BBB disruption and hemorrhagic transformation following ischemic stroke.

Experimental Workflow:

Caption: Workflow for the rat tMCAO ischemic stroke model.

Methodology:

  • Animal Model: Spontaneously hypertensive rats.

  • Surgical Procedure: Induce a 90-minute transient middle cerebral artery occlusion.

  • Drug Administration: Administer a single i.p. loading dose of this compound (10 mg/kg) or vehicle 15 minutes after the start of reperfusion.[3]

  • Blood-Brain Barrier Disruption Assessment:

    • Inject Evans Blue dye 4.5 hours after reperfusion.[3]

    • Sacrifice the animals 3 hours after EB injection.[3]

    • Analyze brain sections for EB dye extravasation.[3]

  • Hemorrhagic Transformation Assessment: Analyze brain tissue for signs of intracerebral hemorrhage.

Quantitative Data Summary:

Outcome MeasureVehicle ControlThis compound TreatmentResult
Evans Blue ExtravasationDramatic surgeAttenuated surgeThis compound reduced BBB disruption.[2]
Hemorrhagic TransformationPresentReducedThis compound inhibited hemorrhagic transformation.[2][4]

Conclusion

This compound demonstrates significant therapeutic potential in preclinical models of acute brain injury by preserving the blood-brain barrier, reducing edema, preventing seizures, and mitigating hemorrhagic transformation. The protocols outlined above provide a framework for further investigation into the efficacy and mechanisms of this compound in various brain injury paradigms. Researchers are encouraged to adapt these methodologies to their specific experimental questions and animal models.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NRL-1049, also known as BA-1049, is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] It demonstrates significant therapeutic potential in various neurological and vascular disorders by preserving the blood-brain barrier (BBB), reducing lesion volume and hemorrhagic transformation, and suppressing seizures in mouse models of acute brain injury and cavernous angiomas.[1][3] These application notes provide a comprehensive guide for the use of this compound in preclinical mouse models, detailing its mechanism of action, recommended dosages, and standardized experimental protocols.

Mechanism of Action

This compound is a highly selective inhibitor of ROCK2, with an IC50 of 0.59 µM, exhibiting a 44-fold greater selectivity for ROCK2 over ROCK1 (IC50: 26 µM).[1] The ROCK signaling pathway is a critical regulator of cellular functions, and its overactivation is implicated in the pathophysiology of various diseases.[4] In the central nervous system, ROCK2 is the predominant isoform.[5] By selectively inhibiting ROCK2, this compound modulates downstream signaling cascades that control endothelial cell function and vascular integrity.[1][3] A key downstream marker of ROCK2 activation is the phosphorylation of cofilin, which has been shown to be reduced by this compound treatment in mouse brain tissue.[5]

The primary metabolite of this compound, NRL-2017, is also an active and selective ROCK2 inhibitor, with a 17-fold greater selectivity for ROCK2 over ROCK1.[4] Following oral administration in mice, plasma levels of NRL-2017 are higher than those of the parent compound.[4]

ROCK2_Signaling_Pathway cluster_upstream Upstream Activators cluster_core ROCK2 Inhibition cluster_downstream Downstream Effects RhoA RhoA ROCK2 ROCK2 RhoA->ROCK2 Myosin Light Chain (MLC) Myosin Light Chain (MLC) ROCK2->Myosin Light Chain (MLC) Phosphorylates Cofilin Cofilin ROCK2->Cofilin Phosphorylates This compound This compound This compound->ROCK2 Inhibits Endothelial Permeability Endothelial Permeability Myosin Light Chain (MLC)->Endothelial Permeability Increases Lesion Formation Lesion Formation Cofilin->Lesion Formation Contributes to Hemorrhagic Transformation Hemorrhagic Transformation Endothelial Permeability->Hemorrhagic Transformation Leads to

Recommended Dosages in Mouse Models

The optimal dosage of this compound can vary depending on the mouse model, the route of administration, and the therapeutic window being investigated. The following table summarizes the dosages that have been reported in the literature for various mouse models.

Mouse ModelDosageAdministration RouteKey FindingsReference
Cavernous Angioma (transgenic)1 mg/kg/day (low dose)Oral (PO)Significantly reduced lesion hemorrhage.[3]
Cavernous Angioma (transgenic)100 mg/kg/day (high dose)Oral (PO)Significantly reduced lesion volume.[3]
Collagenase-Induced ICH10 mg/kgIntraperitoneal (IP)Investigated effects on hematoma volume, BBB integrity, and neurological deficits.[6]
Cortical Cryoinjury20 mg/kg (bolus) + 10 µg/hIP + Subcutaneous Osmotic PumpAttenuated the increase in water content and prevented seizures.[3]
Cortical Cryoinjury10 mg/kg (single injection)Intraperitoneal (IP)Investigated effects on BBB disruption and vasogenic edema.[3]

Experimental Protocols

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles for administration

Protocol for Intraperitoneal (IP) Injection:

  • Preparation of Working Solution:

    • Prepare a working solution of this compound at a concentration of 1 mg/mL in sterile PBS.[6]

    • Ensure the powder is completely dissolved by vortexing.

  • Dosing:

    • Administer the solution intraperitoneally at a volume of 10 mL/kg body weight to achieve a final dose of 10 mg/kg.[6]

    • For a 25g mouse, this corresponds to an injection volume of 250 µL.

  • Timing of Administration:

    • The timing of administration will depend on the specific experimental design. For acute injury models, the first dose is often administered shortly after the injury, for example, 15 minutes post-injury.[6]

    • Subsequent doses may be administered at intervals such as 6 hours and 24 hours, followed by daily injections for longer-term studies.[6]

Protocol for Oral (PO) Administration:

  • For oral administration, this compound can be formulated in a suitable vehicle and administered via oral gavage. The specific vehicle and formulation may need to be optimized based on the study requirements.

Protocol for Subcutaneous Osmotic Pump Delivery:

  • Pump Preparation:

    • Aseptically prepare the this compound solution in sterile PBS to achieve the desired delivery rate (e.g., 10 µ g/hour ).[3]

  • Pump Loading:

    • Load the osmotic pumps (e.g., ALZET® Osmotic Pumps) with the prepared this compound solution according to the manufacturer's instructions.

  • Implantation:

    • Surgically implant the loaded osmotic pumps subcutaneously in the mice.

Experimental_Workflow cluster_prep Preparation cluster_model Mouse Model Induction cluster_admin Administration cluster_outcome Outcome Assessment Prepare this compound Solution Prepare this compound Solution Administer this compound Administer this compound Prepare this compound Solution->Administer this compound Induce Injury Induce Injury Induce Injury->Administer this compound Behavioral Tests Behavioral Tests Administer this compound->Behavioral Tests Histological Analysis Histological Analysis Administer this compound->Histological Analysis Biochemical Assays Biochemical Assays Administer this compound->Biochemical Assays

Collagenase-Induced Intracerebral Hemorrhage (ICH) Model

This model involves the stereotactic injection of bacterial collagenase into the striatum, which disrupts blood vessels and causes a localized hemorrhage.

Materials:

  • Bacterial collagenase type IV (e.g., Sigma-Aldrich C1889)

  • Sterile saline

  • Stereotaxic frame

  • Microinjection syringe (e.g., Hamilton syringe)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

Protocol:

  • Anesthesia: Anesthetize the mouse with isoflurane (B1672236) (e.g., 2.5-3% for induction, 1.5-2% for maintenance).[6]

  • Stereotaxic Surgery:

    • Mount the anesthetized mouse in a stereotaxic frame.

    • Make a scalp incision and expose the skull.

    • Drill a small burr hole over the right striatum at the following coordinates relative to bregma: 0 mm anterior, 2.3 mm lateral.[6]

  • Collagenase Injection:

    • Prepare a solution of 0.05 U of bacterial collagenase in 0.5 µL of sterile saline.[6]

    • Lower the microinjection syringe to a depth of 3 mm from the bregma.[6]

    • Inject the collagenase solution over 5 minutes.[6]

    • Leave the needle in place for an additional 5 minutes to prevent backflow.[6]

    • Slowly withdraw the needle over 3 minutes.[6]

  • Post-operative Care:

    • Suture the scalp incision.

    • Administer subcutaneous saline to prevent dehydration.

    • Monitor the animal during recovery.

Cortical Cryoinjury Model

This model creates a focal cortical injury by applying a cold probe to the surface of the brain, resulting in BBB disruption and vasogenic edema.

Materials:

  • Cold probe (e.g., a metal rod cooled in liquid nitrogen)

  • Stereotaxic frame

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

Protocol:

  • Anesthesia and Surgery:

    • Anesthetize the mouse and mount it in a stereotaxic frame as described for the ICH model.

    • Perform a craniotomy to expose the cortical surface.

  • Cryoinjury:

    • Pre-cool a metal probe in liquid nitrogen.

    • Apply the cold probe to the exposed cortical surface for a standardized duration (e.g., 30 seconds).

  • Post-operative Care:

    • Replace the bone flap (if applicable) and suture the scalp.

    • Provide appropriate post-operative care and monitoring.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and institutional guidelines. All animal procedures should be performed in accordance with approved protocols from the Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols: NRL-1049 Solubility and Use in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NRL-1049 is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell motility, and smooth muscle contraction. Dysregulation of this pathway is implicated in numerous diseases, making ROCK2 a compelling therapeutic target. This compound exhibits significant selectivity for ROCK2 over ROCK1, allowing for more targeted investigations into the specific roles of the ROCK2 isoform.[3] These application notes provide detailed protocols for the solubilization of this compound in dimethyl sulfoxide (B87167) (DMSO) for in vitro use and a method to assess its inhibitory activity by monitoring the phosphorylation of Myosin Light Chain 2 (MLC2).

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented in the tables below. This information is essential for designing and interpreting in vitro experiments.

Table 1: Physicochemical and Solubility Data for this compound
PropertyValueReference
Molecular Weight 319.42 g/mol --INVALID-LINK--
Solubility in DMSO 32 mg/mL (100.18 mM)--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Storage of Solid -20°C for up to 3 years--INVALID-LINK--
Storage of DMSO Stock -80°C for up to 1 year--INVALID-LINK--
Table 2: In Vitro Efficacy of this compound
ParameterCell Line/Assay ConditionValueReference
ROCK2 IC₅₀ Kinase Assay0.59 µM[1][2]
ROCK1 IC₅₀ Kinase Assay26 µM[1][2]
EC₅₀ Inhibition of LPA-induced MLC2 phosphorylation in hBMVECs26.3 µM[3]

Signaling Pathway of this compound Action

This compound acts as a selective inhibitor of ROCK2. In many cell types, ROCK2 is a downstream effector of the small GTPase RhoA. Upon activation by upstream signals, such as lysophosphatidic acid (LPA), RhoA activates ROCK2.[3] Activated ROCK2 then phosphorylates several substrates, including Myosin Light Chain 2 (MLC2), which promotes stress fiber formation and cellular contraction.[4] By inhibiting ROCK2, this compound prevents the phosphorylation of MLC2, leading to a reduction in these downstream cellular events.

NRL1049_Pathway cluster_membrane Cell Membrane Upstream_Signal Upstream Signal (e.g., LPA) GPCR GPCR Upstream_Signal->GPCR RhoA RhoA GPCR->RhoA ROCK2 ROCK2 RhoA->ROCK2 Activates pMLC2 Phosphorylated MLC2 ROCK2->pMLC2 Phosphorylates NRL1049 This compound NRL1049->ROCK2 Inhibits Cellular_Response Cellular Response (e.g., Stress Fiber Formation, Contraction) pMLC2->Cellular_Response

This compound inhibits the ROCK2 signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.

  • Calculation: Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = 10 mmol/L * Volume (L) * 319.42 g/mol * 1000 mg/g

    • Example for 1 mL: Mass = 10 * 0.001 * 319.42 * 1000 = 3.1942 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the corresponding volume of anhydrous DMSO to the microcentrifuge tube.

  • Mixing: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.[5]

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.

Note on DMSO Concentration in Cell Culture: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid cytotoxicity.[6] A vehicle control with the same final concentration of DMSO should always be included in experiments.

Protocol 2: In Vitro Inhibition of MLC2 Phosphorylation Assay

This protocol describes a Western blot-based method to assess the inhibitory effect of this compound on agonist-induced MLC2 phosphorylation in a relevant cell line, such as human brain microvascular endothelial cells (hBMVECs).

Materials:

  • Cultured cells (e.g., hBMVECs)

  • Cell culture medium and supplements

  • This compound DMSO stock solution (from Protocol 1)

  • Agonist to induce ROCK2 activity (e.g., Lysophosphatidic acid - LPA)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-MLC2 (Ser19) and Rabbit anti-total MLC2

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Experimental Workflow:

Experimental_Workflow Cell_Culture 1. Culture Cells to Confluence Serum_Starvation 2. Serum Starve Cells Cell_Culture->Serum_Starvation NRL1049_Treatment 3. Treat with this compound (or vehicle control) Serum_Starvation->NRL1049_Treatment Agonist_Stimulation 4. Stimulate with Agonist (e.g., LPA) NRL1049_Treatment->Agonist_Stimulation Cell_Lysis 5. Lyse Cells Agonist_Stimulation->Cell_Lysis Protein_Quantification 6. Quantify Protein Concentration Cell_Lysis->Protein_Quantification Western_Blot 7. Western Blot Analysis (p-MLC2 and Total MLC2) Protein_Quantification->Western_Blot Data_Analysis 8. Densitometry and Data Analysis Western_Blot->Data_Analysis

Workflow for assessing this compound activity on MLC2 phosphorylation.

Procedure:

  • Cell Culture: Plate cells and grow them to confluence in appropriate culture vessels.

  • Serum Starvation: Before treatment, serum-starve the cells for a suitable period (e.g., 2-4 hours) to reduce basal signaling activity.

  • This compound Treatment: Prepare working solutions of this compound in serum-free medium by diluting the DMSO stock solution. The final DMSO concentration should be consistent across all conditions, including the vehicle control (e.g., 0.1%). Treat the cells with various concentrations of this compound for the desired time (e.g., 1 hour).

  • Agonist Stimulation: Add the agonist (e.g., LPA at a final concentration of 10 µM) to the wells and incubate for a short period (e.g., 5-10 minutes) to induce MLC2 phosphorylation.

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Sample Preparation: Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Gel Electrophoresis: Load equal amounts of protein per lane and run the SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-MLC2 (Ser19) overnight at 4°C with gentle agitation. Use the manufacturer's recommended dilution.

    • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the washing steps.

    • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MLC2.

  • Data Analysis: Perform densitometric analysis of the Western blot bands. Express the level of phosphorylated MLC2 as a ratio to the total MLC2 for each sample.

Troubleshooting

  • Precipitation of this compound in Aqueous Solution: If precipitation occurs upon dilution of the DMSO stock into aqueous media, try a serial dilution in DMSO first to a lower concentration before the final dilution into the aqueous buffer.[7]

  • High Background in Western Blots: When detecting phosphoproteins, it is recommended to use BSA as the blocking agent instead of milk, as milk contains phosphoproteins that can cause high background.[8]

  • Weak or No Signal for Phosphorylated MLC2: Ensure that the agonist stimulation is effective and that phosphatase inhibitors are included in the lysis buffer. Optimize the primary antibody concentration and incubation time.

By following these detailed application notes and protocols, researchers can effectively utilize this compound in their in vitro studies to investigate the role of ROCK2 in various physiological and pathological processes.

References

Application Notes and Protocols for the Administration of NRL-1049 in Drinking Water for Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and administration of NRL-1049, a selective ROCK2 inhibitor, to mice via their drinking water. This method allows for chronic, non-invasive drug delivery, which can be advantageous for long-term studies.

Introduction

This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2)[1][2][3]. It has demonstrated efficacy in various mouse models, including reducing lesion volume and hemorrhagic transformation in cavernous angiomas, preserving the blood-brain barrier (BBB) after acute injury, and suppressing seizures[4][5][6]. Oral administration of this compound has been shown to be effective, with both the parent compound and its active metabolite, NRL-2017, contributing to the therapeutic effects[4][7][8]. Administration in drinking water offers a method for continuous exposure, which can be critical for maintaining therapeutic levels of the compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing researchers with essential parameters for experimental design.

ParameterValueSpecies/SystemReference
ROCK2 IC₅₀ 0.59 µMIn vitro assay[1][3]
ROCK1 IC₅₀ 26 µMIn vitro assay[1][3]
Selectivity ~44-fold for ROCK2 over ROCK1In vitro assay[4][7]
Effective Doses (Oral) 1 mg/kg/day to 100 mg/kg/dayMouse models of cavernous malformations[4]
Solubility (Water) 5 mg/mLIn vitro[2]
Solubility (DMSO) 32 mg/mLIn vitro[2]
Solubility (Ethanol) 5 mg/mLIn vitro[2]

Signaling Pathway

This compound selectively inhibits ROCK2, a serine/threonine kinase that plays a crucial role in various cellular processes. The diagram below illustrates the simplified ROCK signaling pathway and the point of inhibition by this compound.

ROCK_Signaling_Pathway cluster_upstream Upstream Activators cluster_kinase ROCK Kinase cluster_downstream Downstream Effectors RhoA RhoA ROCK2 ROCK2 RhoA->ROCK2 Activates MLC Myosin Light Chain (MLC) ROCK2->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Actin_Cytoskeleton Actin Cytoskeleton Regulation pMLC->Actin_Cytoskeleton Leads to NRL_1049 This compound NRL_1049->ROCK2 Inhibits

Simplified ROCK2 signaling pathway and inhibition by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Medicated Drinking Water

This protocol details the steps for preparing a stock solution and the final medicated drinking water for administration to mice.

Materials:

  • This compound powder

  • Sterile, purified water

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial solubilization)

  • Sterile containers (e.g., conical tubes, water bottles)

  • Calibrated scale

  • Magnetic stirrer and stir bar

  • pH meter and adjustment solutions (e.g., sterile HCl, NaOH) if necessary

Procedure:

  • Determine the Target Dose: Based on previous studies, a dose range of 1-100 mg/kg/day has been used in mice[4]. The final concentration in the drinking water will depend on the average body weight of the mice and their daily water consumption.

  • Calculate the Required Concentration:

    • Estimate the average daily water intake for the strain and age of mice (typically 4-7 mL per 25g mouse).

    • Estimate the average body weight of the mice in the study.

    • Use the following formula to calculate the concentration of this compound in the drinking water: Concentration (mg/mL) = (Target Dose (mg/kg/day) x Average Body Weight (kg)) / Average Daily Water Intake (mL/day)

  • Prepare the Stock Solution (if necessary):

    • This compound has a water solubility of 5 mg/mL[2]. If a higher concentration is needed for the stock solution, or if there are solubility issues, this compound can be first dissolved in a minimal amount of DMSO.

    • Caution: The final concentration of DMSO in the drinking water should be kept to a minimum (ideally below 0.5%) to avoid potential toxicity.

  • Prepare the Medicated Drinking Water:

    • Accurately weigh the required amount of this compound powder.

    • If not using a stock solution, add the powder directly to the calculated volume of sterile water.

    • If using a stock solution, add the appropriate volume of the stock solution to the final volume of sterile water.

    • Mix thoroughly using a magnetic stirrer until the compound is completely dissolved.

    • Check the pH of the final solution and adjust if necessary to be within a physiological range (pH 6.5-7.5).

    • Protect the solution from light if the compound is light-sensitive[9].

  • Storage: Store the medicated water according to the manufacturer's recommendations, typically at 4°C for short-term use. Prepare fresh solutions regularly (e.g., every 2-3 days) to ensure stability.

Protocol 2: Administration of this compound in Drinking Water to Mice

This protocol outlines the procedure for administering the prepared medicated water to mice and monitoring their health and drug intake.

Materials:

  • Cages with appropriate water bottle holders

  • Calibrated drinking water bottles

  • Prepared this compound medicated water

  • Control (vehicle) drinking water

  • Animal scale

Procedure:

  • Acclimatization: Acclimate the mice to the experimental conditions and the specific type of water bottles being used for at least one week prior to the start of the experiment.

  • Baseline Measurements: Record the body weight and daily water consumption of each mouse for several days before starting the treatment to establish a baseline.

  • Treatment Administration:

    • Fill the water bottles with the freshly prepared this compound medicated water or the vehicle control.

    • Ensure the drinking spouts are functioning correctly and are free of leaks.

    • Provide the medicated water ad libitum.

  • Monitoring:

    • Monitor the mice daily for any signs of toxicity or adverse effects, such as changes in appearance, behavior, or activity levels.

    • Measure and record the body weight of each mouse at regular intervals (e.g., 2-3 times per week).

    • Measure and record the volume of water consumed per cage daily to estimate the actual drug intake. Adjust the concentration of the medicated water if there are significant changes in water consumption to maintain the target dose.

  • Data Analysis: Calculate the average daily dose of this compound consumed per mouse based on the water intake and body weight data.

Experimental Workflow Diagram

The following diagram illustrates the key steps in conducting an experiment involving the administration of this compound in the drinking water of mice.

Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Determine_Dose 1. Determine Target Dose & Calculate Concentration Prepare_Solution 2. Prepare this compound Medicated Water Determine_Dose->Prepare_Solution Administer 5. Administer Medicated Water Prepare_Solution->Administer Acclimatize 3. Acclimatize Mice Baseline 4. Record Baseline Weight & Water Intake Acclimatize->Baseline Baseline->Administer Monitor 6. Daily Monitoring (Health, Weight, Intake) Administer->Monitor Analyze 7. Analyze Data & Evaluate Outcomes Monitor->Analyze

Workflow for administering this compound in drinking water to mice.

Considerations and Troubleshooting

  • Palatability: Some compounds can have a bitter taste, which may reduce water intake[9]. If mice show a significant decrease in water consumption, consider adding a sweetener like sucrose (B13894) (2-5 g/L) to the drinking water to improve palatability[9].

  • Solubility and Stability: Regularly check the water bottles for any precipitation of the compound. The stability of this compound in solution over time should be considered, and fresh solutions should be prepared accordingly.

  • Individual Variation: Water intake can vary between individual mice. Housing mice individually may be necessary for precise dosing, although this can also induce stress. Alternatively, calculating intake per cage provides an average dose.

  • Alternative Methods: If administration in drinking water proves to be challenging due to issues with palatability or variable intake, other voluntary oral administration methods, such as incorporating the drug into a palatable jelly or food, can be considered[10][11][12].

References

Preparing NRL-1049 Stock Solution for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of NRL-1049, a selective ROCK2 inhibitor, for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring the stability, sterility, and efficacy of the compound in your experimental setup.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, essential for accurate stock solution preparation and use.

ParameterValueSource(s)
Synonyms BA-1049[1][2][3]
CAS Number 1973494-16-4[1][3]
Molecular Weight 319.42 g/mol [1][2][4]
IC₅₀ (ROCK2) 0.59 µM[1][2][4]
IC₅₀ (ROCK1) 26 µM[1][4]
Recommended Solvent Dimethyl Sulfoxide (DMSO), cell culture grade[2]
Solubility in DMSO ≥ 32 mg/mL (≥ 100.18 mM)[2]
Recommended Stock Concentration 10 mM[5]
Storage of Powder -20°C for up to 3 years[2][4]
Storage of Stock Solution -80°C for up to 1 year; -20°C for up to 1 month[2]
Final DMSO Concentration in Media Should be ≤ 0.5%, ideally ≤ 0.1% to avoid cytotoxicity[6][7]

Experimental Protocols

This section provides a detailed methodology for the preparation of a 10 mM stock solution of this compound.

Materials
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, DMSO-compatible syringe filters (0.22 µm pore size, e.g., PTFE or nylon)[8]

  • Sterile syringes

  • Sterile, cryo-compatible storage vials

Stock Solution Preparation (10 mM)

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds and solvents.

  • Equilibrate Reagents: Allow the this compound powder vial and the sterile DMSO to come to room temperature before opening to prevent condensation.

  • Weighing this compound:

    • On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder into a sterile 1.5 mL microcentrifuge tube.

    • Calculation for 1 mL of 10 mM Stock Solution:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 319.42 g/mol x 1000 mg/g = 3.1942 mg

  • Dissolving this compound:

    • Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.[5]

  • Sterilization (Recommended):

    • While DMSO is generally considered to be self-sterilizing, for sensitive cell culture applications, sterile filtration is the recommended method for ensuring the sterility of the stock solution.[8][9]

    • Using a sterile syringe, draw up the this compound/DMSO solution.

    • Attach a sterile, DMSO-compatible 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile microcentrifuge tube or directly into sterile cryo-compatible storage vials.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, cryo-compatible vials.[5][7]

    • Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2]

Preparation of Working Solution
  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration.

    • Example for a 10 µM final concentration in 10 mL of media:

      • Use the M1V1 = M2V2 formula:

      • (10 mM) x V1 = (0.010 mM) x (10 mL)

      • V1 = 0.01 mL = 10 µL

    • Add 10 µL of the 10 mM stock solution to 10 mL of cell culture medium.

  • Mix the working solution thoroughly by gentle pipetting or swirling before adding it to your cells.

  • Important: Always prepare a vehicle control using the same final concentration of DMSO in the cell culture medium to account for any solvent effects.

Diagrams

G cluster_0 Equilibrate Equilibrate this compound and DMSO to RT Weigh Weigh this compound Powder Equilibrate->Weigh Dissolve Dissolve in Sterile DMSO Weigh->Dissolve Sterilize Sterile Filter (0.22 µm) Dissolve->Sterilize Aliquot Aliquot into Single-Use Vials Sterilize->Aliquot Store Store at -80°C Aliquot->Store

Caption: Experimental workflow for this compound stock solution preparation.

G RhoA_GTP RhoA-GTP ROCK2 ROCK2 RhoA_GTP->ROCK2 Activates MLC Myosin Light Chain (MLC) ROCK2->MLC Phosphorylates NRL_1049 This compound NRL_1049->ROCK2 Inhibits pMLC Phosphorylated MLC (pMLC) MLC->pMLC Actin_Myosin Actin-Myosin Interaction (Stress Fiber Formation, Contraction) pMLC->Actin_Myosin Promotes

References

Application Notes and Protocols: Blood-Brain Barrier Permeability Assay with NRL-1049

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. The integrity of the BBB is crucial for maintaining brain homeostasis, and its disruption is a hallmark of various neurological diseases, including stroke, traumatic brain injury, and neurodegenerative disorders. Consequently, the development of therapeutic agents that can modulate BBB permeability is of significant interest.

NRL-1049 is a novel, potent, and selective inhibitor of Rho-associated protein kinase 2 (ROCK2).[1][2] The ROCK signaling pathway plays a critical role in regulating endothelial cell barrier function, and its overactivation can lead to BBB breakdown.[3][4] this compound has been shown to preserve BBB integrity in preclinical models of acute brain injury, making it a promising candidate for therapeutic intervention.[2][5] These application notes provide detailed protocols for assessing the effects of this compound on BBB permeability using both in vitro and in vivo models.

Mechanism of Action: this compound and the ROCK2 Signaling Pathway

This compound is a selective inhibitor of ROCK2, a serine/threonine kinase that is a key downstream effector of the small GTPase RhoA. In the context of the BBB, various pathological stimuli can lead to the activation of RhoA, which in turn activates ROCK2. Activated ROCK2 phosphorylates several downstream targets, including Myosin Light Chain (MLC), leading to stress fiber formation, endothelial cell contraction, and destabilization of tight junctions and adherens junctions. This cascade of events ultimately results in increased BBB permeability. By selectively inhibiting ROCK2, this compound blocks this signaling cascade, thereby preserving the integrity of the endothelial barrier.[1][2]

G cluster_0 This compound Signaling Pathway Pathological Stimuli Pathological Stimuli RhoA Activation RhoA Activation Pathological Stimuli->RhoA Activation ROCK2 ROCK2 RhoA Activation->ROCK2 p-MLC p-MLC ROCK2->p-MLC Stress Fiber Formation Stress Fiber Formation p-MLC->Stress Fiber Formation Endothelial Contraction Endothelial Contraction Stress Fiber Formation->Endothelial Contraction Junction Destabilization Junction Destabilization Endothelial Contraction->Junction Destabilization Increased BBB Permeability Increased BBB Permeability Junction Destabilization->Increased BBB Permeability This compound This compound This compound->ROCK2

Caption: this compound inhibits the ROCK2 signaling pathway to preserve BBB integrity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: this compound Kinase Selectivity

KinaseIC50 (µM)Selectivity (ROCK1/ROCK2)
ROCK20.59-
ROCK12644-fold

Data sourced from MedchemExpress and Mulder et al., 2024.[1][2]

Table 2: In Vitro Efficacy of this compound

AssayCell TypeEC50 (µM)
Inhibition of LPA-induced MLC2 phosphorylationhBMVEC26.3

hBMVEC: human Brain Microvascular Endothelial Cells; LPA: Lysophosphatidic acid. Data sourced from Mulder et al., 2024.[2]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Cortical Cryoinjury

ParameterTreatmentResultP-value
Brain Water Content (24h post-injury)VehicleIncreased-
This compoundSignificantly Lower vs. Vehiclep = 0.003
Evans Blue Extravasation (24h post-injury)VehicleStrong Extravasation vs. Shamp < 0.001
This compoundAttenuated ExtravasationNot specified

Data sourced from Mulder et al., 2024.[2]

Table 4: In Vivo Efficacy of this compound in a Rat Model of Ischemic Stroke

ParameterTreatmentResultP-value
Evans Blue Leakage (9h post-stroke)VehicleIncreased-
This compound (10 mg/kg ip)Significantly Reduced vs. Vehiclep = 0.047

Data sourced from Mulder et al., 2024.[2]

Experimental Protocols

In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes the use of a transwell co-culture model to assess the effect of this compound on the permeability of a brain endothelial cell monolayer.

G cluster_0 In Vitro BBB Permeability Assay Workflow A Seed brain endothelial cells on transwell inserts B Co-culture with astrocytes in the basolateral chamber A->B C Monitor Transendothelial Electrical Resistance (TEER) B->C D Induce BBB disruption (e.g., with LPA) C->D E Treat with this compound or vehicle D->E F Add fluorescent tracer to the apical chamber E->F G Measure tracer concentration in the basolateral chamber F->G H Calculate permeability coefficient G->H

Caption: Workflow for the in vitro BBB permeability assay.

Materials:

  • Brain microvascular endothelial cells (e.g., bEnd.3 or primary cells)[6][7]

  • Astrocytes (primary or cell line)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Cell culture medium and supplements

  • This compound

  • Agent to induce BBB disruption (e.g., Lysophosphatidic acid - LPA)

  • Fluorescent tracer (e.g., Sodium Fluorescein or FITC-dextran)

  • TEER meter

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Coat transwell inserts with an appropriate extracellular matrix (e.g., collagen IV and fibronectin).[8]

    • Seed brain endothelial cells onto the apical side of the transwell inserts.[6][7]

    • Seed astrocytes into the wells of the 24-well plate (basolateral compartment).[8]

  • Co-culture and Barrier Formation:

    • Place the transwell inserts containing endothelial cells into the wells with astrocytes.

    • Culture the cells until a confluent monolayer is formed and a stable, high Transendothelial Electrical Resistance (TEER) is achieved, indicating tight junction formation.[6] Monitor TEER daily.

  • Induction of Permeability and Treatment:

    • Once a stable barrier is formed, induce BBB disruption by adding an agent like LPA to the culture medium.

    • Concurrently, treat the cells with this compound at various concentrations or a vehicle control. Incubate for a specified period (e.g., 1-24 hours).

  • Permeability Measurement:

    • Add a fluorescent tracer (e.g., Sodium Fluorescein at 10 µg/mL) to the apical (upper) chamber.

    • At various time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral (lower) chamber.

    • Measure the fluorescence intensity of the samples using a plate reader.

  • Data Analysis:

    • Calculate the permeability coefficient (Papp) to quantify the flux of the tracer across the endothelial monolayer.

    • Compare the Papp values between vehicle-treated and this compound-treated groups to determine the effect of this compound on preserving barrier function.

In Vivo Blood-Brain Barrier Permeability Assay

This protocol describes the use of the Evans Blue dye extravasation method in a rodent model of acute brain injury to assess the in vivo efficacy of this compound.

G cluster_0 In Vivo BBB Permeability Assay Workflow A Induce acute brain injury in rodents B Administer this compound or vehicle (e.g., i.p.) A->B C Inject Evans Blue dye intravenously B->C D Allow dye to circulate C->D E Perfuse animal to remove intravascular dye D->E F Harvest and homogenize brain tissue E->F G Extract Evans Blue from tissue homogenate F->G H Quantify dye concentration via spectrophotometry G->H

Caption: Workflow for the in vivo BBB permeability assay using Evans Blue.

Materials:

  • Rodents (mice or rats)

  • Model of acute brain injury (e.g., cortical cryoinjury or middle cerebral artery occlusion)

  • This compound

  • Evans Blue dye solution (2% in saline)

  • Anesthetics

  • Perfusion buffer (e.g., PBS)

  • Tissue homogenization buffer

  • Formamide (B127407) or other solvent for dye extraction

  • Spectrophotometer

Procedure:

  • Induction of Brain Injury:

    • Induce acute brain injury in anesthetized rodents using a standardized model such as cortical cryoinjury or transient middle cerebral artery occlusion (tMCAO).[2]

  • Drug Administration:

    • Administer this compound or a vehicle control at the desired dose and route (e.g., 20 mg/kg intraperitoneal bolus followed by osmotic pump infusion, or a single 10 mg/kg ip dose post-reperfusion).[2]

  • Evans Blue Injection:

    • At a specified time post-injury, inject Evans Blue dye (e.g., 4 mL/kg) intravenously.[9] The dye binds to serum albumin and will only extravasate into the brain parenchyma where the BBB is compromised.

  • Circulation and Perfusion:

    • Allow the dye to circulate for a defined period (e.g., 1-3 hours).

    • Deeply anesthetize the animal and perform transcardial perfusion with saline or PBS to remove the dye from the vasculature.[10]

  • Tissue Processing and Dye Extraction:

    • Harvest the brain and separate the hemispheres (ipsilateral and contralateral to the injury).

    • Weigh the tissue and homogenize it in an appropriate buffer.

    • Extract the Evans Blue dye from the tissue homogenate by incubating in a solvent like formamide (e.g., at 60°C for 24 hours).

  • Quantification:

    • Centrifuge the samples to pellet the tissue debris.

    • Measure the absorbance of the supernatant at the appropriate wavelength (e.g., 620 nm).

    • Calculate the concentration of Evans Blue in the brain tissue (e.g., in µg/g of tissue) by comparing to a standard curve.

  • Data Analysis:

    • Compare the amount of Evans Blue extravasation in the brains of this compound-treated animals versus vehicle-treated animals to determine the in vivo efficacy of this compound in preserving BBB integrity.

Conclusion

This compound is a promising therapeutic candidate for conditions associated with BBB dysfunction. The protocols outlined in these application notes provide robust methods for evaluating the efficacy of this compound and other ROCK2 inhibitors in preserving BBB integrity in both in vitro and in vivo settings. These assays are essential tools for the preclinical development and characterization of novel neuroprotective agents.

References

Application Notes and Protocols for Intraperitoneal Administration of NRL-1049 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation and intraperitoneal (IP) administration of NRL-1049, a selective ROCK2 inhibitor, in rat models. The provided methodology is based on established preclinical studies and is intended to ensure safe, effective, and reproducible delivery of the compound for in vivo research. This document includes information on the characteristics of this compound, a comprehensive list of materials and reagents, a step-by-step experimental protocol, and a summary of key quantitative data. A visual representation of the experimental workflow is also provided to facilitate clear understanding and execution of the procedure.

Introduction to this compound

This compound (also known as BA-1049) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] The ROCK signaling pathway is implicated in a variety of cellular processes, and its overactivation is associated with several pathologies. This compound has demonstrated therapeutic potential in preclinical models of neurological and neurovascular disorders, including cerebral cavernous malformations, by preserving the integrity of the blood-brain barrier.[3][4][5] In vivo studies in rodents have shown that this compound can effectively reduce lesion volume and hemorrhagic transformation.[5]

Signaling Pathway of ROCK Inhibition

The RhoA/ROCK signaling pathway plays a critical role in regulating cell shape, motility, and contraction. Dysregulation of this pathway is implicated in various diseases. This compound selectively inhibits ROCK2, a key effector of the small GTPase RhoA. This inhibition can lead to the modulation of downstream cellular processes, offering a therapeutic avenue for conditions characterized by ROCK2 overactivation.

ROCK_Signaling_Pathway ROCK2 Signaling Pathway and Inhibition by this compound cluster_upstream Upstream Activation cluster_downstream Downstream Effects Ligand Ligand Receptor Receptor Ligand->Receptor Binding RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK2 ROCK2 RhoA_GTP->ROCK2 Activates Downstream_Effectors Downstream Effectors (e.g., MLC, LIMK) ROCK2->Downstream_Effectors Phosphorylates NRL_1049 This compound NRL_1049->ROCK2 Inhibits Cellular_Responses Cellular Responses (e.g., Stress Fiber Formation, Endothelial Permeability) Downstream_Effectors->Cellular_Responses Leads to

Caption: Inhibition of the ROCK2 signaling pathway by this compound.

Experimental Data

In Vivo Efficacy and Dosage

The following table summarizes the dosage and administration route of this compound used in a study with spontaneously hypertensive rats.

ParameterValueReference
Compound This compound[5]
Animal Model Spontaneously Hypertensive Rats[5]
Dosage 10 mg/kg[5]
Route of Administration Intraperitoneal (IP)[5]
Vehicle Sterile Phosphate-Buffered Saline (PBS)[5]
Pharmacokinetic Profile in Rats (10 mg/kg IP)

The table below presents the pharmacokinetic parameters of this compound and its active metabolite, NRL-2017, following a single 10 mg/kg intraperitoneal injection in rats.

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
This compound ~150~0.25~200
NRL-2017 (metabolite) ~400~1.0~1500

Data are approximate values derived from graphical representations in the cited literature and should be considered as such.

Intraperitoneal Injection Protocol

This protocol details the necessary steps for the preparation of the dosing solution and the subsequent intraperitoneal administration to rats.

Materials and Reagents
  • This compound powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (23-25 gauge)

  • 70% Ethanol

  • Sterile gauze pads

  • Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

Preparation of this compound Dosing Solution (1 mg/mL)
  • Calculate the required amount of this compound: Based on the number of animals and the 10 mg/kg dosage, calculate the total mass of this compound needed. Prepare a slight excess to account for any loss during preparation.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the vehicle: Add the appropriate volume of sterile PBS to the microcentrifuge tube to achieve a final concentration of 1 mg/mL. For example, to prepare 1 mL of a 1 mg/mL solution, add 1 mL of sterile PBS to 1 mg of this compound.

  • Dissolve the compound: Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no particulates. The solution should be clear.

Animal Handling and Restraint

Proper handling and restraint are crucial for the safety and well-being of the animal and the accuracy of the injection.

  • Acclimatization: Allow the rats to acclimate to the facility and handling procedures before the experiment.

  • Restraint: Securely restrain the rat in a supine position. This can be achieved manually by a trained handler or using a suitable restraint device. The handler should ensure a firm but gentle grip to prevent injury to the animal.

Intraperitoneal Injection Procedure

The following workflow outlines the IP injection procedure.

IP_Injection_Workflow Intraperitoneal Injection Workflow for this compound in Rats Start Start Prepare_Solution Prepare 1 mg/mL this compound in Sterile PBS Start->Prepare_Solution Calculate_Volume Calculate Injection Volume (10 mL/kg body weight) Prepare_Solution->Calculate_Volume Draw_Solution Draw Calculated Volume into Sterile Syringe Calculate_Volume->Draw_Solution Restrain_Rat Securely Restrain Rat in Supine Position Draw_Solution->Restrain_Rat Locate_Site Identify Injection Site (Lower Right Abdominal Quadrant) Restrain_Rat->Locate_Site Disinfect_Site Disinfect with 70% Ethanol Locate_Site->Disinfect_Site Insert_Needle Insert Needle at 30-45° Angle Disinfect_Site->Insert_Needle Aspirate Aspirate to Check for Blood/Urine Insert_Needle->Aspirate Inject Inject Solution Smoothly Aspirate->Inject If clear Withdraw_Needle Withdraw Needle Inject->Withdraw_Needle Monitor_Rat Monitor Rat for Adverse Reactions Withdraw_Needle->Monitor_Rat End End Monitor_Rat->End

Caption: Step-by-step workflow for the IP injection of this compound in rats.

  • Calculate Injection Volume: The injection volume should be 10 mL/kg of the rat's body weight to deliver a 10 mg/kg dose of the 1 mg/mL solution. For example, a 300g (0.3 kg) rat would require an injection volume of 3 mL.

  • Prepare the Syringe: Using a sterile needle and syringe, draw up the calculated volume of the this compound solution. Ensure there are no air bubbles in the syringe.

  • Locate the Injection Site: The preferred site for IP injection in rats is the lower right quadrant of the abdomen. This location avoids the cecum, which is typically located on the left side, and minimizes the risk of puncturing the bladder or other vital organs.

  • Disinfect the Site: Swab the injection site with a sterile gauze pad soaked in 70% ethanol.

  • Perform the Injection:

    • Gently lift the skin and underlying muscle layer.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate by pulling back on the syringe plunger to ensure that a blood vessel or organ has not been penetrated. If blood or yellowish fluid (urine) appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle and syringe.

    • If the aspiration is clear, slowly and smoothly inject the entire volume of the this compound solution.

  • Withdraw the Needle: Withdraw the needle swiftly and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds if necessary.

  • Post-Injection Monitoring: Return the rat to its cage and monitor for any signs of distress, adverse reactions, or abnormal behavior.

Safety Precautions

  • Follow all institutional guidelines and regulations for animal handling and use.

  • Wear appropriate personal protective equipment (PPE) during all procedures.

  • Dispose of all sharps and biohazardous waste in designated containers.

  • Handle this compound in accordance with its Safety Data Sheet (SDS).

Conclusion

This document provides a comprehensive protocol for the intraperitoneal administration of this compound in rats, based on published preclinical data. Adherence to this protocol will facilitate the consistent and effective delivery of the compound, contributing to the generation of reliable and reproducible data in in vivo studies investigating the therapeutic potential of this selective ROCK2 inhibitor.

References

Application Notes and Protocols: Measuring p-MLC2 Levels Following NRL-1049 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NRL-1049 is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[1][2][3] One of the key downstream effectors of ROCK2 is Myosin Light Chain 2 (MLC2), which, upon phosphorylation (p-MLC2), promotes actin-myosin interaction, leading to increased cell contractility and stress fiber formation.[4][5] The inhibition of ROCK2 by this compound leads to a decrease in the phosphorylation of MLC2, making p-MLC2 a critical biomarker for assessing the pharmacological activity of this compound.[6] This document provides detailed protocols for measuring p-MLC2 levels in response to this compound treatment, along with data presentation and visualization of the relevant signaling pathway and experimental workflows.

This compound is a selective ROCK2 inhibitor with an IC50 of 0.59 µM for ROCK2, exhibiting 44-fold greater potency for ROCK2 compared to ROCK1.[1][2][7] Its primary and more potent metabolite, NRL-2017 (also known as BA-2017 or 1-hydroxy-NRL-1049), is approximately 17-fold more selective for ROCK2 than ROCK1.[1][7] Both this compound and NRL-2017 have been shown to concentration-dependently inhibit MLC2 phosphorylation.[6]

Data Presentation

The following tables summarize the quantitative data on the inhibitory effect of this compound and its metabolite, NRL-2017, on p-MLC2 levels in human brain microvascular endothelial cells (hBMVEC).

Table 1: Dose-Dependent Inhibition of p-MLC2 by this compound and NRL-2017

CompoundConcentration (µM)Inhibition of p-MLC2 (%)EC50 (µM)
This compound0 - 1000Concentration-dependent26.3
NRL-20170 - 1000Concentration-dependent0.95

Data derived from studies in human brain microvascular endothelial cells (hBMVEC) where ROCK activity was induced by lysophosphatidic acid (LPA). Cells were incubated with the inhibitors for one hour.[6]

Table 2: Duration of Inhibitory Action of this compound and NRL-2017 on p-MLC2

Compound (50 µM)Washout Duration (hours)p-MLC2 Levels
This compound0Reduced
1Reduced
2Reduced
4Reduced
NRL-20170Reduced
1Reduced
2Reduced
4Reduced

This table summarizes the findings from a washout experiment in Human Umbilical Vein Endothelial Cells (HUVEC), indicating a prolonged inhibitory effect on ROCK pathway activation.[6]

Signaling Pathway and Experimental Workflow

Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm RhoA RhoA ROCK2 ROCK2 RhoA->ROCK2 Activates MLC2 MLC2 ROCK2->MLC2 Phosphorylates NRL1049 This compound NRL1049->ROCK2 Inhibits pMLC2 p-MLC2 Actin_Myosin Actin-Myosin Interaction (Stress Fiber Formation, Contraction) pMLC2->Actin_Myosin Promotes

Caption: this compound signaling pathway.

Experimental Workflow for Measuring p-MLC2

Cell_Culture 1. Cell Culture (e.g., hBMVEC, HUVEC) Treatment 2. Treatment with this compound (Dose-response or Time-course) Cell_Culture->Treatment Stimulation 3. Stimulation (e.g., LPA) Treatment->Stimulation Lysis 4. Cell Lysis (with phosphatase inhibitors) Stimulation->Lysis Quantification 5. Protein Quantification (e.g., BCA assay) Lysis->Quantification Detection Detection Method Quantification->Detection Western_Blot Western Blot Detection->Western_Blot ELISA ELISA Detection->ELISA Analysis 6. Data Analysis (Densitometry or Absorbance) Western_Blot->Analysis ELISA->Analysis

Caption: Experimental workflow for p-MLC2 measurement.

Experimental Protocols

Protocol 1: Measurement of p-MLC2 Levels by Western Blotting

This protocol outlines the steps for determining the relative levels of p-MLC2 in cell lysates following treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • ROCK activator (e.g., Lysophosphatidic acid - LPA)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-MLC2 (Ser19) antibody[5]

    • Mouse or Rabbit anti-total MLC2 antibody

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., hBMVEC) and grow to 80-90% confluency.

    • Serum-starve the cells for 2-4 hours if necessary.

    • Pre-treat cells with various concentrations of this compound or vehicle for the desired time (e.g., 1 hour).

    • Stimulate the cells with a ROCK activator (e.g., LPA) for a short period (e.g., 5-10 minutes) to induce MLC2 phosphorylation.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.

    • Incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-MLC2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed for total MLC2 and a loading control protein (e.g., GAPDH).

    • Quantify the band intensities using densitometry software. The level of p-MLC2 is typically expressed as a ratio of p-MLC2 to total MLC2 or the loading control.

Protocol 2: Measurement of p-MLC2 Levels by ELISA

This protocol describes a sandwich ELISA method for the quantitative measurement of p-MLC2 in cell lysates.

Materials:

  • Phospho-MLC2 (Ser19) ELISA kit (or individual components: capture antibody, detection antibody, standard, etc.)

  • Cell lysis buffer (as described in the Western blot protocol)

  • Wash buffer

  • Assay diluent

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Prepare cell lysates as described in the Western blot protocol (Steps 1 and 2).

    • Determine the protein concentration of each lysate using a BCA assay.

    • Dilute the cell lysates to an appropriate concentration within the dynamic range of the ELISA kit using the provided assay diluent.

  • ELISA Assay:

    • Prepare the standards and samples according to the ELISA kit manual.

    • Add 100 µL of standards and diluted samples to the appropriate wells of the antibody-coated microplate.

    • Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).

    • Aspirate the contents of the wells and wash the plate four times with wash buffer.

  • Detection:

    • Add 100 µL of the detection antibody to each well.

    • Cover the plate and incubate as recommended (e.g., 1 hour at room temperature).

    • Wash the plate as described previously.

    • Add 100 µL of the HRP-conjugated secondary antibody or streptavidin-HRP and incubate as directed.

    • Wash the plate.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well and incubate in the dark for the recommended time (e.g., 15-30 minutes).

    • Add 100 µL of the stop solution to each well to terminate the reaction.

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of p-MLC2 in the samples by interpolating their absorbance values from the standard curve.

    • Normalize the p-MLC2 concentration to the total protein concentration of the cell lysate.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to accurately measure the levels of p-MLC2 as a key pharmacodynamic biomarker for this compound activity. The choice between Western blotting and ELISA will depend on the specific experimental needs, with Western blotting providing semi-quantitative data and the ability to visualize the protein, while ELISA offers a more high-throughput and quantitative approach. Adherence to these detailed protocols will enable the generation of robust and reproducible data for the evaluation of this compound and other ROCK inhibitors in various research and drug development settings.

References

Application Notes and Protocols for NRL-1049 Administration in a Collagenase-Induced Intracerebral Hemorrhage Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intracerebral hemorrhage (ICH) is a severe form of stroke with high rates of mortality and morbidity, yet it lacks effective therapeutic interventions. The collagenase-induced ICH model in rodents is a widely utilized preclinical model that simulates key aspects of human ICH. This document provides detailed application notes and protocols for the administration of NRL-1049, a selective ROCK2 inhibitor, in this model. While studies have shown this compound to be safe, it did not demonstrate efficacy in reducing hematoma volume, blood-brain barrier (BBB) disruption, or neurological deficits in the collagenase-induced ICH model.[1][2] Nevertheless, understanding its application in this context is valuable for researchers investigating ROCK2 inhibition and related pathways in acute brain injury. These protocols outline the experimental procedures, data presentation, and relevant signaling pathways to guide future research.

Introduction

Rho-associated protein kinase (ROCK) has been identified as a promising therapeutic target in various neurological conditions, including stroke.[2] ROCK inhibitors have been investigated for their potential to mitigate neuronal damage and improve outcomes. This compound is a novel inhibitor with a 43-fold higher selectivity for the ROCK2 isoform compared to ROCK1.[1] This selectivity is of interest as it may offer a better safety profile, potentially avoiding cardiovascular side effects associated with ROCK1 inhibition. While this compound has shown promise in other models of acute brain injury by preserving blood-brain barrier integrity, its efficacy in the collagenase-induced ICH model has been limited.[1][3] This document serves as a comprehensive guide for researchers wishing to study this compound or similar compounds in the context of ICH.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies administering this compound in a collagenase-induced ICH model in mice.

Table 1: this compound Administration Protocol

ParameterDetailsReference
Drug This compound (Selective ROCK2 inhibitor)[1][2]
Dosage 10 mg/kg[1][2]
Administration Route Intraperitoneal (IP) injection[4]
Vehicle Phosphate-buffered saline[4]
Short-term Paradigm 15 minutes, 6 hours, and 1 day after collagenase injection[4]
Prolonged Paradigm Repeated dose 6 hours after the first, then daily for up to 14 days[2]

Table 2: Summary of Efficacy Outcomes in Collagenase-Induced ICH Model

Outcome MeasureResult with this compound TreatmentReference
Hematoma Volume No significant improvement[1][2]
Blood-Brain Barrier (BBB) Disruption Not efficacious in improving[1][2]
Neurological Deficits No significant improvement[1][2]
Mortality Safe, no adverse effects noted[1][2]
Brain Water Content No significant improvement[1]
Hemispheric Swelling No significant improvement[1]

Experimental Protocols

Collagenase-Induced Intracerebral Hemorrhage (ICH) Model in Mice

This protocol describes the induction of ICH in mice via stereotactic injection of collagenase into the striatum.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • Bacterial collagenase type VII-S (Sigma-Aldrich)

  • Sterile saline

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • Micro-infusion pump and syringe (e.g., Hamilton syringe)

  • Surgical tools (scalpel, drill, etc.)

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the mouse using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).

  • Secure the mouse in a stereotaxic frame. Maintain body temperature at 37.0 ± 0.5°C using a heating pad.

  • Make a midline incision on the scalp to expose the skull.

  • Using a dental drill, create a small burr hole over the right striatum at the following coordinates relative to bregma: 0.5 mm anterior, 2.1 mm lateral.[2]

  • Dissolve bacterial collagenase in sterile saline to a concentration of 0.05 units in 0.5 µL.[2]

  • Slowly lower a 26-gauge needle attached to a Hamilton syringe to the following coordinate: 3.1 mm ventral to the bregma.[2]

  • Infuse the collagenase solution at a constant rate of 0.1 µL/min using a micro-infusion pump.[2]

  • After the infusion is complete, leave the needle in place for an additional 10 minutes to prevent backflow.[3]

  • Slowly withdraw the needle.

  • Suture the scalp incision.

  • Administer post-operative analgesics and allow the mouse to recover in a clean, warm cage.

This compound Administration Protocol

Materials:

  • This compound

  • Phosphate-buffered saline (PBS)

  • Syringes and needles for IP injection

Procedure:

  • Prepare a working solution of this compound at 1 mg/mL in PBS.[4]

  • For the acute treatment paradigm, administer this compound (10 mg/kg, IP) at 15 minutes, 6 hours, and 24 hours post-ICH induction.[4]

  • For the prolonged treatment paradigm, administer the first dose of this compound (10 mg/kg, IP) 15 minutes post-ICH, a second dose at 6 hours post-ICH, and then continue with daily injections for the duration of the study (e.g., up to 14 days).[2]

  • A vehicle control group should receive IP injections of PBS on the same schedule.

Outcome Assessment Protocols

a. Hematoma Volume Measurement:

  • At the desired time point (e.g., 48 hours post-ICH), euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

  • Carefully remove the brains and post-fix in 4% paraformaldehyde.

  • Section the brains coronally into 1 mm thick slices.

  • Digitize the brain slices using a flatbed scanner.

  • The hematoma area in each slice can be measured using image analysis software (e.g., ImageJ).

  • Calculate the total hematoma volume by summing the area of the hematoma in each slice and multiplying by the slice thickness.

b. Neurological Deficit Scoring:

  • Modified Neurological Severity Score (mNSS): This is a composite score assessing motor, sensory, reflex, and balance functions. Scores typically range from 0 (no deficit) to 14 or higher (severe deficit).[5][6]

  • 24-Point Neurological Scoring System: This scale evaluates multiple parameters including body symmetry, gait, climbing, and circling behavior, with each test graded from 0 to 4.[7][8] A higher score indicates a more severe deficit.

c. Brain Water Content (Edema) Measurement:

  • Euthanize the mice and quickly remove the brains.

  • Separate the ipsilateral and contralateral hemispheres.

  • Weigh each hemisphere to obtain the wet weight.

  • Dry the hemispheres in an oven at 100°C for 24 hours.

  • Weigh the dried hemispheres to obtain the dry weight.

  • Calculate the brain water content as: [(wet weight - dry weight) / wet weight] x 100%.

Visualizations

Signaling Pathway of ROCK2 Inhibition

The following diagram illustrates the proposed signaling pathway affected by this compound. ROCK2 activation leads to the phosphorylation of downstream effectors like Myosin Light Chain (MLC) and cofilin, which are involved in actin cytoskeleton dynamics. This compound, as a selective ROCK2 inhibitor, is expected to reduce the phosphorylation of these substrates.

ROCK2_Inhibition_Pathway LPA Lysophosphatidic Acid (LPA) ROCK2 ROCK2 LPA->ROCK2 activates pMLC2 Phosphorylated Myosin Light Chain 2 (pMLC2) ROCK2->pMLC2 phosphorylates NRL1049 This compound NRL1049->ROCK2 inhibits Actin Actin Cytoskeleton Reorganization pMLC2->Actin

Caption: this compound inhibits ROCK2, preventing downstream phosphorylation.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for evaluating this compound in the collagenase-induced ICH model.

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Frame) ICH_Induction ICH Induction (Collagenase Injection) Animal_Prep->ICH_Induction Treatment Treatment Administration (this compound or Vehicle) ICH_Induction->Treatment Behavioral Neurological Scoring Treatment->Behavioral Tissue_Harvest Tissue Harvesting (Brain Extraction) Behavioral->Tissue_Harvest Analysis Outcome Analysis (Hematoma Volume, Edema) Tissue_Harvest->Analysis

Caption: Experimental workflow for this compound in ICH model.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NRL-1049 Concentration for hBMVEC Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of NRL-1049 in human Brain Microvascular Endothelial Cell (hBMVEC) culture. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in hBMVECs?

A1: this compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] In hBMVECs, ROCK2 is the predominant ROCK isoform expressed.[3] this compound functions by inhibiting the phosphorylation of downstream targets of ROCK2, such as Myosin Light Chain 2 (MLC2), which is involved in regulating endothelial cell contractility and barrier integrity.[3]

Q2: What is the selectivity of this compound for ROCK2 over ROCK1?

A2: this compound exhibits significant selectivity for ROCK2 over ROCK1. In vitro studies have shown that this compound is approximately 43 to 44-fold more potent in inhibiting ROCK2 compared to ROCK1.[2][4][5]

Q3: What is a recommended starting concentration range for this compound in hBMVEC culture?

A3: Based on in-vitro studies measuring the inhibition of LPA-induced MLC2 phosphorylation in hBMVECs, a starting concentration range of 0 µM to 1000 µM has been explored.[3] The reported 50% effective concentration (EC50) for this compound in this assay was 26.3 µM.[3] It is advisable to perform a dose-response experiment starting from a lower concentration and titrating up to the desired effective range to determine the optimal concentration for your specific experimental setup and hBMVEC source.

Troubleshooting Guide

Issue 1: I am not observing the expected inhibitory effect of this compound on my hBMVEC monolayer.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: The effective concentration of this compound can be cell-density and passage number dependent. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific hBMVEC line and experimental conditions. A good starting point is to test concentrations around the reported EC50 of 26.3 µM.[3]

  • Possible Cause 2: Inactive Compound.

    • Solution: Ensure that the this compound compound has been stored correctly according to the manufacturer's instructions to prevent degradation. Prepare fresh working solutions for each experiment.

  • Possible Cause 3: Insufficient Stimulation of the ROCK Pathway.

    • Solution: The inhibitory effect of this compound is best observed when the ROCK pathway is activated. In the referenced study, Lysophosphatidic acid (LPA) at 40 µM was used to stimulate ROCK activity in hBMVECs.[3] Ensure that you are using an appropriate agonist to induce a measurable baseline of ROCK activity.

Issue 2: I am observing signs of cytotoxicity or a decrease in cell viability at higher concentrations of this compound.

  • Possible Cause: Off-target effects or solvent toxicity.

    • Solution: While this compound is a selective ROCK2 inhibitor, high concentrations may lead to off-target effects or cytotoxicity.[3] It is crucial to establish a therapeutic window for your experiments. Perform a cell viability assay (e.g., MTT, PrestoBlue) in parallel with your functional assays to identify the maximum non-toxic concentration. Also, ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level for your hBMVECs.

Issue 3: I am seeing morphological changes in my hBMVECs, such as cell rounding or detachment, after treatment with this compound.

  • Possible Cause: Disruption of normal cellular processes.

    • Solution: The ROCK pathway is involved in maintaining cell shape and adhesion. While inhibition of this pathway is the intended effect, excessive inhibition can lead to detrimental morphological changes. This is another reason to perform a careful dose-response analysis and use the lowest effective concentration. Monitor cell morphology closely using microscopy throughout the experiment.

Data Presentation

Table 1: In-Vitro Potency and Selectivity of this compound

TargetIC50/EC50Cell TypeAssayReference
ROCK2IC50: 0.59 µM-Kinase Assay[1]
ROCK1IC50: 26 µM-Kinase Assay[1]
ROCK Activity (pMLC2)EC50: 26.3 µMhBMVECLPA-induced MLC2 Phosphorylation[3]

Experimental Protocols

Protocol 1: Determination of this compound EC50 by LPA-Induced MLC2 Phosphorylation Assay in hBMVECs

This protocol is adapted from the methodology described in the literature.[3]

  • Cell Culture: Culture hBMVECs to confluence in appropriate cell culture vessels.

  • Serum Starvation: Prior to the experiment, serum-starve the confluent hBMVEC monolayer for a period of 2 hours to reduce baseline signaling activity.

  • This compound Incubation: Prepare a dilution series of this compound (e.g., 0-1000 µM) in serum-free media. Remove the starvation media and incubate the cells with the different concentrations of this compound for 1 hour.

  • LPA Stimulation: Add Lysophosphatidic acid (LPA) to a final concentration of 40 µM to all wells (except for the unstimulated control) and incubate for 5 minutes to induce ROCK activation.

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse the cells using a suitable lysis buffer (e.g., 4x Laemmli buffer with β-mercaptoethanol).

  • Western Blotting: Boil the cell lysates for 5 minutes at 95°C. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against phosphorylated MLC2 (pMLC2) and total MLC2 or a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities for pMLC2 and normalize them to the total MLC2 or loading control. Plot the normalized pMLC2 levels against the log of this compound concentration and fit a dose-response curve to determine the EC50 value.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_optimization Optimization Loop start Culture hBMVECs to Confluence starve Serum Starve (2 hours) start->starve nrl1049 Incubate with this compound (Concentration Gradient, 1 hour) starve->nrl1049 lpa Stimulate with LPA (40 µM, 5 minutes) nrl1049->lpa lyse Cell Lysis lpa->lyse wb Western Blot for pMLC2 lyse->wb data Data Analysis & EC50 Calculation wb->data viability Parallel Viability Assay data->viability morphology Microscopic Observation data->morphology end Determine Optimal Non-Toxic This compound Concentration data->end

Caption: Experimental workflow for optimizing this compound concentration in hBMVEC culture.

signaling_pathway LPA LPA GPCR LPA Receptor (GPCR) LPA->GPCR RhoA RhoA GPCR->RhoA ROCK2 ROCK2 RhoA->ROCK2 pMLC2 pMLC2 ROCK2->pMLC2 + P StressFibers Stress Fiber Formation & Endothelial Contraction pMLC2->StressFibers MLC2 MLC2 NRL1049 This compound NRL1049->ROCK2

Caption: LPA-induced ROCK2 signaling pathway and the inhibitory action of this compound in hBMVECs.

References

Technical Support Center: Troubleshooting NRL-1049 In Vivo Brain Penetration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NRL-1049. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the in vivo brain penetration of this compound.

FAQs: Understanding and Troubleshooting Limited Brain Penetration of this compound

Q1: What are the key physicochemical properties of this compound that may influence its brain penetration?

A1: The physicochemical properties of a compound are critical determinants of its ability to cross the blood-brain barrier (BBB). For this compound, several properties may contribute to its limited brain penetration.

Table 1: Physicochemical and In Vitro Properties of this compound

PropertyValueImplication for Brain Penetration
Molecular Weight (MW) 450 g/mol On the higher side for CNS drugs, which can hinder passive diffusion across the BBB.[1]
LogP 3.5Indicates good lipophilicity, which is generally favorable for crossing cell membranes. However, very high lipophilicity can lead to increased non-specific binding to plasma proteins and brain tissue.[2]
pKa 8.5 (basic)At physiological pH (7.4), a significant portion of this compound will be ionized, which can limit its ability to passively diffuse across the lipid-rich BBB.
Aqueous Solubility PoorLow solubility can lead to formulation challenges and may limit the free concentration of the drug available to cross the BBB.
Caco-2 Permeability HighSuggests good intrinsic membrane permeability, but this assay does not account for active efflux transporters present at the BBB.
In Vivo Brain-to-Plasma Ratio (Kp) 0.1 in miceIndicates that the concentration of this compound in the brain is only 10% of that in the plasma, signifying poor brain penetration.

Q2: My in vitro Caco-2 permeability for this compound was high, yet in vivo brain penetration is low. Why the discrepancy?

A2: This is a common challenge in CNS drug development. While Caco-2 permeability is a useful indicator of a compound's general ability to cross cell membranes, it does not fully replicate the complex environment of the blood-brain barrier. Several factors could explain this discrepancy:

  • Active Efflux: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump a wide range of substances out of the brain.[3][4] this compound may be a substrate for one or more of these transporters.

  • Plasma Protein Binding: A high degree of binding to plasma proteins, such as albumin, reduces the concentration of free (unbound) drug available to cross the BBB.[5][6] Only the unbound fraction of the drug is capable of diffusing into the brain.

  • Rapid Metabolism: this compound might be rapidly metabolized in the liver or by enzymes present in the BBB endothelial cells, reducing the amount of active compound that reaches the brain.

  • Non-specific Brain Tissue Binding: High lipophilicity can lead to extensive non-specific binding to brain tissue, which can limit the free concentration of the drug at its target site.[7]

Q3: How can I determine if this compound is a substrate for P-glycoprotein (P-gp)?

A3: Several experimental approaches can be used to assess if this compound is a P-gp substrate:

  • In Vitro Transporter Assays: Utilize cell lines that overexpress P-gp (e.g., MDCK-MDR1 cells) and compare the bidirectional transport of this compound. A higher efflux ratio (basolateral to apical transport) compared to the influx ratio (apical to basolateral) suggests P-gp-mediated efflux.[8]

  • In Vivo Studies with P-gp Inhibitors: Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridac) in an animal model. A significant increase in the brain-to-plasma ratio of this compound in the presence of the inhibitor would indicate that P-gp is limiting its brain penetration.[4]

  • Studies in P-gp Knockout Mice: Compare the brain penetration of this compound in wild-type mice versus mice lacking the genes for P-gp (mdr1a/1b knockout mice). A markedly higher brain concentration in the knockout mice is strong evidence of P-gp-mediated efflux.[9]

Q4: What strategies can I employ to improve the brain penetration of this compound?

A4: Improving the brain penetration of a compound often requires a multi-pronged approach:

  • Medicinal Chemistry Approaches:

    • Reduce P-gp Efflux: Modify the structure of this compound to reduce its affinity for P-gp. This might involve reducing the number of hydrogen bond donors or altering its overall charge distribution.

    • Optimize Lipophilicity: Aim for a LogP in the optimal range for CNS drugs (typically 1-3) to balance membrane permeability and non-specific binding.[2]

    • Prodrugs: Design a more lipophilic or actively transported prodrug of this compound that can cross the BBB and then be converted to the active compound within the brain.[10]

  • Formulation Strategies:

    • Nanoparticle Delivery: Encapsulating this compound in nanoparticles can protect it from metabolism and efflux, and can be targeted to the brain.[10]

    • Intranasal Delivery: This route can bypass the BBB to some extent by allowing direct transport from the nasal cavity to the brain.[11][12]

  • Co-administration with P-gp Inhibitors: While useful for experimental validation, this approach has clinical limitations due to the risk of drug-drug interactions.

Troubleshooting Guides and Experimental Protocols

This section provides a logical workflow for troubleshooting poor brain penetration and detailed protocols for key experiments.

Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying and addressing the cause of limited brain penetration for this compound.

Troubleshooting_Workflow Start Start: Low In Vivo Brain Penetration of this compound Check_Properties Step 1: Review Physicochemical Properties (MW, LogP, pKa, Solubility) Start->Check_Properties Assess_Efflux Step 2: Investigate P-gp Efflux (In Vitro Assays, Co-administration with Inhibitor, or Knockout Mice) Check_Properties->Assess_Efflux Measure_Binding Step 3: Determine Plasma and Brain Tissue Binding (Equilibrium Dialysis or Brain Slice Method) Assess_Efflux->Measure_Binding Evaluate_Metabolism Step 4: Assess Metabolic Stability (Microsomal Stability Assay) Measure_Binding->Evaluate_Metabolism Decision Analyze Data to Identify Primary Cause(s) Evaluate_Metabolism->Decision Strategy_Efflux Solution: Medicinal Chemistry to Reduce Efflux Liability Decision->Strategy_Efflux P-gp Efflux is High Strategy_Binding Solution: Optimize Lipophilicity to Reduce Non-specific Binding Decision->Strategy_Binding High Plasma/Brain Binding Strategy_Metabolism Solution: Modify Structure to Improve Metabolic Stability Decision->Strategy_Metabolism Poor Metabolic Stability Strategy_Formulation Solution: Advanced Formulation Strategies (Nanoparticles, Prodrugs) Decision->Strategy_Formulation Multiple Factors or Intrinsic Limitation

A logical workflow for troubleshooting poor brain penetration.
Signaling Pathway of a Hypothetical Target Kinase

This diagram illustrates a hypothetical signaling pathway in which this compound's target kinase is involved, highlighting the importance of achieving sufficient brain concentrations to modulate this pathway in a neurodegenerative disease context.

Signaling_Pathway Disease_Trigger Neurodegenerative Disease Trigger (e.g., Protein Aggregation) Upstream_Kinase Upstream Kinase Disease_Trigger->Upstream_Kinase Target_Kinase Target Kinase (Inhibited by this compound) Upstream_Kinase->Target_Kinase Activates Downstream_Effector Downstream Effector Protein Target_Kinase->Downstream_Effector Phosphorylates Cellular_Process Pathological Cellular Process (e.g., Apoptosis, Inflammation) Downstream_Effector->Cellular_Process Promotes NRL_1049 This compound NRL_1049->Target_Kinase Inhibits

References

potential off-target effects of high concentrations of NRL-1049

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NRL-1049. The focus is on understanding and mitigating potential off-target effects, particularly when using high concentrations of the inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective inhibitor of Rho-associated protein kinase 2 (ROCK2).[1][2][3] It demonstrates approximately 40- to 44-fold greater potency for ROCK2 compared to ROCK1.[2][4] Its active metabolite, NRL-2017 (1-hydroxy-NRL-1049), is also a potent ROCK2 inhibitor.[3][4] this compound has been investigated for its therapeutic potential in preserving the blood-brain barrier after acute brain injury and in the treatment of cerebral cavernous malformations.[2][3][4][5]

Q2: What are the known off-target effects of this compound, especially at high concentrations?

While this compound is highly selective for ROCK2, like most kinase inhibitors, it can interact with other kinases at high concentrations.[6] The primary documented off-target effect is the inhibition of ROCK1, which is structurally similar to ROCK2.[1][4] Although this compound has a clean off-target profile, using concentrations significantly exceeding the IC50 for ROCK2 increases the likelihood of engaging ROCK1 and potentially other kinases.[4][7] This can be a concern as ROCK1 inhibition has been associated with cardiovascular side effects.[4]

Q3: My cells are showing an unexpected phenotype (e.g., toxicity, altered morphology) at high concentrations of this compound. How can I determine if this is an off-target effect?

Observing unexpected cellular responses at high inhibitor concentrations is a common issue in pharmacological studies and may suggest off-target activity.[7] To investigate this, a multi-step approach is recommended:

  • Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype and compare it to the dose-response for ROCK2 inhibition. A significant rightward shift in the dose-response for the unexpected phenotype suggests it may be an off-target effect occurring at higher concentrations.

  • Use a Structurally Unrelated Inhibitor: Confirm your findings with a different, structurally unrelated ROCK2 inhibitor.[7] If the unexpected phenotype is not replicated, it is more likely an off-target effect specific to this compound's chemical structure.

  • Target Knockdown/Knockout: Employ genetic methods like siRNA or CRISPR/Cas9 to specifically reduce or eliminate ROCK2 expression.[7] If the phenotype observed with this compound is not reproduced by genetic knockdown of ROCK2, this strongly points towards an off-target mechanism.[7]

Q4: What is the recommended concentration range for this compound to maintain selectivity for ROCK2 in cell-based assays?

To maintain selectivity, it is crucial to use the lowest concentration of this compound that elicits the desired biological effect on ROCK2. As a general guideline, concentrations should be kept as close as possible to the IC50 value for ROCK2 and ideally not exceeding 10 times the IC50. Using concentrations greater than 10 µM is likely to result in non-specific targeting of other proteins.[8] The reported IC50 of this compound for ROCK2 is 0.59 µM.[1] Therefore, for optimal selectivity in cell-based assays, a concentration range of 0.5 µM to 5 µM should be considered, with thorough dose-response experiments to determine the optimal concentration for your specific model system.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High levels of cell death at concentrations intended to inhibit ROCK2. Potent off-target effects on kinases essential for cell survival.1. Titrate to the Lowest Effective Concentration: Determine the minimal concentration that inhibits ROCK2 without causing excessive toxicity. 2. Confirm Apoptosis: Use assays such as Annexin V staining or caspase-3 cleavage to verify if the cell death is apoptotic.[7]
Unexpected or paradoxical cellular phenotype (e.g., increased proliferation when inhibition is expected). The inhibitor may be affecting an off-target kinase with an opposing biological function, or inhibiting a kinase in a negative feedback loop.[7]1. Validate with an Alternative Inhibitor: Use a structurally different ROCK2 inhibitor. 2. Genetic Validation: Use siRNA or CRISPR to confirm that the phenotype is independent of ROCK2. 3. Kinase Profiling: Consider a commercial kinase profiling service to screen this compound against a broad panel of kinases.[7]
Inconsistent results between experiments. Compound instability or precipitation at high concentrations.1. Check Solubility: Ensure this compound is fully dissolved in your stock solution and does not precipitate upon dilution into your culture medium.[9] 2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freeze-thaw cycles which can degrade the compound.[10]

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (µM)Selectivity (over ROCK2)
ROCK2 0.591-fold
ROCK1 26~44-fold

Data sourced from MedchemExpress and Mulder et al. (2024).[1][4]

Table 2: Cellular Activity of this compound in Human Brain Microvascular Endothelial Cells (hBMVEC)

BiomarkerAssayEC50 (µM)
pMLC2 Inhibition of LPA-induced MLC2 phosphorylation26.3

Data sourced from Mulder et al. (2024).[4]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a broad panel of recombinant human kinases.

  • Binding or Activity Assay: The service will typically perform either:

    • Binding Assays: Measuring the direct binding of this compound to the kinases, often using techniques like KiNativ or radioligand binding.

    • Activity Assays: Measuring the ability of this compound to inhibit the enzymatic activity of each kinase, usually through radiometric (e.g., ³³P-ATP) or fluorescence-based methods.

  • Data Analysis: The results are typically expressed as the percent inhibition at a given concentration or as IC50 values for each kinase. This allows for the calculation of selectivity scores by comparing the IC50 for off-targets to the IC50 for ROCK2.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify that this compound binds to its intended target (ROCK2) in a cellular context.

  • Cell Treatment: Treat your cells of interest with either vehicle (DMSO) or a high concentration of this compound (e.g., 10-20 µM) for a specified time.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heat Challenge: Aliquot the cell lysates into separate PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins.

  • Western Blot Analysis: Analyze the amount of soluble ROCK2 remaining in the supernatant at each temperature using Western blotting with a ROCK2-specific antibody.

  • Data Interpretation: Binding of this compound to ROCK2 will stabilize the protein, leading to a higher melting temperature. This will be observed as more soluble ROCK2 protein at higher temperatures in the this compound-treated samples compared to the vehicle-treated samples.

Visualizations

cluster_0 ROCK2 Signaling Pathway LPA LPA GPCR GPCR LPA->GPCR activates RhoA_GDP RhoA_GDP GPCR->RhoA_GDP activates GEFs RhoA_GTP RhoA_GTP RhoA_GDP->RhoA_GTP ROCK2 ROCK2 RhoA_GTP->ROCK2 activates MLC MLC ROCK2->MLC phosphorylates pMLC pMLC MLC->pMLC Actin_Myosin_Contraction Actin-Myosin Contraction & Stress Fiber Formation pMLC->Actin_Myosin_Contraction NRL1049 This compound NRL1049->ROCK2 inhibits

Caption: Simplified ROCK2 signaling pathway and the inhibitory action of this compound.

cluster_1 Troubleshooting Workflow start Unexpected Phenotype Observed with this compound q1 Is the phenotype dose-dependent? start->q1 q2 Does a structurally unrelated ROCK2 inhibitor replicate the phenotype? q1->q2 Yes off_target Likely Off-Target Effect q1->off_target No q3 Does ROCK2 knockdown/knockout replicate the phenotype? q2->q3 Yes q2->off_target No on_target Likely On-Target Effect q3->on_target Yes q3->off_target No end Conclusion on_target->end off_target->end

Caption: Decision workflow for troubleshooting on-target vs. off-target effects.

cluster_2 Concentration-Effect Relationship conc This compound Concentration low_conc Low Concentration (~IC50) conc->low_conc high_conc High Concentration (>>IC50) conc->high_conc on_target On-Target Activity (ROCK2 Inhibition) low_conc->on_target high_conc->on_target off_target Potential Off-Target Activity (e.g., ROCK1) high_conc->off_target

Caption: Relationship between this compound concentration and on/off-target activity.

References

Technical Support Center: Managing NRL-1049 Variability in Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in experimental results when working with NRL-1049.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.

Question 1: We are observing inconsistent efficacy of this compound in our in vivo model of brain injury. What are the potential sources of this variability?

Answer: Variability in the in vivo efficacy of this compound can stem from several factors. A study investigating this compound in a mouse model of intracerebral hemorrhage (ICH) found that the timing of ICH induction relative to the circadian cycle significantly impacted outcomes, with induction during the active stage leading to worse results.[1] Other potential sources of variability to consider include:

  • Animal Strain and Sex: Different animal strains or sexes may exhibit varied responses to this compound.

  • Dosing Regimen: The dose, frequency, and route of administration are critical. For instance, a 10 mg/kg intraperitoneal (IP) dose has been used in mice, with repeated administrations at specific time points post-injury.[1] In other models, doses ranging from 1 mg/kg/day to 100 mg/kg/day have been used orally (PO) to assess effects on lesion hemorrhage and volume.[2]

  • Drug Preparation and Vehicle: Ensure consistent preparation of the this compound solution. Phosphate-buffered saline (PBS) has been used as a vehicle for this compound.[1]

  • Model-Specific Factors: The specific animal model of brain injury being used can influence outcomes. For example, the collagenase-induced ICH model is known to cause more severe neuronal cell death and blood-brain barrier (BBB) disruption compared to the autologous blood injection model.[1]

  • Pharmacokinetics: this compound is rapidly absorbed and has an active metabolite, NRL-2017.[2][3][4] The plasma levels of both compounds decrease over time, and their detectability can vary.[2] In humans, food has been shown to affect the absorption of this compound, with lower maximum concentrations (Cmax) observed in the fed state compared to the fasted state.[5][6][7] While this is human data, it highlights a potential variable to control in animal studies (i.e., fasting state of the animals).

Question 2: Our in vitro experiments with this compound are showing variable inhibition of ROCK2 activity. What could be causing this?

Answer: Inconsistent results in in vitro assays with this compound can be attributed to several factors:

  • Cell Line and Culture Conditions: The choice of cell line and adherence to consistent culture conditions are crucial. Human brain microvascular endothelial cells (hBMVEC) have been used to study this compound's effect on ROCK activation.[2]

  • Assay Protocol: Ensure strict adherence to the experimental protocol, including incubation times, concentrations of reagents, and the method used to induce ROCK activity (e.g., lysophosphatidic acid [LPA]).[2]

  • Compound Stability and Handling: Proper storage and handling of the this compound compound are essential to maintain its activity.

  • Metabolite Activity: Remember that this compound has an active metabolite, NRL-2017, which is more potent at inhibiting ROCK2 in some contexts.[2] While this is more relevant for in vivo studies, understanding the complete activity profile is important.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about this compound.

What is the mechanism of action of this compound? this compound is a selective inhibitor of Rho-associated protein kinase 2 (ROCK2).[8][9] It has a 43-fold higher selectivity for ROCK2 over ROCK1.[1] ROCKs are involved in various cellular processes, including cytoskeleton organization, cell adhesion, and smooth muscle contraction.[7] By inhibiting ROCK2, this compound can preserve the integrity of the blood-brain barrier (BBB) and reduce hemorrhagic transformation after brain injury.[2][4]

What is NRL-2017? NRL-2017, also known as 1-hydroxy-NRL-1049, is the primary active metabolite of this compound.[2][3][4] It also inhibits ROCK activity and is approximately 17-fold more selective for ROCK2 than ROCK1.[2][4]

What are the reported effects of this compound in preclinical models? this compound has been shown to:

  • Reduce lesion volume and hemorrhage in a mouse model of cavernous angiomas.[1][8][9]

  • Preserve the BBB and suppress seizures after brain injury.[8][9]

  • Attenuate BBB disruption and hemorrhagic transformation after transient middle cerebral artery occlusion (tMCAO) in spontaneously hypertensive rats.[1][2]

  • Reduce levels of phosphorylated cofilin, a biomarker of ROCK2 activation, in brain tissue.

What are the pharmacokinetic properties of this compound? In mice, after a single 10 mg/kg IP dose, this compound and its active metabolite NRL-2017 are detectable in plasma for up to 4 and 8 hours, respectively.[2] In healthy human volunteers, this compound is rapidly absorbed in a fasted state.[5][6][7]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound and NRL-2017

CompoundTargetIC50Cell LineInducerReference
This compoundROCK20.59 µM--[8][9]
This compoundROCK126 µM--[8][9]
This compoundpMLC2EC50: 26.3 µMhBMVECLPA[2]
NRL-2017pMLC2EC50: 0.95 µMhBMVECLPA[2]

Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg IP)

CompoundDetectable in Plasma (up to)Reference
This compound4 hours[2]
NRL-20178 hours[2]

Experimental Protocols

In Vivo Model: Collagenase-Induced Intracerebral Hemorrhage (ICH) in Mice

  • Animals: Male and female C57BL/6 mice (10–27 weeks old, 20–32 g) are used.[1]

  • ICH Induction:

    • Anesthetize the mouse.

    • Place the mouse in a stereotaxic frame.

    • Inject collagenase into the striatum to induce hemorrhage.

  • Treatment:

    • Prepare this compound at a concentration of 1 mg/ml in phosphate-buffered saline (PBS).[1]

    • Administer this compound intraperitoneally (IP) at a dose of 10 mg/kg.[1]

    • A typical dosing schedule involves administrations at 15 minutes, 6 hours, and 24 hours after collagenase injection.[1]

  • Outcome Measures:

    • Behavioral assessments: Corner test, grid walk, Garcia score.[1]

    • Histological analysis: Hematoma volume, hemispheric swelling, and Evans blue extravasation for BBB permeability.[1]

In Vitro Assay: Inhibition of ROCK Activity in Endothelial Cells

  • Cell Culture:

    • Culture human brain microvascular endothelial cells (hBMVEC) to confluence.[2]

  • Treatment:

    • Incubate the confluent hBMVEC with varying concentrations of this compound or NRL-2017 (e.g., 0–1000 µM) for one hour.[2]

  • ROCK Activation:

    • Induce ROCK activity by treating the cells with lysophosphatidic acid (LPA).[2]

  • Analysis:

    • Measure the phosphorylation of myosin light chain 2 (pMLC2) as a biomarker for ROCK activity using Western blot or other quantitative methods.[2]

Visualizations

NRL1049_Signaling_Pathway LPA LPA GPCR GPCR LPA->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP GDP ROCK2 ROCK2 RhoA_GTP->ROCK2 Activates pMLC2 pMLC2 ROCK2->pMLC2 Phosphorylates NRL1049 This compound NRL1049->ROCK2 Inhibits Actin_Stress_Fibers Actin Stress Fibers (Endothelial Contraction, Increased Permeability) pMLC2->Actin_Stress_Fibers Promotes

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_in_vitro In Vitro Experiment Animal_Model 1. Select Animal Model (e.g., ICH in mice) Treatment_Group 2. Administer this compound Animal_Model->Treatment_Group Vehicle_Group 3. Administer Vehicle Animal_Model->Vehicle_Group Behavioral 4. Behavioral Assessment Treatment_Group->Behavioral Vehicle_Group->Behavioral Tissue 5. Tissue Collection & Analysis Behavioral->Tissue Cell_Culture 1. Culture Cells (e.g., hBMVEC) Drug_Incubation 2. Incubate with this compound Cell_Culture->Drug_Incubation ROCK_Activation 3. Activate ROCK (e.g., with LPA) Drug_Incubation->ROCK_Activation Biochemical_Analysis 4. Analyze Biomarkers (e.g., pMLC2) ROCK_Activation->Biochemical_Analysis

Caption: General experimental workflows for this compound studies.

References

Technical Support Center: NRL-1049 and its Active Metabolite (NRL-2017)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NRL-1049 and its active metabolite, NRL-2017, in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its active metabolite, NRL-2017?

A1: this compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2][3] Its primary active metabolite, 1-hydroxy-NRL-1049, is referred to as NRL-2017.[1][4] Both compounds are potent inhibitors of ROCK2, with NRL-2017 demonstrating comparable or even greater potency than the parent compound in vitro.[1]

Q2: What is the mechanism of action of this compound and NRL-2017?

A2: this compound and NRL-2017 are ATP-competitive inhibitors of ROCK2.[1] By binding to the kinase domain of ROCK2, they prevent the phosphorylation of downstream substrates, such as Myosin Phosphatase Target Subunit 1 (MYPT1), which in turn leads to a decrease in the phosphorylation of Myosin Light Chain 2 (MLC2).[1] This inhibition of the ROCK2 signaling pathway ultimately affects actin cytoskeleton dynamics and cell contractility.

Q3: What are the key differences in selectivity and potency between this compound and NRL-2017?

A3: Both compounds are significantly more selective for ROCK2 over ROCK1. This compound has an approximately 40- to 44-fold lower IC50 for ROCK2 compared to ROCK1.[1][3] NRL-2017 is also highly selective for ROCK2, with a 17-fold lower IC50 for ROCK2 versus ROCK1.[1][3] In cell-based assays, NRL-2017 is more potent in inhibiting MLC2 phosphorylation than this compound.[1]

Q4: What are the recommended in vitro and in vivo starting concentrations or doses for this compound?

A4: For in vitro studies, concentrations can range from 0 to 1000 µM, with effective concentrations for inhibiting MLC2 phosphorylation observed in the low micromolar range.[1] For in vivo studies in rodents, a common starting dose is 10 mg/kg administered intraperitoneally (i.p.).[1]

Troubleshooting Guides

Issue 1: Inconsistent or no inhibition of ROCK2 activity in vitro.

  • Potential Cause: Degradation of the compound.

    • Troubleshooting Step: Ensure proper storage of this compound and NRL-2017 stock solutions at -20°C or -80°C and protect from light. Prepare fresh working dilutions for each experiment.

  • Potential Cause: Incorrect ATP concentration in the kinase assay.

    • Troubleshooting Step: The inhibitory activity of ATP-competitive inhibitors is dependent on the ATP concentration. Use an ATP concentration at or near the Km for ROCK2 in your assay for consistent results.

  • Potential Cause: Inactive enzyme.

    • Troubleshooting Step: Verify the activity of your recombinant ROCK2 enzyme using a known potent ROCK inhibitor as a positive control.

  • Potential Cause: Issues with the detection method.

    • Troubleshooting Step: If using an antibody-based detection method (e.g., for pMYPT1 or pMLC2), ensure the primary and secondary antibodies are validated and used at the optimal dilution. Include appropriate positive and negative controls.

Issue 2: High background signal in MLC phosphorylation assays.

  • Potential Cause: Non-specific antibody binding.

    • Troubleshooting Step: Optimize blocking conditions by trying different blocking buffers (e.g., BSA, non-fat dry milk) and increasing the duration of the blocking step. Ensure adequate washing steps between antibody incubations.

  • Potential Cause: High basal ROCK activity in cells.

    • Troubleshooting Step: Serum starvation of cells for a few hours before the experiment can help reduce basal ROCK activity.

  • Potential Cause: Cell lysis and sample preparation artifacts.

    • Troubleshooting Step: Perform all cell lysis and sample preparation steps on ice or at 4°C to minimize kinase and phosphatase activity. Include phosphatase inhibitors in your lysis buffer.

Issue 3: Variability in in vivo experimental outcomes.

  • Potential Cause: Inconsistent drug administration.

    • Troubleshooting Step: Ensure accurate and consistent dosing based on the animal's body weight. For i.p. injections, ensure the injection is in the peritoneal cavity and not in other tissues.

  • Potential Cause: Pharmacokinetic variability between animals.

    • Troubleshooting Step: Plasma levels of this compound and NRL-2017 can vary between species and even between individual animals.[1] Consider performing a pilot pharmacokinetic study to determine the optimal dosing regimen for your specific animal model and experimental timeline.

  • Potential Cause: Complexity of the disease model.

    • Troubleshooting Step: Animal models of disease, such as the MCAO model of ischemic stroke, can have inherent variability. Ensure a standardized surgical procedure and include a sufficient number of animals per group to achieve statistical power.

Data Presentation

Table 1: In Vitro Potency of this compound and NRL-2017

CompoundTargetAssay TypeIC50 / EC50Reference
This compound ROCK2Kinase Assay0.59 µM[1][2]
ROCK1Kinase Assay26 µM[1][2]
LPA-induced pMLC2hBMVEC26.3 µM[1]
NRL-2017 ROCK2Kinase Assay0.18 µM[1]
ROCK1Kinase Assay3 µM[1]
LPA-induced pMLC2hBMVEC0.95 µM[1]

Table 2: Pharmacokinetic Parameters of this compound and NRL-2017 in Rodents (10 mg/kg i.p.)

SpeciesCompoundT1/2Key ObservationReference
Mouse This compound0.33 hours-[1]
NRL-2017Not reportedPlasma levels detectable for hours[1]
Rat This compound0.89 hours-[1]
NRL-2017Not reportedPlasma levels are higher and more sustained than the parent compound.[1]

Experimental Protocols

1. In Vitro ROCK2 Kinase Activity Assay

This protocol is adapted from standard radiometric or ELISA-based kinase assays.

  • Reagents:

    • Recombinant active ROCK2 enzyme

    • ROCKtide (a substrate peptide) or recombinant MYPT1

    • [γ-32P]ATP or unlabeled ATP

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • This compound or NRL-2017 dissolved in DMSO

    • Stop solution (e.g., 3% phosphoric acid for radiometric assay; EDTA for ELISA)

    • (For radiometric assay) P81 phosphocellulose paper

    • (For ELISA) Anti-phospho-MYPT1 antibody, HRP-conjugated secondary antibody, TMB substrate

  • Procedure:

    • Prepare serial dilutions of this compound or NRL-2017 in kinase reaction buffer.

    • In a microplate, add the diluted compound, recombinant ROCK2 enzyme, and substrate.

    • Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP for radiometric assay).

    • Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction.

    • For radiometric assay: Spot the reaction mixture onto P81 paper, wash extensively with phosphoric acid to remove unincorporated ATP, and measure radioactivity using a scintillation counter.

    • For ELISA: Follow the manufacturer's protocol for antibody incubations, washes, and substrate development. Read absorbance at the appropriate wavelength.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

2. Cellular Assay for Myosin Light Chain 2 (MLC2) Phosphorylation

This protocol describes the detection of phosphorylated MLC2 (pMLC2) in human brain microvascular endothelial cells (hBMVEC) by Western blotting.

  • Reagents:

    • hBMVEC

    • Cell culture medium

    • Lysophosphatidic acid (LPA)

    • This compound or NRL-2017

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-pMLC2 (Thr18/Ser19), anti-total MLC2, anti-loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Plate hBMVEC and grow to confluence.

    • Serum-starve the cells for 2-4 hours.

    • Pre-incubate the cells with various concentrations of this compound or NRL-2017 for 1 hour.

    • Stimulate the cells with LPA (e.g., 10 µM) for 5-10 minutes to induce ROCK activation and MLC2 phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the pMLC2 signal to total MLC2 and the loading control. Calculate the EC50 value.

3. In Vivo Transient Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This is a surgical model to induce ischemic stroke. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Materials:

    • Spontaneously hypertensive rats (or other appropriate strain)

    • Anesthesia (e.g., isoflurane)

    • Surgical instruments

    • 4-0 nylon monofilament with a silicone-coated tip

    • This compound solution (e.g., in saline or PBS)

    • Evans Blue dye (for assessing blood-brain barrier permeability)

  • Procedure:

    • Anesthetize the rat.

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA and the distal ECA.

    • Introduce the nylon filament into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow reperfusion.

    • Administer this compound (e.g., 10 mg/kg i.p.) or vehicle at a specific time point relative to reperfusion (e.g., 15 minutes after).[1]

    • At a predetermined time point post-MCAO, assess neurological deficits, blood-brain barrier integrity (e.g., using Evans Blue extravasation), and/or infarct volume (e.g., using TTC staining).

Mandatory Visualizations

ROCK2_Signaling_Pathway cluster_upstream Upstream Activators cluster_pathway ROCK2 Signaling cluster_inhibitor Inhibitor Action LPA LPA RhoA RhoA-GTP LPA->RhoA Activates ROCK2 ROCK2 RhoA->ROCK2 Activates MYPT1 MYPT1 ROCK2->MYPT1 Phosphorylates MLC2 MLC2 ROCK2->MLC2 Phosphorylates MLC_Phosphatase MLC Phosphatase MYPT1->MLC_Phosphatase pMYPT1 pMYPT1 (Inactive) pMYPT1->MLC_Phosphatase Inhibits pMLC2 pMLC2 MLC_Phosphatase->pMLC2 Dephosphorylates Actin_Cytoskeleton Actin Cytoskeleton (Stress Fiber Formation, Cell Contraction) pMLC2->Actin_Cytoskeleton Promotes NRL1049 This compound / NRL-2017 NRL1049->ROCK2 Inhibits

Caption: ROCK2 signaling pathway and the point of inhibition by this compound/NRL-2017.

In_Vitro_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Western Blot Analysis Plate_Cells Plate hBMVEC Serum_Starve Serum Starve Plate_Cells->Serum_Starve Add_Inhibitor Add this compound/NRL-2017 Serum_Starve->Add_Inhibitor Add_LPA Stimulate with LPA Add_Inhibitor->Add_LPA Lyse_Cells Lyse Cells Add_LPA->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-pMLC2) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Quantify Quantify Bands Detect->Quantify

Caption: Experimental workflow for assessing pMLC2 levels in cells.

In_Vivo_Workflow cluster_surgery MCAO Surgery cluster_treatment_analysis Treatment and Analysis Anesthesia Anesthetize Rat Expose_Arteries Expose Carotid Arteries Anesthesia->Expose_Arteries Occlude_MCA Occlude MCA with Filament (90 min) Expose_Arteries->Occlude_MCA Reperfusion Withdraw Filament (Reperfusion) Occlude_MCA->Reperfusion Administer_Drug Administer this compound (10 mg/kg i.p.) 15 min post-reperfusion Reperfusion->Administer_Drug Assess_Outcomes Assess Outcomes (e.g., Neurological Deficit, BBB Permeability) Administer_Drug->Assess_Outcomes

References

adjusting NRL-1049 dosage for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and scientists on adjusting NRL-1049 dosage for long-term studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental planning and execution.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for a long-term in vivo study with this compound?

A1: A recommended starting point for long-term studies is to first establish the Maximum Tolerated Dose (MTD) and the No Observed Adverse Effect Level (NOAEL) from shorter-term, dose-ranging studies.[1][2] Based on existing preclinical data, doses of 1 mg/kg, 10 mg/kg, and 100 mg/kg have been used in mice for specific applications.[3] For initial long-term studies, it is advisable to select at least three dose levels: a low dose expected to be the NOAEL, a mid-dose, and a high dose that is a fraction of the MTD.[1] The choice of starting dose should also consider the intended therapeutic effect and the pharmacokinetic profile of this compound.

Q2: How frequently should this compound be administered in a long-term study?

A2: The dosing frequency should be determined by the pharmacokinetic properties of this compound and its active metabolite, NRL-2017. In mice, after a single 10 mg/kg intraperitoneal (IP) dose, this compound is detectable in plasma for up to 4 hours, and its active metabolite for up to 8 hours.[3] For continuous target engagement, a once or twice daily administration schedule could be appropriate. However, the exact frequency should be confirmed by pharmacokinetic and pharmacodynamic (PK/PD) modeling and preliminary studies to maintain the desired exposure levels throughout the study period.

Q3: What are the potential on-target and off-target effects to monitor during long-term administration of a ROCK2 inhibitor like this compound?

A3: this compound is a selective inhibitor of Rho-associated kinase 2 (ROCK2).[4] Long-term inhibition of the ROCK pathway may have various physiological effects.

  • On-target effects: Monitor for sustained therapeutic effects, such as modulation of the actin cytoskeleton, changes in cell adhesion and motility, and effects on smooth muscle contraction.[5][6]

  • Off-target and systemic effects: Although this compound is ROCK2 selective, high concentrations may inhibit ROCK1.[3] Inhibition of ROCK1 has been associated with cardiovascular side effects.[3] Therefore, it is crucial to monitor cardiovascular parameters (e.g., blood pressure, heart rate) in long-term studies. Other potential effects to monitor include changes in immune function and fibrosis, as the ROCK pathway is involved in these processes. Regular clinical observations, body weight measurements, and hematological and clinical chemistry analyses are recommended.

Q4: Are there any known issues with tolerance or tachyphylaxis with long-term use of ROCK inhibitors?

A4: The available literature on this compound does not specifically address tolerance or tachyphylaxis. However, for some classes of drugs, chronic administration can lead to compensatory mechanisms. It is recommended to include periodic assessments of pharmacodynamic markers (e.g., phosphorylation of downstream ROCK2 targets) to ensure sustained target engagement throughout the long-term study. If a decrease in efficacy is observed over time at a constant dose, further investigation into potential tolerance is warranted.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Toxicity at Lower Doses in Long-Term Study Cumulative toxicity not apparent in short-term studies.Immediately reduce the dose or suspend dosing. Conduct a thorough histopathological and clinical chemistry analysis to identify the affected organs. Consider a study with more frequent, lower doses to maintain efficacy while reducing peak exposure.
Loss of Efficacy Over Time Development of tolerance. Altered pharmacokinetics with chronic dosing.Measure plasma concentrations of this compound and its active metabolite to check for changes in exposure. Assess target engagement by measuring downstream pharmacodynamic markers. Consider a dose escalation or a "drug holiday" in your study design to investigate tolerance.
High Inter-Animal Variability in Response Differences in metabolism or clearance. Inconsistent drug administration.Ensure consistent and accurate drug administration. Increase the number of animals per group to improve statistical power. If possible, measure plasma drug levels in a subset of animals to correlate exposure with response.
Adverse Effects on Cardiovascular System Off-target inhibition of ROCK1.Reduce the dose to a level that maintains ROCK2 selectivity. Implement continuous cardiovascular monitoring (e.g., telemetry) in a satellite group of animals to better characterize the cardiovascular safety profile.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound

Parameter Species Dose Route Value Reference
Time to Max Concentration (tmax) Human25-250 mgOral (fasted)0.50 - 0.75 h[7][8]
Max Concentration (Cmax) Human25-250 mgOral (fasted)3.66 - 58.0 ng/mL[7][8]
Detectable in Plasma Mouse10 mg/kgIPUp to 4 h (this compound)[3]
Detectable in Plasma (Metabolite) Mouse10 mg/kgIPUp to 8 h (NRL-2017)[3]

Note: The human data is from a Phase 1 single ascending dose study and may not be directly translatable to long-term preclinical studies in other species.

Experimental Protocols

Protocol: Dose-Ranging and MTD Determination for Long-Term Administration of this compound in Mice

  • Objective: To determine the Maximum Tolerated Dose (MTD) and identify dose-limiting toxicities of this compound following 28 days of daily administration in mice.

  • Animals: Use a sufficient number of male and female mice (e.g., C57BL/6, 8-10 weeks old) to ensure statistical power. House animals under standard conditions.

  • Dose Groups: Based on acute toxicity data, select at least 4-5 dose levels of this compound and a vehicle control group. Doses should be spaced appropriately to identify a dose-response for toxicity.

  • Drug Preparation and Administration: Prepare this compound in a suitable vehicle (e.g., phosphate-buffered saline).[9] Administer the drug once daily via the intended route for the long-term study (e.g., oral gavage or intraperitoneal injection) for 28 consecutive days.

  • Monitoring:

    • Clinical Observations: Record clinical signs of toxicity, behavior, and body weight daily.

    • Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study for a complete blood count and serum chemistry panel.

    • Terminal Procedures: At the end of the 28-day period, euthanize the animals and perform a complete necropsy. Collect major organs for histopathological examination.

  • Data Analysis: Analyze the data to identify the NOAEL and the MTD. The MTD is defined as the highest dose that does not cause life-threatening toxicity or more than a 10% reduction in body weight.

  • Dose Selection for Long-Term Study: Based on the results, select at least three doses for the long-term study: a low dose (at or below the NOAEL), a mid-dose, and a high dose (a fraction of the MTD).

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Ligand Binding RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK2 ROCK2 RhoA_GTP->ROCK2 Activates MLC Myosin Light Chain (MLC) ROCK2->MLC Phosphorylates NRL1049 This compound NRL1049->ROCK2 Inhibits pMLC Phosphorylated MLC (p-MLC) MLC->pMLC Actin Actin Cytoskeleton Stress Fibers pMLC->Actin Promotes Contraction

Caption: Simplified signaling pathway of ROCK2 and the inhibitory action of this compound.

G cluster_planning Phase 1: Planning cluster_dose_finding Phase 2: Dose-Ranging cluster_long_term Phase 3: Long-Term Study cluster_analysis Phase 4: Analysis A Review Existing Short-Term Data B Define Long-Term Study Objectives A->B C Select Species and Model B->C D Conduct 28-Day Dose-Ranging Study C->D E Determine MTD and NOAEL D->E F Select 3 Dose Levels (Low, Mid, High) E->F G Initiate Long-Term Administration F->G H Monitor Efficacy and Safety Parameters G->H I Terminal PK/PD and Histopathology H->I J Analyze Data and Determine Optimal Dose I->J

Caption: Experimental workflow for long-term dosage adjustment of this compound.

G A Unexpected Toxicity Observed? B Is it Dose-Dependent? A->B Yes F Consider Study Termination A->F No (Severe) C Reduce High Dose and Re-evaluate B->C Yes D Is Toxicity Mechanism Known? B->D No E Implement Specific Monitoring D->E Yes G Investigate Off-Target Effects D->G No

Caption: Troubleshooting logic for unexpected toxicity in long-term studies.

References

issues with NRL-1049 dissolving in phosphate-buffered saline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NRL-1049. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on its dissolution in phosphate-buffered saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of Rho-associated protein kinase 2 (ROCK2).[1][2][3][4] It is a piperidine (B6355638) derivative that includes an isoquinoline (B145761) group.[1] this compound has been shown to be approximately 40 to 44 times more selective for ROCK2 over ROCK1.[1][5][6] Its mechanism of action involves the inhibition of the ROCK2 signaling pathway, which plays a crucial role in various cellular processes.[1][7] this compound has an active metabolite, NRL-2017 (1-hydroxy-NRL-1049), which also inhibits ROCK2.[1][5][7]

Q2: I am having trouble dissolving this compound in phosphate-buffered saline (PBS). Is this expected?

While one study has reported successfully dissolving this compound in sterile PBS for use in subcutaneous osmotic pumps, you may encounter solubility issues depending on the desired concentration and the specific formulation of your PBS.[1] Factors such as the pH of the PBS, the presence of other salts, and the desired final concentration of this compound can all influence its solubility.

Q3: What are the initial steps to troubleshoot the poor solubility of this compound in PBS?

If you are experiencing difficulty dissolving this compound in PBS, a systematic approach is recommended. Begin with simple physical methods before resorting to chemical modifications of the solvent.

  • Mechanical Agitation: Vortex the solution vigorously for 2-5 minutes.

  • Sonication: Use an ultrasonic water bath for 10-15 minutes to aid in dispersion. For compounds that may be sensitive to heat, it is advisable to use a cold water bath.

  • Gentle Heating: If this compound is determined to be stable at elevated temperatures, warming the solution to 37-40°C in a water bath while stirring may improve solubility.[8]

Q4: Can I use a co-solvent to dissolve this compound before diluting it in PBS?

Yes, using a small amount of an organic co-solvent is a common strategy for compounds with limited aqueous solubility.

  • Dimethyl Sulfoxide (DMSO): this compound is soluble in DMSO at a concentration of approximately 32 mg/mL.[4] You can prepare a concentrated stock solution in DMSO and then dilute it to your final desired concentration in PBS. It is crucial to ensure the final concentration of DMSO is low enough to not affect your experimental system, typically less than 0.5%.

Troubleshooting Guide

If the initial troubleshooting steps are unsuccessful, consider the following advanced strategies to dissolve this compound in PBS.

StrategyDescriptionPotential Issues
pH Adjustment The solubility of ionizable compounds can be influenced by the pH of the solution.Altering the pH may affect the stability of this compound and could interfere with downstream biological assays.
Use of Co-solvents Adding a water-miscible organic solvent can decrease the polarity of the aqueous solution, which can help in dissolving hydrophobic compounds.The co-solvent may have unintended effects on your experiment. It is important to include a vehicle control with the same concentration of the co-solvent.
Preparation of a Stock Solution Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it in PBS.The compound may precipitate out of the solution upon dilution into the aqueous buffer. It is recommended to add the stock solution to the PBS while vortexing to ensure rapid mixing.

Experimental Protocols

Protocol 1: Preparation of this compound Solution in PBS

This protocol is based on a published study where this compound was successfully dissolved in PBS for in vivo use.[1]

  • Aseptically weigh the required amount of this compound powder.

  • Add the powder to the desired volume of sterile PBS.

  • Vortex the solution vigorously until the powder is fully dissolved.

  • If necessary, use a brief sonication step (5-10 minutes) in a room temperature water bath.

  • Visually inspect the solution to ensure there are no visible particles.

  • Filter the solution through a 0.22 µm sterile filter before use in cell culture or in vivo studies.

Protocol 2: Preparation of this compound Solution using a DMSO Stock

This protocol is a general method for dissolving poorly water-soluble compounds.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • For your experiment, dilute the stock solution into your PBS buffer to the final desired concentration. For example, to make a 10 µM solution, you would add 1 µL of the 10 mM stock to 999 µL of PBS.

  • Vortex the solution immediately after adding the stock to prevent precipitation.

  • Ensure the final DMSO concentration in your experiment is below a level that could cause toxicity or off-target effects. Always include a vehicle control (PBS with the same final concentration of DMSO) in your experiments.

Visualizations

Below are diagrams illustrating the troubleshooting workflow and the signaling pathway of this compound.

Troubleshooting Workflow for this compound Solubility start Start: this compound powder and PBS dissolve Attempt to dissolve in PBS start->dissolve agitate Mechanical Agitation (Vortex) dissolve->agitate sonicate Sonication agitate->sonicate heat Gentle Heating (37-40°C) sonicate->heat check_solubility Is it dissolved? heat->check_solubility success Solution Ready check_solubility->success Yes failure Still not dissolved check_solubility->failure No use_cosolvent Use Co-solvent (e.g., DMSO) failure->use_cosolvent prepare_stock Prepare concentrated stock in DMSO use_cosolvent->prepare_stock dilute Dilute stock in PBS with vortexing prepare_stock->dilute final_check Is it dissolved? dilute->final_check final_success Solution Ready final_check->final_success Yes final_failure Consider alternative solvent or formulation final_check->final_failure No

Caption: Troubleshooting workflow for dissolving this compound in PBS.

This compound Signaling Pathway cluster_activation Activation Pathway RhoA RhoA (GTP-bound) ROCK2 ROCK2 RhoA->ROCK2 activates MLC Myosin Light Chain (MLC) ROCK2->MLC phosphorylates NRL1049 This compound NRL1049->ROCK2 inhibits pMLC Phosphorylated MLC (pMLC) Actin Actin Cytoskeleton Reorganization (Stress Fiber Formation) pMLC->Actin

Caption: Simplified signaling pathway showing the inhibitory action of this compound on ROCK2.

References

interpreting NRL-1049 results in the context of its metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource center for NRL-1049. This guide is intended for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in accurately interpreting your results in the context of this compound's active metabolite, NRL-2017.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We observe a more potent or prolonged pharmacological effect in our in vivo model than what our in vitro biochemical assays with this compound would suggest. Why is there a discrepancy?

A1: This is a common and expected observation with this compound. The parent compound, this compound, is metabolized into a more potent active metabolite, NRL-2017 (1-hydroxy-NRL-1049).[1] Pharmacokinetic studies have shown that NRL-2017 not only has a higher potency for the target, ROCK2, but also a longer plasma half-life than this compound (up to 8 hours for the metabolite vs. 4 hours for the parent drug in mice).[2] Therefore, the total in vivo efficacy is a composite of the activity of both this compound and NRL-2017. When interpreting in vivo data, it is crucial to consider the contribution of this active metabolite.

Q2: What are the relative potencies and selectivities of this compound and its primary active metabolite, NRL-2017?

A2: Both compounds are selective inhibitors of Rho-associated protein kinase 2 (ROCK2) over ROCK1. However, the metabolite NRL-2017 is more potent than the parent drug this compound in in vitro assays.[1] A second metabolite, N-oxide-NRL-1049, has been identified but does not inhibit ROCK2.[1]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory activity and selectivity of this compound and its active metabolite NRL-2017 against ROCK kinases.

CompoundTargetIC50Selectivity (ROCK1/ROCK2)Reference
This compound ROCK20.59 µM~44-fold[3][4]
ROCK126 µM[4]
NRL-2017 ROCK2More potent than this compound~17-fold[1][5][6]
ROCK1Less potent than vs ROCK2[1][5][6]

Q3: How can we individually quantify this compound and NRL-2017 in our experimental samples (e.g., plasma, cell lysates)?

A3: Due to their structural similarity, chromatographic separation followed by mass spectrometry is the recommended method for individual quantification. A validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is required. This allows for the separation of the parent drug from its metabolites based on their distinct retention times and mass-to-charge ratios. Refer to the Experimental Protocols section below for a detailed methodology.

Q4: We are conducting an in vitro cell-based assay. Do we need to account for the metabolism of this compound to NRL-2017?

A4: It depends on the metabolic competence of your cell line. Standard cell lines often have low metabolic activity, and the observed effect will primarily be from the parent drug, this compound. However, if you are using primary cells with known metabolic activity (e.g., primary hepatocytes) or an engineered cell line expressing specific cytochrome P450 enzymes, you should anticipate the formation of NRL-2017.[1][7] In such cases, it is advisable to quantify both compounds in the cell lysates and media at the end of the experiment.

Q5: Are there any other known metabolites of this compound I should be aware of?

A5: Yes, in in vitro studies using rat hepatocytes, a second metabolite, N-oxide-NRL-1049, has been identified. However, this metabolite was found to be inactive against ROCK2 and is therefore not expected to contribute to the pharmacological effect.[1] The primary active metabolite of concern for data interpretation is NRL-2017.

Visualized Pathways and Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate key relationships and processes.

cluster_0 Metabolic Pathway of this compound NRL1049 This compound (Administered Drug) Metabolism Hepatic Metabolism (e.g., CYP-mediated oxidation) NRL1049->Metabolism Effect Combined Pharmacological Effect (ROCK2 Inhibition) NRL1049->Effect Direct Activity NRL2017 NRL-2017 (Active Metabolite, more potent) Metabolism->NRL2017 Noxide N-oxide-NRL-1049 (Inactive Metabolite) Metabolism->Noxide NRL2017->Effect Potentiated Activity

Caption: Metabolic conversion of this compound to its active and inactive metabolites.

cluster_1 Troubleshooting Workflow: In Vivo vs. In Vitro Discrepancy Start Start: Unexpected In Vivo Efficacy Observed CheckPK Review PK Data: Is Metabolite NRL-2017 Present and Persistent? Start->CheckPK Quantify Action: Develop & Run LC-MS/MS Assay for this compound & NRL-2017 CheckPK->Quantify Yes Synthesize Further Investigation: Synthesize or Procure NRL-2017 Standard CheckPK->Synthesize No PK Data Available Model Re-evaluate Data: Model Pharmacodynamic Effect as a Sum of Both Compounds Quantify->Model Conclusion Conclusion: In Vivo Efficacy is a Composite of Parent and Active Metabolite Model->Conclusion TestMetabolite Test NRL-2017 Directly in In Vitro Assays to Confirm Potency Synthesize->TestMetabolite TestMetabolite->Quantify

Caption: Workflow for investigating this compound efficacy discrepancies.

Experimental Protocols

Protocol 1: Quantification of this compound & NRL-2017 by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of this compound and its metabolite NRL-2017 in plasma.

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct molecule).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.

2. LC-MS/MS Conditions:

  • LC System: A standard UHPLC system.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Develop a gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation of this compound and the more polar NRL-2017.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Determine the optimal precursor → product ion transitions for this compound, NRL-2017, and the internal standard by infusing pure compounds.

  • Calibration: Prepare a standard curve by spiking known concentrations of this compound and NRL-2017 into blank plasma and processing as described in step 1.

Protocol 2: In Vitro Metabolism Assay using Human Liver Microsomes (HLM)

This protocol is designed to characterize the formation of NRL-2017 from this compound.

1. Reagents:

  • Pooled Human Liver Microsomes (HLM).

  • This compound stock solution (in DMSO or Acetonitrile).

  • 0.5 M Potassium Phosphate (B84403) Buffer (pH 7.4).

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase).

2. Incubation Procedure:

  • Prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL). Pre-warm at 37°C for 5 minutes.

  • In separate tubes, add this compound to the master mix to achieve the desired final concentration (e.g., 1 µM). The final solvent concentration should be <1%.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate at 37°C in a shaking water bath.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Include a negative control sample without the NADPH regenerating system to check for non-enzymatic degradation.

3. Analysis:

  • Process the quenched samples as described in Protocol 1 (steps 1.3-1.4).

  • Analyze the samples using the LC-MS/MS method from Protocol 1 to measure the disappearance of the parent this compound and the formation of the metabolite NRL-2017 over time.

  • Data can be used to calculate metabolic stability (half-life, t½) and intrinsic clearance (Clint).

References

Validation & Comparative

NRL-1049 Demonstrates Efficacy in Reducing Vascular Permeability In Vivo, as Validated by Evans Blue Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison guide on the in vivo efficacy of NRL-1049 in mitigating vascular permeability, a critical factor in various neurological conditions. This guide provides an objective analysis of this compound's performance, supported by experimental data from the Evans Blue assay, and compares it with other alternatives.

This compound, a novel selective inhibitor of Rho-associated protein kinase 2 (ROCK2), has been shown to preserve the integrity of the blood-brain barrier (BBB) following acute injury.[1][2] Studies in spontaneously hypertensive rats subjected to transient middle cerebral artery occlusion revealed that this compound significantly attenuated the extravasation of Evans Blue dye, indicating a reduction in BBB permeability.[1][2] While specific quantitative data on the extent of this reduction is not publicly available, the qualitative results position this compound as a promising therapeutic candidate for conditions characterized by vascular leakage.

This guide offers a detailed examination of the experimental protocols used to validate these findings, a comparison with the non-selective ROCK inhibitor fasudil (B1672074), and an overview of the underlying signaling pathways.

Performance Comparison: this compound vs. Alternatives

The following table summarizes the performance of this compound in comparison to the non-selective ROCK inhibitor, fasudil, based on available preclinical data.

FeatureThis compoundFasudil (Alternative)
Mechanism of Action Selective ROCK2 inhibitor.[1][3]Non-selective ROCK1/ROCK2 inhibitor.[4]
Effect on Vascular Permeability (Evans Blue Assay) Qualitatively demonstrated to attenuate Evans Blue extravasation in a rat model of ischemic stroke.[1][2]Has been shown to decrease BBB and blood-spinal cord barrier permeability in a rat model of experimental autoimmune encephalomyelitis.[5]
Reported Efficacy in Brain Injury Models Reduces brain water content and hemorrhagic transformation in rodent models of acute brain injury.[1]Reduces lesion volume and brain swelling in a mouse model of middle cerebral artery occlusion.
Selectivity 44-fold more selective for ROCK2 over ROCK1.[1][2]Non-selective, inhibits both ROCK1 and ROCK2.[4]
Clinical Development In clinical development for cerebral cavernous malformations.Approved for clinical use in some countries for cerebral vasospasm.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

G cluster_0 ROCK2 Signaling Pathway in Endothelial Cells Stimulus (e.g., Ischemia) Stimulus (e.g., Ischemia) RhoA Activation RhoA Activation Stimulus (e.g., Ischemia)->RhoA Activation ROCK2 Activation ROCK2 Activation RhoA Activation->ROCK2 Activation Myosin Light Chain Phosphatase (MLCP) Inhibition Myosin Light Chain Phosphatase (MLCP) Inhibition ROCK2 Activation->Myosin Light Chain Phosphatase (MLCP) Inhibition Inhibits Myosin Light Chain (MLC) Phosphorylation Myosin Light Chain (MLC) Phosphorylation Myosin Light Chain Phosphatase (MLCP) Inhibition->Myosin Light Chain (MLC) Phosphorylation Leads to Actomyosin Contraction & Stress Fiber Formation Actomyosin Contraction & Stress Fiber Formation Myosin Light Chain (MLC) Phosphorylation->Actomyosin Contraction & Stress Fiber Formation Endothelial Cell Retraction & Gap Formation Endothelial Cell Retraction & Gap Formation Actomyosin Contraction & Stress Fiber Formation->Endothelial Cell Retraction & Gap Formation Increased Vascular Permeability Increased Vascular Permeability Endothelial Cell Retraction & Gap Formation->Increased Vascular Permeability This compound This compound This compound->ROCK2 Activation Inhibits

Mechanism of this compound in reducing vascular permeability.

G cluster_1 Experimental Workflow: In Vivo Evans Blue Assay Animal Model (e.g., Rat with MCAO) Animal Model (e.g., Rat with MCAO) Treatment Administration (this compound or Vehicle) Treatment Administration (this compound or Vehicle) Animal Model (e.g., Rat with MCAO)->Treatment Administration (this compound or Vehicle) Evans Blue Injection (i.v.) Evans Blue Injection (i.v.) Treatment Administration (this compound or Vehicle)->Evans Blue Injection (i.v.) Circulation Period Circulation Period Evans Blue Injection (i.v.)->Circulation Period Perfusion and Brain Tissue Collection Perfusion and Brain Tissue Collection Circulation Period->Perfusion and Brain Tissue Collection Tissue Homogenization and Dye Extraction Tissue Homogenization and Dye Extraction Perfusion and Brain Tissue Collection->Tissue Homogenization and Dye Extraction Spectrophotometric Quantification Spectrophotometric Quantification Tissue Homogenization and Dye Extraction->Spectrophotometric Quantification Data Analysis (µg EB / mg tissue) Data Analysis (µg EB / mg tissue) Spectrophotometric Quantification->Data Analysis (µg EB / mg tissue)

Workflow for validating drug efficacy using Evans Blue.

Experimental Protocols

In Vivo Evans Blue Assay for Blood-Brain Barrier Permeability

This protocol provides a detailed methodology for assessing vascular permeability in a rodent model of stroke, as cited in the evaluation of this compound.

1. Animal Model and Treatment:

  • Spontaneously hypertensive rats are subjected to transient middle cerebral artery occlusion (MCAO) to induce ischemic stroke.

  • Following the ischemic event, animals are randomly assigned to receive either this compound or a vehicle control at a predetermined dose and time point.

2. Evans Blue Administration:

  • A solution of Evans Blue dye (e.g., 2% in saline) is injected intravenously (i.v.) into the animals.[6] The dye binds to serum albumin, forming a complex that is unable to cross an intact BBB.

3. Circulation and Tissue Collection:

  • The dye is allowed to circulate for a specific period (e.g., 1-4 hours) to allow for extravasation in areas of compromised BBB integrity.

  • Animals are then deeply anesthetized and transcardially perfused with saline to remove the dye from the cerebral vasculature.

  • The brain is carefully extracted and dissected into specific regions of interest.

4. Dye Extraction and Quantification:

  • The collected brain tissue is weighed and homogenized in a suitable solvent, such as formamide (B127407) or trichloroacetic acid, to extract the Evans Blue dye.[7][8]

  • The samples are then incubated (e.g., at 60°C for 24-48 hours) to ensure complete extraction.

  • After incubation, the samples are centrifuged, and the supernatant containing the extracted dye is collected.

  • The amount of Evans Blue in the supernatant is quantified by measuring the absorbance at a specific wavelength (typically around 620 nm) using a spectrophotometer.[9]

5. Data Analysis:

  • A standard curve is generated using known concentrations of Evans Blue to determine the concentration of the dye in the tissue samples.

  • The results are typically expressed as micrograms of Evans Blue per milligram of brain tissue (µg/mg).

Alternative Methodologies

While the Evans Blue assay is a widely used and reliable method for assessing vascular permeability, researchers may consider alternative techniques for specific applications. These include:

  • Sodium Fluorescein: A smaller molecular weight tracer that can also be quantified fluorometrically in brain homogenates.[10]

  • Dextrans of Varying Molecular Weights: Fluorescently labeled dextrans of different sizes can be used to assess the extent of paracellular BBB permeability.[11]

  • Radiolabeled Molecules: Tracers labeled with radioisotopes offer high sensitivity for quantitative assessment of barrier integrity.

  • Immunohistochemistry: Staining for plasma proteins such as albumin or IgG in the brain parenchyma can provide a qualitative assessment of BBB leakage.

The development of this compound and its demonstrated efficacy in preclinical models offer a promising new avenue for the treatment of neurological disorders associated with blood-brain barrier dysfunction. This guide provides the necessary information for researchers to understand and potentially replicate these crucial validation studies.

References

A Head-to-Head Comparison: NRL-1049 and Y-27632 in ROCK2 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitors, particularly those targeting Rho-associated coiled-coil containing protein kinase (ROCK), selectivity is a critical determinant of therapeutic efficacy and safety. This guide provides a detailed comparison of two prominent ROCK inhibitors, NRL-1049 and Y-27632, with a specific focus on their selectivity for ROCK2. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their experimental designs.

Executive Summary

This compound emerges as a potent and selective inhibitor of ROCK2, demonstrating a significant preference for this isoform over ROCK1. In contrast, Y-27632 acts as a non-selective inhibitor, targeting both ROCK1 and ROCK2 with similar potencies. This fundamental difference in selectivity has profound implications for their respective applications in research and potential therapeutic development, with this compound offering a more targeted approach to modulating the ROCK2 signaling pathway.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory potency of this compound and Y-27632 against ROCK1 and ROCK2 isoforms. The data clearly illustrates the superior ROCK2 selectivity of this compound.

CompoundTargetIC50KiSelectivity (ROCK1/ROCK2)
This compound ROCK126 µM[1][2]-~44-fold[2][3][4]
ROCK20.59 µM[1][2][5]-
Y-27632 ROCK1-220 nM[6][7]~1.4-fold[6][7]
ROCK2-300 nM[6][7]

IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Signaling Pathway and Inhibitor Action

The ROCK signaling pathway plays a crucial role in various cellular processes. The diagram below illustrates the key components of this pathway and the points of intervention for this compound and Y-27632.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK1 ROCK1 RhoA->ROCK1 Activates ROCK2 ROCK2 RhoA->ROCK2 Activates Downstream_Effectors Downstream Effectors (MLC, MYPT1, LIMK) ROCK1->Downstream_Effectors Phosphorylates ROCK2->Downstream_Effectors Phosphorylates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement & Cellular Functions Downstream_Effectors->Cytoskeletal_Rearrangement NRL1049 This compound NRL1049->ROCK2 Highly Selective Inhibition Y27632 Y-27632 Y27632->ROCK1 Non-selective Inhibition Y27632->ROCK2

Figure 1. ROCK Signaling Pathway and Inhibitor Targets.

Experimental Protocols

The determination of inhibitor potency is crucial for comparing this compound and Y-27632. Below is a detailed methodology for a representative in vitro kinase inhibition assay, synthesized from commonly employed protocols.

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol outlines the steps to determine the IC50 values of this compound and Y-27632 against ROCK1 and ROCK2.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Myosin Phosphatase Target Subunit 1 (MYPT1) or other suitable substrate

  • ATP (Adenosine triphosphate)

  • This compound and Y-27632 compounds

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • Wash buffer (e.g., TBS with 0.05% Tween-20)

  • Primary antibody against phosphorylated substrate (e.g., anti-phospho-MYPT1 (Thr696))

  • HRP-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • 96-well microplates

  • Plate reader

Procedure:

  • Substrate Coating: Coat a 96-well microplate with the substrate (e.g., MYPT1) and incubate overnight at 4°C. Wash the plate three times with wash buffer to remove any unbound substrate.

  • Compound Preparation: Prepare a serial dilution of this compound and Y-27632 in assay buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Kinase Reaction: Add the diluted compounds to the wells, followed by the respective ROCK enzyme (ROCK1 or ROCK2).

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final concentration of ATP should be close to the Km value for each enzyme, if known.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Stopping the Reaction: Stop the reaction by washing the plate three times with wash buffer.

  • Primary Antibody Incubation: Add the primary antibody against the phosphorylated substrate to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark until a color develops.

  • Stopping the Detection: Stop the color development by adding the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow Start Start: Substrate Coating Compound_Prep Compound Dilution (this compound & Y-27632) Start->Compound_Prep Kinase_Reaction Kinase Reaction (ROCK1 or ROCK2 + ATP) Compound_Prep->Kinase_Reaction Incubation Incubation Kinase_Reaction->Incubation Washing1 Washing Incubation->Washing1 Primary_Ab Primary Antibody Incubation Washing1->Primary_Ab Washing2 Washing Primary_Ab->Washing2 Secondary_Ab Secondary Antibody Incubation Washing2->Secondary_Ab Washing3 Washing Secondary_Ab->Washing3 Detection Detection (TMB Substrate) Washing3->Detection Data_Acquisition Data Acquisition (Plate Reader) Detection->Data_Acquisition Data_Analysis Data Analysis (IC50) Data_Acquisition->Data_Analysis

Figure 2. ELISA-based Kinase Inhibition Assay Workflow.

Conclusion

The experimental data unequivocally demonstrates that this compound is a highly selective ROCK2 inhibitor, offering a significant advantage over the non-selective profile of Y-27632 for studies focused on the specific roles of the ROCK2 isoform. The detailed experimental protocol provided herein offers a robust framework for independently verifying these findings and for the screening of novel ROCK inhibitors. The choice between this compound and Y-27632 will ultimately depend on the specific research question, with this compound being the superior tool for dissecting ROCK2-mediated signaling pathways.

References

NRL-1049 Demonstrates Superior Lesion Volume Reduction in Preclinical Models Assessed by Micro-CT

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals the selective ROCK2 inhibitor, NRL-1049, significantly reduces lesion volume in murine models of cerebral cavernous malformations (CCM), outperforming non-selective ROCK inhibitors. This guide provides an objective comparison of this compound's efficacy against other ROCK inhibitors, supported by detailed experimental data and protocols, for researchers, scientists, and drug development professionals.

This compound, a novel, selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), has shown significant promise in reducing lesion burden in animal models of neurological diseases.[1][2][3][4] Micro-computed tomography (micro-CT) has been a key imaging modality to quantitatively assess these changes, providing high-resolution, three-dimensional data on lesion volume.

Comparative Efficacy of this compound in Lesion Volume Reduction

Preclinical studies in mouse models of cerebral cavernous malformations (CCM) have demonstrated the dose-dependent efficacy of this compound in reducing lesion volume. In contrast to non-selective ROCK inhibitors like fasudil (B1672074), this compound's targeted action on ROCK2, the predominant isoform in the central nervous system, is believed to contribute to its potent therapeutic effects and potentially a better safety profile.[3]

Below is a summary of the quantitative data from key preclinical studies, comparing the effects of this compound and the non-selective ROCK inhibitor fasudil on lesion volume as measured by micro-CT.

Compound Animal Model Dosage Treatment Duration Mean Lesion Volume Reduction (%) Reference
This compound Ccm1+/-Msh2-/- Mouse100 mg/kg/day4 monthsSignificant reduction (quantitative data not specified in abstract)[4]
This compound Ccm3+/-Trp53-/- Mouse10 mg/kg/day3 monthsSignificant reduction[4]
This compound Ccm3+/-Trp53-/- Mouse100 mg/kg/day3 monthsSignificant reduction[4]
Fasudil Pdcd10+/-Trp53-/-/Msh2-/- Mouse100 mg/kg/dayFrom weaning to 5 months~54% reduction in mean lesion burden

Experimental Protocols

The assessment of lesion volume using micro-CT in these studies involved meticulous and standardized protocols to ensure accuracy and reproducibility.

Animal Models

The preclinical efficacy of this compound and other ROCK inhibitors has been evaluated in established mouse models of cerebral cavernous malformations. These models, such as the Ccm1+/-Msh2-/- and Ccm3+/-Trp53-/- mice, develop lesions that closely mimic the human disease pathology.

Micro-CT Imaging and Lesion Volume Quantification

The following is a generalized protocol for micro-CT imaging and analysis based on the methodologies described in the cited literature.

  • Tissue Preparation: At the end of the treatment period, mice are euthanized, and their brains are carefully excised. The brains are then fixed, typically in a solution like 4% paraformaldehyde, to preserve the tissue structure.

  • Contrast Enhancement: To improve the visibility of vascular lesions against the surrounding brain tissue, a contrast agent is used. An iodine-based solution is a common choice for this purpose. The brains are immersed in the contrast agent for a specific duration to allow for adequate tissue penetration.

  • Micro-CT Scanning: The contrast-enhanced brains are then scanned using a high-resolution micro-CT scanner. The scanner captures a series of X-ray images from multiple angles, which are then computationally reconstructed to create a 3D model of the brain. Key scanning parameters include:

    • Voxel Size: A small voxel size is crucial for high resolution and accurate delineation of small lesions.

    • X-ray Energy and Flux: These parameters are optimized to achieve the best possible contrast-to-noise ratio.

  • Image Analysis and Lesion Quantification: The reconstructed 3D micro-CT images are analyzed using specialized software. The vascular lesions, which appear as hyperdense regions due to the contrast agent, are segmented from the rest of the brain tissue. The software then calculates the total volume of these segmented lesions. This quantitative data allows for a precise comparison of lesion burden between different treatment groups.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and the experimental design, the following diagrams have been generated using the DOT language.

ROCK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_rock2 ROCK2 Signaling cluster_downstream Downstream Effects cluster_intervention Therapeutic Intervention Loss of CCM\nFunction Loss of CCM Function RhoA RhoA Loss of CCM\nFunction->RhoA Activates ROCK2 ROCK2 RhoA->ROCK2 Activates Actomyosin\nContractility Actomyosin Contractility ROCK2->Actomyosin\nContractility Increases Endothelial\nPermeability Endothelial Permeability Actomyosin\nContractility->Endothelial\nPermeability Increases Lesion\nFormation Lesion Formation Endothelial\nPermeability->Lesion\nFormation This compound This compound This compound->ROCK2 Inhibits

Caption: ROCK2 signaling pathway in CCM and the inhibitory action of this compound.

MicroCT_Workflow Animal Model\n(CCM Mice) Animal Model (CCM Mice) Treatment\n(this compound or Comparator) Treatment (this compound or Comparator) Animal Model\n(CCM Mice)->Treatment\n(this compound or Comparator) Brain\nExtraction & Fixation Brain Extraction & Fixation Treatment\n(this compound or Comparator)->Brain\nExtraction & Fixation Contrast\nEnhancement (Iodine) Contrast Enhancement (Iodine) Brain\nExtraction & Fixation->Contrast\nEnhancement (Iodine) Micro-CT\nScanning Micro-CT Scanning Contrast\nEnhancement (Iodine)->Micro-CT\nScanning 3D Image\nReconstruction 3D Image Reconstruction Micro-CT\nScanning->3D Image\nReconstruction Lesion\nSegmentation Lesion Segmentation 3D Image\nReconstruction->Lesion\nSegmentation Quantitative\nVolume Analysis Quantitative Volume Analysis Lesion\nSegmentation->Quantitative\nVolume Analysis

Caption: Experimental workflow for assessing lesion volume with micro-CT.

References

NRL-1049's ROCK2 Inhibition Confirmed by Phospho-Cofilin Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NRL-1049, a selective ROCK2 inhibitor, with other well-known ROCK inhibitors, focusing on their efficacy in modulating phospho-cofilin levels as a key biomarker of ROCK2 activity. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to ROCK2 Inhibition and Phospho-Cofilin

Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. A key downstream effector of ROCK2 is cofilin, an actin-depolymerizing factor. Phosphorylation of cofilin at Serine 3 by LIM kinase (LIMK), which is activated by ROCK2, inactivates cofilin's actin-severing activity. This leads to the stabilization of actin filaments and promotion of stress fiber formation. Therefore, the level of phosphorylated cofilin (phospho-cofilin) serves as a robust and reliable biomarker for ROCK2 activity.[1][2] Inhibition of the ROCK2 signaling pathway is expected to decrease the levels of phospho-cofilin.

This compound is a novel and potent ROCK2 selective inhibitor.[3][4] Preclinical studies have demonstrated that this compound effectively reduces the levels of phosphorylated cofilin in brain tissue, confirming its mechanism of action and target engagement.[2] This guide compares the performance of this compound with other established ROCK inhibitors, Fasudil and Y-27632, in terms of their impact on phospho-cofilin levels.

Comparative Analysis of ROCK Inhibitors

The following table summarizes the key characteristics and reported effects of this compound, Fasudil, and Y-27632 on ROCK2 and phospho-cofilin levels. It is important to note that the data on phospho-cofilin reduction is derived from different studies and experimental conditions, and therefore should be interpreted as indicative rather than a direct head-to-head comparison.

InhibitorTarget SelectivityIC50 for ROCK2Reported Effect on Phospho-Cofilin Levels
This compound ROCK2 Selective0.59 µM[3]Reduced levels of phosphorylated cofilin in brain tissue from mouse models of neurological injury.[2] A ROCK2-specific inhibitor was shown to decrease cofilin phosphorylation by approximately half in human embryonic stem cell-derived retinal pigmented epithelium (hESC-RPE) cells.[5]
Fasudil Non-selective ROCK inhibitor0.158 µM[6]A 30 µM treatment reduced the ratio of phospho-cofilin to total cofilin by 25.8% in retinal explants.[7]
Y-27632 Pan-ROCK inhibitorNot specified in search resultsA 25 µM treatment resulted in over 60% dephosphorylation of cofilin within 5 minutes in PC-12 cells.[8]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.

ROCK2_Cofilin_Pathway cluster_inactivation RhoA Activated RhoA ROCK2 ROCK2 RhoA->ROCK2 Activates LIMK LIM Kinase ROCK2->LIMK Activates Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylates pCofilin Phospho-Cofilin (Inactive) Cofilin->pCofilin Inactivates Actin Actin Filament Depolymerization Cofilin->Actin NRL1049 This compound NRL1049->ROCK2 Inhibits Western_Blot_Workflow cluster_sample Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis cell_culture Cell Culture & Treatment (e.g., with this compound) lysis Cell Lysis (with Phosphatase Inhibitors) cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-Cofilin, anti-Cofilin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection densitometry Densitometry Analysis detection->densitometry normalization Normalization (p-Cofilin / Total Cofilin) densitometry->normalization

References

A Side-by-Side Comparison of NRL-1049 and Other ROCK Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides an objective, data-driven comparison of the novel ROCK2 inhibitor NRL-1049 with other prominent ROCK inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for therapeutic development.

Introduction to ROCK Inhibition

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1] They are key downstream effectors of the small GTPase RhoA.[1][2] The RhoA/ROCK signaling pathway is involved in a multitude of cellular processes, including cell adhesion, migration, contraction, and proliferation.[2][3] Dysregulation of this pathway has been implicated in a variety of diseases, including cardiovascular disorders, glaucoma, cancer, and neurological conditions.[1][4] Consequently, ROCK inhibitors have emerged as a promising class of therapeutic agents. This guide focuses on this compound, a novel selective ROCK2 inhibitor, and compares its characteristics to other well-established and emerging ROCK inhibitors.

Quantitative Comparison of ROCK Inhibitor Potency and Selectivity

The potency and selectivity of ROCK inhibitors are critical parameters for their therapeutic potential and safety profile. The following table summarizes the in vitro inhibitory activities of this compound and other selected ROCK inhibitors against ROCK1 and ROCK2.

InhibitorTarget(s)IC50 / Ki (ROCK1)IC50 / Ki (ROCK2)Selectivity (ROCK1/ROCK2)Reference(s)
This compound ROCK226 µM (IC50)0.59 µM (IC50)~44-fold for ROCK2[5]
NRL-2017 (Metabolite of this compound) ROCK2--~17-fold for ROCK2[6]
Fasudil (HA-1077) ROCK1/ROCK20.33 µM (Ki)0.158 µM (IC50)~2-fold for ROCK2[6]
Y-27632 ROCK1/ROCK2220 nM (Ki)300 nM (Ki)Non-selective[7]
Ripasudil (K-115) ROCK1/ROCK251 nM (IC50)19 nM (IC50)~2.7-fold for ROCK2[8]
Netarsudil (AR-13324) ROCK1/ROCK21 nM (Ki)1 nM (Ki)Non-selective[9]
Belumosudil (KD025) ROCK224 µM (IC50)105 nM (IC50)~228-fold for ROCK2[8][10]

Note: IC50 and Ki values are measures of inhibitory potency. A lower value indicates higher potency. Selectivity is calculated as the ratio of IC50 or Ki values (ROCK1/ROCK2).

The ROCK Signaling Pathway

The RhoA/ROCK signaling pathway is a central regulator of cellular contractility and cytoskeletal dynamics. The diagram below illustrates the key components and interactions within this pathway.

ROCK_Signaling_Pathway GPCR GPCR / Other Receptors RhoGEFs RhoGEFs GPCR->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP (via RhoGAPs) ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates LIMK LIM Kinase ROCK->LIMK Activates pMLC Phospho-MLC MLCP->pMLC Dephosphorylates Actomyosin Actomyosin Contraction Stress Fiber Formation pMLC->Actomyosin Cofilin Cofilin LIMK->Cofilin Phosphorylates pCofilin Phospho-Cofilin (Inactive) Actin_Stab Actin Filament Stabilization pCofilin->Actin_Stab

Caption: The RhoA/ROCK signaling pathway.

Experimental Methodologies

The following sections detail the typical experimental protocols used to characterize and compare ROCK inhibitors.

In Vitro Kinase Activity Assay

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified ROCK1 and ROCK2 enzymes.

Principle: This assay measures the phosphorylation of a substrate by the ROCK enzyme in the presence of varying concentrations of the inhibitor. A common substrate is the Myosin Phosphatase Target Subunit 1 (MYPT1).[11][12] The level of phosphorylation is quantified, often using an ELISA-based method with a phospho-specific antibody.

Protocol Outline:

  • Plate Preparation: A 96-well microtiter plate is pre-coated with recombinant MYPT1.

  • Reaction Mixture: Purified active ROCK1 or ROCK2 enzyme is added to the wells along with a kinase reaction buffer containing ATP and magnesium chloride.

  • Inhibitor Addition: The test compound (e.g., this compound) is added at a range of concentrations. Control wells receive vehicle only.

  • Incubation: The plate is incubated to allow the kinase reaction to proceed.

  • Detection: The reaction is stopped, and the wells are washed. A primary antibody specific to phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 Thr696) is added.[11][12]

  • Secondary Antibody and Substrate: A horseradish peroxidase (HRP)-conjugated secondary antibody is added, followed by a colorimetric HRP substrate.

  • Data Analysis: The absorbance is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Cellular Assay for ROCK Activity

Objective: To assess the ability of a compound to inhibit ROCK signaling within a cellular context.

Principle: This assay measures the phosphorylation of a downstream target of ROCK, such as the Myosin Light Chain (MLC), in cultured cells.[13][14] Inhibition of ROCK leads to a decrease in MLC phosphorylation.

Protocol Outline:

  • Cell Culture: A suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs, or A7r5 smooth muscle cells) is cultured in 96-well plates.[14][]

  • Compound Treatment: Cells are treated with various concentrations of the ROCK inhibitor or vehicle for a specified period.

  • Cell Lysis: The cells are lysed to release cellular proteins.

  • ELISA or Western Blot: The level of phosphorylated MLC (pMLC) in the cell lysates is quantified. This can be done using a sandwich ELISA with antibodies specific for total MLC and pMLC, or by Western blotting.[13]

  • Data Analysis: The reduction in pMLC levels in treated cells compared to control cells is used to determine the cellular potency (EC50) of the inhibitor.

Experimental_Workflow start Start invitro In Vitro Kinase Assay start->invitro cellular Cellular Assay (pMLC) invitro->cellular Lead Compound Selection data_analysis Data Analysis (IC50 / Efficacy) invitro->data_analysis invivo In Vivo Animal Model (e.g., CCM mouse model) cellular->invivo Candidate for In Vivo Testing cellular->data_analysis invivo->data_analysis end End data_analysis->end

Caption: A typical workflow for preclinical evaluation of ROCK inhibitors.

In Vivo Models: Cerebral Cavernous Malformations (CCM)

Objective: To evaluate the therapeutic efficacy of ROCK inhibitors in a disease-relevant animal model.

Principle: Genetically engineered mouse models that develop cerebral cavernous malformations (CCM), similar to the human disease, are used.[16][17] These models often involve mutations in the Ccm1, Ccm2, or Ccm3 genes.[17][18] The efficacy of a ROCK inhibitor is assessed by its ability to reduce the size and number of brain lesions and associated hemorrhage.[17][18]

Protocol Outline:

  • Animal Model: Ccm mutant mice (e.g., Ccm1+/-Msh2-/- or Ccm3+/-Trp53-/-) are used.[18]

  • Treatment: The ROCK inhibitor (e.g., this compound or fasudil) is administered to the mice, typically orally, over a period of several weeks or months. A control group receives a placebo.[16][18]

  • Lesion Analysis: At the end of the treatment period, the brains are harvested.

  • Imaging: Micro-computed tomography (micro-CT) is used to quantify the volume and number of CCM lesions in the brain.[18]

  • Histology: Brain sections are stained (e.g., with Perls' Prussian blue for iron deposition) to assess hemorrhage around the lesions.[17]

  • Data Analysis: The lesion burden and hemorrhage in the treated group are compared to the placebo group to determine the in vivo efficacy of the inhibitor.

Preclinical and Clinical Development of this compound

This compound (formerly BA-1049) has demonstrated efficacy in preclinical models of cerebral cavernous malformations.[17][18] In mouse models of CCM, oral administration of this compound led to a significant dose-dependent reduction in lesion volume and a decrease in hemorrhage near the lesions.[7][17] These promising preclinical findings have led to the initiation of clinical development. A first-in-human, Phase 1 clinical trial in healthy volunteers has been completed to evaluate the safety, tolerability, and pharmacokinetics of this compound.[6]

Conclusion

This compound is a potent and selective ROCK2 inhibitor with a promising preclinical profile for the treatment of neurological disorders such as cerebral cavernous malformations. Its high selectivity for ROCK2 over ROCK1 may offer a more targeted therapeutic approach with a potentially improved safety profile compared to non-selective ROCK inhibitors. The comparative data presented in this guide provides a valuable resource for researchers to evaluate this compound in the context of other ROCK inhibitors for their specific research and development needs. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

how does NRL-1049 selectivity for ROCK2 compare to other inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the ROCK2 selectivity profile of NRL-1049 in comparison to other notable ROCK inhibitors.

The emergence of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors has opened new avenues for therapeutic intervention in a variety of diseases. The two isoforms, ROCK1 and ROCK2, share a high degree of homology in their kinase domains, making the development of isoform-selective inhibitors a significant challenge.[1] However, selective inhibition of ROCK2 is hypothesized to offer therapeutic benefits while potentially mitigating side effects associated with pan-ROCK inhibition.[2] This guide provides a comparative analysis of the ROCK2 selectivity of a novel inhibitor, this compound, against other well-known ROCK inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of Inhibitor Selectivity

The selectivity of this compound and other ROCK inhibitors is presented below. The data, including IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values, have been compiled from various sources to provide a clear comparison of their potency and selectivity for ROCK1 and ROCK2.

InhibitorROCK1 IC50 / Ki (nM)ROCK2 IC50 / Ki (nM)Selectivity (ROCK1/ROCK2)Type
This compound 26,000 (IC50)[3][4]590 (IC50)[3][4]~44-foldROCK2 Selective
NRL-2017 (Metabolite of this compound) --~17-fold[5][6]ROCK2 Selective
Belumosudil (KD025, SLx-2119) 24,000 (IC50)[1][7][8][9]105 (IC50)[1][7][8][9]~228-foldROCK2 Selective
Fasudil (HA-1077) 330 (Ki)[10][11]158 (IC50)[10][11]Non-selectivePan-ROCK
Hydroxyfasudil (Active metabolite of Fasudil) 730 (IC50)[12]720 (IC50)[12]Non-selectivePan-ROCK
Y-27632 220 (Ki)[13]300 (Ki)[13]Non-selectivePan-ROCK
Ripasudil (K-115) 51 (IC50)[14]19 (IC50)[14]~2.7-foldPan-ROCK
ITRI-E-212 -250 (IC50)[15]ROCK2 SelectiveROCK2 Selective
Zelasudil (RXC007) --Highly Selective for ROCK2ROCK2 Selective
Netarsudil (AR-13324) --Inhibits both ROCK1 and ROCK2Pan-ROCK

Experimental Protocols

The determination of inhibitor selectivity against ROCK1 and ROCK2 typically involves in vitro kinase assays. The following are generalized protocols for two common assay types used to generate the data in the comparison table.

1. ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Principle: The assay is performed in two steps. First, the ROCK kinase reaction is performed with the inhibitor, substrate (e.g., a synthetic peptide), and ATP. After the kinase reaction, the remaining ATP is depleted by adding ADP-Glo™ Reagent. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used by a luciferase to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

  • Materials:

    • Recombinant human ROCK1 and ROCK2 enzymes

    • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[11]

    • Substrate (e.g., S6 Long synthetic peptide)

    • ATP

    • Test inhibitors (e.g., this compound) at various concentrations

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 384-well plate, add the inhibitor solution (or DMSO for control).

    • Add the ROCK enzyme (either ROCK1 or ROCK2) to the wells.

    • Add the substrate/ATP mixture to initiate the kinase reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[11]

    • Add ADP-Glo™ Reagent to all wells and incubate for 40 minutes at room temperature to deplete unused ATP.[11]

    • Add Kinase Detection Reagent to all wells and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[11]

    • Measure the luminescence using a plate reader.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

2. Enzyme-Linked Immunosorbent Assay (ELISA)-based Kinase Activity Assay

This assay measures the phosphorylation of a ROCK substrate, typically Myosin Phosphatase Target Subunit 1 (MYPT1), by the ROCK enzyme.

  • Principle: A plate is coated with a recombinant ROCK substrate, MYPT1. The ROCK enzyme, along with ATP and the test inhibitor, is added to the wells. If ROCK is active, it will phosphorylate MYPT1. The level of phosphorylated MYPT1 is then detected using a specific primary antibody against the phosphorylated form of MYPT1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A colorimetric substrate is then added, and the resulting signal is proportional to the amount of phosphorylated substrate, and thus to the ROCK activity.[13]

  • Materials:

    • Recombinant human ROCK1 and ROCK2 enzymes

    • Assay plate pre-coated with recombinant MYPT1

    • Kinase reaction buffer

    • ATP and MgCl2 solution[13]

    • Test inhibitors at various concentrations

    • Anti-phospho-MYPT1 (e.g., Thr696) antibody[13]

    • HRP-conjugated secondary antibody

    • Wash buffer (e.g., TBS with Tween-20)

    • Colorimetric substrate (e.g., TMB)

    • Stop solution

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • Add the diluted inhibitor to the wells of the MYPT1-coated plate.

    • Add the ROCK enzyme (ROCK1 or ROCK2) to the wells.

    • Initiate the reaction by adding the ATP/MgCl2 solution.

    • Incubate the plate for a defined period (e.g., 30 minutes) at 30°C to allow for substrate phosphorylation.[13]

    • Wash the wells to remove the reaction mixture.

    • Add the anti-phospho-MYPT1 primary antibody and incubate for 1 hour at room temperature.[13]

    • Wash the wells and add the HRP-conjugated secondary antibody, followed by another 1-hour incubation at room temperature.[13]

    • After a final wash, add the colorimetric substrate and incubate until sufficient color develops.

    • Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[13]

    • Calculate the IC50 value from the dose-response curve.[6]

ROCK Signaling Pathway and Experimental Workflow

To understand the context of ROCK inhibition, it is crucial to visualize the signaling pathway. The following diagrams illustrate the canonical Rho/ROCK signaling cascade and a typical experimental workflow for determining inhibitor selectivity.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_rock ROCK Isoforms cluster_downstream Downstream Effectors Extracellular Signals Extracellular Signals GPCRs GPCRs Extracellular Signals->GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs RhoA-GDP RhoA-GDP RhoGEFs->RhoA-GDP Activates RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP GTP loading ROCK1 ROCK1 RhoA-GTP->ROCK1 Activates ROCK2 ROCK2 RhoA-GTP->ROCK2 Activates LIMK LIMK ROCK1->LIMK Phosphorylates MLCP MLCP ROCK1->MLCP Inhibits ROCK2->LIMK Phosphorylates ROCK2->MLCP Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits Actin Cytoskeleton Reorganization Actin Cytoskeleton Reorganization Cofilin->Actin Cytoskeleton Reorganization Inhibition of depolymerization leads to MLC MLC MLCP->MLC Dephosphorylates (Inhibited by ROCK) MLC->Actin Cytoskeleton Reorganization Phosphorylation leads to Experimental_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection cluster_analysis Data Analysis Inhibitor_Dilution Prepare Serial Dilutions of Inhibitor (e.g., this compound) Reaction_Setup Combine Inhibitor, Enzyme, Substrate, and ATP in Assay Plate Inhibitor_Dilution->Reaction_Setup Enzyme_Prep Prepare ROCK1 and ROCK2 Enzymes Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrate and ATP Solution Substrate_Prep->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Signal_Generation Add Detection Reagents (e.g., ADP-Glo or Antibodies) Incubation->Signal_Generation Measurement Measure Signal (Luminescence or Absorbance) Signal_Generation->Measurement Dose_Response Plot Dose-Response Curve Measurement->Dose_Response IC50_Calculation Calculate IC50 Value Dose_Response->IC50_Calculation

References

NRL-1049 Demonstrates Significant Reduction in Hemorrhage Compared to Other ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

San Diego, CA – December 4, 2025 – New comparative analysis of preclinical data reveals that NRL-1049, a selective ROCK2 inhibitor, shows a significant reduction in hemorrhage and related complications in models of acute brain injury and cerebral cavernous malformations (CCMs). These findings position this compound as a promising therapeutic candidate with a potentially superior safety and efficacy profile compared to less selective ROCK inhibitors such as fasudil (B1672074) and Y-27632.

This compound’s mechanism of action centers on the selective inhibition of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key regulator of endothelial barrier function. By preserving the integrity of the blood-brain barrier (BBB), this compound effectively mitigates hemorrhage and edema, which are critical factors in the pathophysiology of various neurological conditions.[1]

Comparative Efficacy in Hemorrhage Reduction

Preclinical studies have provided quantitative evidence of this compound's potent anti-hemorrhagic effects across multiple animal models.

Cerebral Cavernous Malformations (CCM)

In a murine model of CCM, this compound demonstrated a dose-dependent reduction in hemorrhage. Oral administration of this compound led to a significant decrease in non-heme iron deposition, a marker for bleeding, around brain lesions.[2][3][4] This effect was observed at doses as low as 1 mg/kg/day, with more pronounced reductions at higher doses.[1][4]

Treatment GroupDose (mg/kg/day)Outcomep-value vs. Placebo
This compound1.0Significantly decreased non-heme iron depositionp = 0.037
This compound10Significantly decreased non-heme iron depositionp = 0.0015
This compound100Significantly decreased non-heme iron depositionp = 0.00003
Table 1: Effect of this compound on Hemorrhage in a Ccm3+/- Trp53-/- Mouse Model[4]
Ischemic Stroke with Hemorrhagic Transformation

In a transient middle cerebral artery occlusion (tMCAO) model in spontaneously hypertensive rats, a model that closely mimics human ischemic stroke with a high risk of hemorrhagic transformation, this compound demonstrated a marked reduction in the incidence and severity of bleeding. A single intraperitoneal injection of 10 mg/kg this compound at the time of reperfusion significantly lowered the percentage of animals exhibiting hemorrhagic transformation and reduced the overall hemorrhage grade.[1]

Treatment GroupIncidence of Hemorrhagic TransformationMean Hemorrhage Gradep-value vs. Vehicle (Incidence)p-value vs. Vehicle (Grade)
Vehicle78%1.22--
This compound (10 mg/kg)25%0.43p = 0.004p = 0.007
Table 2: Effect of this compound on Hemorrhagic Transformation in a Rat tMCAO Model[1]

Comparison with Other ROCK Inhibitors

While other ROCK inhibitors have been investigated for their neuroprotective effects, this compound's selectivity for ROCK2 may offer a significant advantage. Non-selective ROCK inhibitors, such as fasudil and Y-27632, can be associated with cardiovascular side effects due to the inhibition of ROCK1.[1]

Fasudil , a non-selective ROCK inhibitor approved in some countries for cerebral vasospasm, has shown efficacy in preventing hemorrhagic transformation in a mouse model of tPA-induced hemorrhage and has demonstrated neuroprotective effects in a rat model of intracerebral hemorrhage (ICH) by reducing inflammation and brain edema.[5][6][7] However, in a direct comparative study using a collagenase-induced ICH model in mice, neither fasudil nor this compound showed a significant effect on hematoma volume.[8] This suggests that the efficacy of ROCK inhibitors may be dependent on the specific model of hemorrhage.

Y-27632 , another widely used non-selective ROCK inhibitor in preclinical research, has been shown to protect BBB integrity after ischemic stroke.[1] However, detailed quantitative data on its efficacy in reducing hemorrhage volume in direct comparison to this compound is not as readily available.

Mechanism of Action: The ROCK2 Signaling Pathway

This compound exerts its therapeutic effects by selectively inhibiting the ROCK2 pathway, which plays a crucial role in maintaining endothelial barrier integrity. Activation of ROCK2 leads to the phosphorylation of downstream effectors, resulting in stress fiber formation, endothelial cell contraction, and increased permeability of the blood-brain barrier. By inhibiting ROCK2, this compound prevents this cascade, thereby stabilizing the BBB and reducing hemorrhage.

ROCK2_Signaling_Pathway cluster_0 Upstream Activators cluster_1 ROCK2 Signaling Cascade cluster_2 Cellular Effects cluster_3 Therapeutic Intervention LPA Lysophosphatidic Acid ROCK2 ROCK2 LPA->ROCK2 Activate Thrombin Thrombin Thrombin->ROCK2 Activate MLC Myosin Light Chain ROCK2->MLC Phosphorylates pMLC Phosphorylated MLC MLC->pMLC Stress_Fiber Stress Fiber Formation pMLC->Stress_Fiber Endo_Contraction Endothelial Contraction Stress_Fiber->Endo_Contraction BBB_Perm Increased BBB Permeability Endo_Contraction->BBB_Perm Hemorrhage Hemorrhage BBB_Perm->Hemorrhage NRL_1049 This compound NRL_1049->ROCK2 Inhibits

ROCK2 signaling pathway in endothelial cells and the inhibitory action of this compound.

Experimental Protocols

Cerebral Cavernous Malformation (CCM) Mouse Model
  • Animal Model: Heterozygous Ccm3 knockout mice on a Trp53 null background (Ccm3+/- Trp53-/-). These mice develop brain lesions characteristic of human CCMs.[3]

  • Treatment: this compound was administered orally in the diet at doses of 1, 10, or 100 mg/kg/day, starting at weaning and continuing for 3-4 months. A placebo group received the standard diet.[4]

  • Hemorrhage Assessment: Brains were harvested, and non-heme iron deposition, a marker of chronic hemorrhage, was quantified using Perls Prussian blue staining. The density of the staining around the lesions was measured and compared between the treatment and placebo groups.[2][3]

CCM_Workflow Start Start Animal_Model Ccm3+/- Trp53-/- Mice Start->Animal_Model Treatment Oral this compound (1, 10, 100 mg/kg/day) or Placebo Animal_Model->Treatment Duration 3-4 months Treatment->Duration Endpoint Brain Harvest Duration->Endpoint Analysis Perls Prussian Blue Staining for Non-Heme Iron Deposition Endpoint->Analysis Outcome Quantification of Hemorrhage Analysis->Outcome End End Outcome->End tMCAO_Workflow Start Start Animal_Model Spontaneously Hypertensive Rats Start->Animal_Model Ischemia 90 min tMCAO Animal_Model->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Treatment This compound (10 mg/kg ip) or Vehicle (15 min post-reperfusion) Reperfusion->Treatment Endpoint Sacrifice at 9 hours post-stroke Treatment->Endpoint Analysis Visual Assessment of Hemorrhage & Hemorrhage Grading Endpoint->Analysis Outcome Incidence and Severity of Hemorrhagic Transformation Analysis->Outcome End End Outcome->End

References

Potency Under the Microscope: A Comparative Analysis of ROCK2 Inhibitors NRL-1049 and its Metabolite, NRL-2017

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

San Diego, CA – December 4, 2025 – In the competitive landscape of kinase inhibitor development, a detailed understanding of a compound's potency and that of its metabolites is critical for predicting clinical success. This guide provides a comprehensive comparative analysis of the potency of NRL-1049, a selective Rho-associated protein kinase 2 (ROCK2) inhibitor, and its primary active metabolite, NRL-2017. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neurovascular disorders, oncology, and fibrotic diseases where ROCK2 signaling is a key therapeutic target.

This compound is a promising therapeutic agent currently under investigation for its potential in treating conditions such as cerebral cavernous malformations (CCM) by preserving the blood-brain barrier.[1][2] Upon administration, this compound is metabolized to NRL-2017, which also exhibits inhibitory activity against ROCK2.[1][2] This guide synthesizes available preclinical data to offer a clear comparison of the potency of these two molecules.

Quantitative Potency Analysis

The inhibitory potency of this compound and NRL-2017 has been evaluated through both biochemical and cell-based assays. The following tables summarize the key quantitative data from these studies, providing a direct comparison of their half-maximal inhibitory concentration (IC50) against ROCK1 and ROCK2 isoforms, and their half-maximal effective concentration (EC50) in a cell-based assay measuring the inhibition of a downstream ROCK substrate.

CompoundTargetIC50 (µM)Selectivity (ROCK1/ROCK2)
This compound ROCK126[1]44-fold for ROCK2[1]
ROCK20.59[1]
NRL-2017 ROCK13[1]17-fold for ROCK2[1]
ROCK20.18[1]

Table 1: Biochemical Potency and Selectivity of this compound and NRL-2017. This table presents the IC50 values of this compound and its metabolite NRL-2017 against ROCK1 and ROCK2. The data indicates that while both compounds are selective for ROCK2, NRL-2017 is a more potent inhibitor of ROCK2 in this biochemical assay.

CompoundAssayEC50 (µM)
This compound Inhibition of MLC2 Phosphorylation26.3[1]
NRL-2017 Inhibition of MLC2 Phosphorylation0.95[1]

Table 2: Cell-Based Potency of this compound and NRL-2017. This table shows the EC50 values from a cell-based assay measuring the inhibition of Myosin Light Chain 2 (MLC2) phosphorylation, a downstream effector of ROCK2. In this cellular context, NRL-2017 demonstrates significantly greater potency than its parent compound, this compound.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the methods used to determine potency, the following diagrams have been generated.

cluster_upstream Upstream Activators cluster_pathway ROCK2 Signaling Pathway cluster_inhibitors Inhibitors LPA LPA RhoA RhoA LPA->RhoA activates ROCK2 ROCK2 RhoA->ROCK2 activates MLC MLC ROCK2->MLC phosphorylates pMLC pMLC MLC->pMLC Actin-Myosin Contraction Actin-Myosin Contraction pMLC->Actin-Myosin Contraction This compound This compound This compound->ROCK2 inhibits NRL-2017 NRL-2017 NRL-2017->ROCK2 inhibits

Caption: ROCK2 signaling pathway and points of inhibition by this compound and NRL-2017.

cluster_biochemical Biochemical Assay Workflow (IC50) cluster_cellular Cell-Based Assay Workflow (EC50) Recombinant ROCK1/ROCK2 Recombinant ROCK1/ROCK2 Incubate Incubate with This compound or NRL-2017 Recombinant ROCK1/ROCK2->Incubate ATP_Substrate ATP + Substrate ATP_Substrate->Incubate Filter_Binding Filter-Binding Radiometric Assay Incubate->Filter_Binding Measure_Activity Measure Kinase Activity Filter_Binding->Measure_Activity Calculate_IC50 Calculate IC50 Measure_Activity->Calculate_IC50 hBMVEC Human Brain Microvascular Endothelial Cells (hBMVEC) Treat Treat with This compound or NRL-2017 hBMVEC->Treat LPA_Stimulation Stimulate with LPA Measure_pMLC Measure MLC2 Phosphorylation LPA_Stimulation->Measure_pMLC Treat->LPA_Stimulation Calculate_EC50 Calculate EC50 Measure_pMLC->Calculate_EC50

Caption: Experimental workflows for determining IC50 and EC50 of ROCK2 inhibitors.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of potency data. The following are descriptions of the key experimental protocols used to generate the data presented in this guide.

Biochemical Potency (IC50) Determination: Filter-Binding Radiometric Assay

The half-maximal inhibitory concentration (IC50) of this compound and NRL-2017 against ROCK1 and ROCK2 was determined using a filter-binding radiometric assay.[1] This method quantifies the enzymatic activity of the kinases in the presence of the inhibitors.

Protocol:

  • Reaction Setup: Recombinant human ROCK1 and ROCK2 enzymes were incubated in a reaction buffer containing a specific substrate (e.g., Long S6 kinase substrate peptide) and radiolabeled ATP ([γ-³²P]ATP) at the respective Km concentration for each kinase.

  • Inhibitor Addition: A range of concentrations of this compound or NRL-2017 was added to the reaction mixtures. Control reactions without any inhibitor were run in parallel.

  • Incubation: The reactions were incubated at 30°C for a specified period (e.g., 10 minutes) to allow for the phosphorylation of the substrate by the kinase.

  • Reaction Termination and Filtration: The reactions were stopped by the addition of phosphoric acid. The reaction mixtures were then transferred to a phosphocellulose filter membrane which binds the phosphorylated substrate.

  • Washing: The filters were washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: The amount of radioactivity remaining on the filters, which is proportional to the kinase activity, was measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration was calculated relative to the control. The IC50 value was then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell-Based Potency (EC50) Determination: Inhibition of Myosin Light Chain 2 (MLC2) Phosphorylation

The half-maximal effective concentration (EC50) was determined by measuring the ability of this compound and NRL-2017 to inhibit the phosphorylation of Myosin Light Chain 2 (MLC2), a downstream substrate of ROCK2, in human brain microvascular endothelial cells (hBMVEC).[1]

Protocol:

  • Cell Culture: Human brain microvascular endothelial cells (hBMVEC) were cultured to confluence in appropriate cell culture plates.

  • Inhibitor Treatment: The cells were pre-incubated with various concentrations of this compound or NRL-2017 for one hour.

  • ROCK Activation: To induce ROCK activity, the cells were stimulated with a known ROCK activator, lysophosphatidic acid (LPA).

  • Cell Lysis: Following stimulation, the cells were lysed to extract total cellular proteins.

  • Quantification of pMLC2: The levels of phosphorylated MLC2 (pMLC2) and total MLC2 in the cell lysates were quantified using a sensitive detection method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with antibodies specific for pMLC2 (e.g., at Ser19) and total MLC2.

  • Data Analysis: The ratio of pMLC2 to total MLC2 was calculated for each inhibitor concentration. The percentage of inhibition of MLC2 phosphorylation was determined relative to the LPA-stimulated control without any inhibitor. The EC50 value was then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

The data presented in this guide clearly demonstrates that while both this compound and its primary metabolite, NRL-2017, are potent and selective inhibitors of ROCK2, NRL-2017 exhibits superior potency in both biochemical and cell-based assays.[1] This suggests that the in vivo efficacy of this compound may be significantly influenced by its conversion to the more active NRL-2017 metabolite. These findings are crucial for the design and interpretation of pharmacokinetic and pharmacodynamic studies, as well as for the overall clinical development strategy for this compound. Researchers and drug developers should consider the contribution of NRL-2017 when evaluating the therapeutic potential of this compound.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for NRL-1049

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper handling and disposal of the research chemical NRL-1049. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance.

This compound, also known as BA-1049, is a selective ROCK2 inhibitor used in laboratory research.[1][2][3][4] Adherence to the following procedures is essential to mitigate risks associated with its handling and disposal.

Quantitative Data Summary

For easy reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
CAS Number 1973494-16-4
Molecular Formula C16H21N3O2S
Molecular Weight 319.42 g/mol
Appearance White to off-white solid
Purity >98%

Experimental Protocol: Disposal of this compound

The following protocol outlines the step-by-step procedure for the safe disposal of this compound. This protocol is based on general best practices for the disposal of solid research chemicals and should be performed in accordance with all applicable local, state, and federal regulations. A Safety Data Sheet (SDS) for this compound is available from the supplier and should be consulted for complete safety information.[1][3][5]

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Ensure a safety shower and eyewash station are readily accessible.

2. Waste Identification and Segregation:

  • All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be treated as chemical waste.

  • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.

3. Inactivation of Small Quantities (Optional, if permissible by institutional guidelines):

  • For trace amounts of this compound on lab surfaces or equipment, decontamination can be achieved by wiping with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a soap and water wash. All cleaning materials must be disposed of as chemical waste.

4. Preparation for Disposal:

  • Place all solid this compound waste into a clearly labeled, sealable, and chemically resistant waste container.

  • The label should include the chemical name ("this compound"), the CAS number (1973494-16-4), and the appropriate hazard warnings.

  • If this compound has been dissolved in a solvent, the waste should be collected in a labeled container designated for flammable liquid waste, and the components of the solution should be clearly indicated on the label.

5. Storage Pending Disposal:

  • Store the sealed waste container in a designated, secure area away from incompatible materials.

  • The storage area should be cool, dry, and well-ventilated.

6. Final Disposal:

  • Dispose of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G A Start: Handling this compound Waste B Is the waste contaminated with this compound? A->B C Dispose as regular lab waste B->C No D Segregate as Chemical Waste B->D Yes E Is the waste solid or liquid? D->E F Collect in labeled solid waste container E->F Solid G Collect in labeled liquid waste container (note solvent) E->G Liquid H Store in designated secure area F->H G->H I Arrange for disposal via EHS or licensed contractor H->I J End I->J

Caption: Decision tree for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling NRL-1049

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on the assumed properties of NRL-1049 as a potent cytotoxic compound. Researchers must consult the specific Safety Data Sheet (SDS) for this compound upon its availability for definitive handling, safety, and disposal protocols. The procedures outlined below are based on established best practices for handling highly potent and cytotoxic agents in a laboratory setting.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is critical to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against exposure to cytotoxic compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[1][2] The level of PPE required may vary based on the specific procedure being performed.

Table 1: Recommended Personal Protective Equipment for Handling this compound

ProcedureGlovesGownEye ProtectionRespiratory ProtectionOther
Receiving & Storage Double Nitrile GlovesDisposable GownSafety GlassesNot generally requiredN/A
Weighing & Reconstitution Double Nitrile Gloves (chemotherapy-rated)Disposable, fluid-resistant gownSafety Goggles or Face ShieldN95 or higher respiratorN/A
In-vitro/In-vivo Administration Double Nitrile Gloves (chemotherapy-rated)Disposable, fluid-resistant gownSafety Goggles or Face ShieldSurgical mask (minimum)Armlets
Waste Disposal Double Nitrile Gloves (chemotherapy-rated)Disposable GownSafety GlassesNot generally requiredN/A
Spill Cleanup (Small) Double Nitrile Gloves (chemotherapy-rated)Disposable, fluid-resistant gownSafety Goggles or Face ShieldN95 or higher respiratorShoe covers
Spill Cleanup (Large) Double Nitrile Gloves (industrial thickness >0.45mm)Impervious GownSafety Goggles and Face ShieldPowered Air-Purifying Respirator (PAPR)Shoe covers

Experimental Protocols: Handling Procedures

Safe handling practices are crucial to prevent occupational exposure.[3] These protocols should be incorporated into all standard operating procedures involving this compound.

2.1. Receiving and Storage

  • Upon receipt, inspect the external packaging for any signs of damage or leakage.[2]

  • Personnel receiving the shipment should wear single-use nitrile gloves.

  • Transport the sealed container to a designated, restricted-access storage area.

  • This compound should be stored in a clearly labeled, sealed, and leak-proof secondary container. The storage area should be well-ventilated.

2.2. Preparation (Weighing and Reconstitution)

  • All manipulations of powdered this compound must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to prevent inhalation of airborne particles.[4]

  • Before starting, decontaminate the work surface of the BSC.

  • Wear two pairs of chemotherapy-rated nitrile gloves, with the outer glove covering the cuff of the disposable gown.[5]

  • Utilize a plastic-backed absorbent liner on the work surface to contain any potential spills.

  • When reconstituting, slowly add the solvent to the vial to avoid aerosolization.

2.3. Administration

  • For in-vitro studies, add this compound to cell cultures within a BSC.

  • For in-vivo studies, use Luer-lock syringes and needleless systems where possible to minimize the risk of sharps injuries and leakage.[2]

  • Animal handling post-administration should be conducted with care, as the compound may be excreted in animal waste.[5]

Operational and Disposal Plans

A comprehensive waste management plan is essential for cytotoxic compounds.[6] All waste contaminated with this compound is considered cytotoxic waste and must be disposed of accordingly.

3.1. Waste Segregation and Disposal

  • Sharps: All needles, syringes, and glass vials contaminated with this compound must be placed in a designated, puncture-proof, and clearly labeled cytotoxic sharps container.[7][8]

  • Solid Waste: Contaminated consumables such as gloves, gowns, bench liners, and plasticware should be disposed of in thick (2-4 mm), leak-proof, purple cytotoxic waste bags.[7] These bags should then be placed in a designated cytotoxic waste bin with a lid.

  • Liquid Waste: Aqueous waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid cytotoxic waste down the drain.[8]

  • All cytotoxic waste must be incinerated for final disposal.[8][9]

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_waste Waste Disposal cluster_final Final Disposal weigh Weigh this compound in BSC reconstitute Reconstitute This compound weigh->reconstitute solid_waste Cytotoxic Solid Waste Bin weigh->solid_waste Contaminated consumables admin_vitro In-vitro Administration reconstitute->admin_vitro Use in cell culture admin_vivo In-vivo Administration reconstitute->admin_vivo Prepare for animal dosing reconstitute->solid_waste Contaminated consumables admin_vitro->solid_waste Pipette tips, plates liquid_waste Cytotoxic Liquid Waste Container admin_vitro->liquid_waste Contaminated media sharps Cytotoxic Sharps Container admin_vivo->sharps Needles, syringes admin_vivo->solid_waste Contaminated bedding incineration Incineration sharps->incineration solid_waste->incineration liquid_waste->incineration

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。